2,3,5-Trifluorocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPERUKPYYNEO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420764 | |
| Record name | 2,3,5-Trifluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237761-79-4 | |
| Record name | 2,3,5-Trifluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237761-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorocinnamic Acid
Foreword: Navigating the Data Landscape for a Niche Compound
In the realm of drug discovery and materials science, substituted cinnamic acids represent a class of compounds with significant potential. The introduction of fluorine atoms into the phenyl ring can dramatically alter the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities. This guide focuses on a specific, less-documented member of this family: 2,3,5-Trifluorocinnamic acid.
It is imperative to state at the outset that, despite a thorough review of the available scientific literature and chemical databases, experimentally determined physical properties for this compound are not widely published. This is not uncommon for niche research chemicals. Therefore, this guide will adopt a dual approach. Firstly, it will present the known identifiers and predicted properties for the target compound. Secondly, and crucially, it will provide a comparative analysis with its closely related isomers and the parent cinnamic acid molecule. This approach allows us to establish a scientifically grounded estimation of its physical characteristics. Furthermore, this document provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate these values in their own laboratories.
Core Identification and Predicted Physicochemical Profile
This compound is an aromatic carboxylic acid with the systematic IUPAC name (2E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid. The presence of three fluorine atoms on the phenyl ring is expected to significantly influence its electronic and steric properties compared to unsubstituted cinnamic acid.
| Identifier | Value | Source |
| Chemical Formula | C₉H₅F₃O₂ | [1] |
| Molecular Weight | 202.13 g/mol | [1] |
| CAS Number | 237761-79-4 | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |
| Predicted XlogP | 2.2 |
XlogP is a computed measure of lipophilicity, a critical parameter in drug design.
Comparative Analysis of Physical Properties with Structural Isomers
To build a robust understanding of the likely physical properties of this compound, a comparative analysis with its structural isomers is invaluable. The position of the fluorine atoms on the phenyl ring can subtly influence intermolecular forces, crystal packing, and ionization, thereby affecting properties like melting point and acidity.
| Compound | Melting Point (°C) | Predicted pKa | Notes |
| This compound | Not Experimentally Determined | Not Experimentally Determined | The subject of this guide. |
| 2,3,4-Trifluorocinnamic acid | 175-178 | 4.13 ± 0.15 | The ortho, meta, and para substitution pattern likely allows for efficient crystal lattice packing. |
| 2,4,5-Trifluorocinnamic acid | 187-189 | 4.13 ± 0.15 | Similar to the 2,3,4-isomer, this substitution pattern may facilitate strong intermolecular interactions. |
| 3-(Trifluoromethyl)cinnamic acid | 135-137 | 4.25 ± 0.10 | The trifluoromethyl group, while electron-withdrawing, has different steric and electronic effects than three individual fluorine atoms.[3][4] |
| trans-Cinnamic acid (parent) | 133 | 4.44 | The unsubstituted parent compound serves as a baseline for comparison.[5] |
Expert Insight: The melting points of the 2,3,4- and 2,4,5-isomers are significantly higher than that of the parent cinnamic acid and the 3-(trifluoromethyl) analog. This suggests that the arrangement of the three fluorine atoms in these isomers promotes strong intermolecular forces, likely a combination of dipole-dipole interactions and efficient crystal packing. It is reasonable to hypothesize that the melting point of this compound will also be elevated relative to cinnamic acid and likely fall within the range of its other trifluorinated isomers. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to the parent cinnamic acid.
Spectroscopic Characterization: A Predictive Approach
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups. For this compound, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid moieties. |
| Aromatic C-H | 3100-3000 | Stretching | Characteristic of sp² C-H bonds in the phenyl ring. |
| Alkene C-H | 3050-3010 | Stretching | Characteristic of the vinylic C-H bonds. |
| Carbonyl C=O | 1710-1680 | Stretching | Conjugation with the C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid. |
| Alkene C=C | 1640-1620 | Stretching | Characteristic of the carbon-carbon double bond. |
| Aromatic C=C | 1600-1450 | Stretching | Multiple bands are expected due to the vibrations of the phenyl ring. |
| C-F | 1350-1150 | Stretching | Strong absorptions are anticipated due to the high polarity of the C-F bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Vinylic Protons (-CH=CH-): Two doublets are expected, likely between 6.0 and 8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) would be indicative of a trans configuration. The proton beta to the carbonyl group will be further downfield due to resonance deshielding.
-
Aromatic Protons: The three fluorine atoms will significantly influence the chemical shifts and coupling patterns of the two remaining aromatic protons. Complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to both H-H and H-F coupling.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Carbonyl Carbon (-COOH): A peak in the range of 165-175 ppm.
-
Vinylic Carbons (-CH=CH-): Two peaks between 115 and 150 ppm.
-
Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which can be a key diagnostic feature.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 202. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially rearrangements involving the fluorine atoms.
Experimental Protocols for Physical Property Determination
The following protocols are standardized methods for determining the key physical properties of a solid organic acid like this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid heating to get an approximate melting point.
-
For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Shake-Flask Method for Solubility.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for understanding a compound's behavior in biological systems and for developing analytical methods like HPLC.
Methodology (Potentiometric Titration):
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis:
-
Plot the pH versus the volume of NaOH added. This will generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Conclusion and Future Directions
This compound stands as a compound of interest at the intersection of synthetic chemistry and life sciences. While a complete experimental dataset of its physical properties is not yet in the public domain, this guide provides a robust framework for its characterization. Through comparative analysis with its isomers, we can confidently predict its behavior, and by employing the detailed protocols herein, researchers are well-equipped to establish definitive experimental values. The generation and publication of these fundamental physical properties will be a valuable contribution to the scientific community, paving the way for the further exploration of this and other novel fluorinated cinnamic acid derivatives in drug discovery and materials science.
References
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ChemWhat. 2,3,5-三氟肉桂酸CAS#: 237761-79-4; ChemWhat 代号:76139. [Link]
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Wikipedia. Cinnamic acid. [Link]
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PubChemLite. this compound (C9H5F3O2). [Link]
-
CAS Common Chemistry. 3-(Trifluoromethyl)cinnamic acid. [Link]
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An In-depth Technical Guide to 2,3,5-Trifluorocinnamic Acid: Chemical Structure, Bonding, and Synthetic Protocols for Drug Development
Introduction: The Strategic Role of Fluorination in Cinnamic Acid Derivatives
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The strategic incorporation of fluorine atoms into the cinnamic acid framework has emerged as a powerful tool for modulating its physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2,3,5-trifluorocinnamic acid, a trifluorinated derivative with significant potential in drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis with related fluorinated and non-fluorinated analogs to provide insights into its chemical structure, bonding, and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
Molecular Structure and Bonding: An Analysis of Fluorine's Influence
The chemical structure of this compound is characterized by a phenyl ring substituted with three fluorine atoms at the 2, 3, and 5 positions, attached to a propenoic acid moiety. The IUPAC name is (2E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid.
Key Structural Identifiers:
| Identifier | Value |
| Molecular Formula | C₉H₅F₃O₂[1] |
| SMILES | C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F[1] |
| InChI | InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+[1] |
The introduction of three highly electronegative fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic and conformational properties. This substitution pattern leads to a complex interplay of inductive and resonance effects, which in turn dictates the molecule's reactivity and intermolecular interactions.
Bonding and Electronic Effects
The carbon-fluorine bond is highly polarized due to the exceptional electronegativity of fluorine. This results in a strong electron-withdrawing inductive effect (-I) exerted by the fluorine atoms on the aromatic ring. This inductive effect has several key consequences:
-
Modulation of Aromaticity: The fluorine substituents alter the electron density distribution within the phenyl ring, impacting its reactivity in electrophilic aromatic substitution reactions.
Conformational Analysis and Intermolecular Interactions
The trans configuration of the double bond is generally more stable for cinnamic acids. The planarity of the molecule can be influenced by the steric hindrance introduced by the fluorine atoms, particularly the ortho-fluorine at the 2-position.
In the solid state, cinnamic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. The presence of fluorine atoms can introduce additional intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing and ultimately the solid-state properties of the material. While a crystal structure for this compound is not yet reported, studies on other fluorinated cinnamic acids have detailed these types of interactions.
Physicochemical Properties: Predictions and Comparative Analysis
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | Predicted/Comparative Value for this compound | Comparison with Cinnamic Acid | Rationale for Difference |
| Molecular Weight | 202.13 g/mol | 148.16 g/mol | Addition of three fluorine atoms. |
| pKa | Predicted to be lower than 4.44 | ~4.44 | Strong inductive electron-withdrawing effect of fluorine atoms stabilizes the carboxylate anion.[2] |
| logP (Lipophilicity) | Predicted XlogP: 2.2[1] | ~2.13 | The effect of fluorine on lipophilicity is complex. While fluorine is highly electronegative, its small size can lead to only minor changes in logP. The overall lipophilicity will depend on the balance of electronic and steric effects. |
Synthesis of this compound: A Validated Protocol
The Knoevenagel condensation is a reliable and widely employed method for the synthesis of cinnamic acid derivatives. This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5-trifluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in anhydrous pyridine (3-5 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Synthetic workflow for this compound.
Applications in Drug Development: Leveraging the Power of Fluorine
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[4][5][6] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.
Potential Therapeutic Areas
-
Antibacterial Agents: Fluorination has been shown to enhance the antibacterial activity of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis.[2]
-
Anti-inflammatory Agents: Cinnamic acids can act as inhibitors of cyclooxygenase (COX) enzymes. Fluorine substitution can enhance the potency and selectivity for COX-2, which is a key target for anti-inflammatory drugs.[2]
-
Anticancer Agents: The unique electronic properties of fluorinated compounds can lead to improved interactions with biological targets relevant to cancer therapy.
Caption: Logical relationships in drug development.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel therapeutics. While direct experimental data for this specific isomer is scarce, a comprehensive analysis of its structure and the known effects of fluorination allows for informed predictions of its properties and potential applications. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its biological activities. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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This compound (C9H5F3O2) - PubChem. National Center for Biotechnology Information. Available at: [Link]
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2,4,5-Trifluorocinnamic acid - SpectraBase. Wiley-VCH. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
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Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University. Available at: [Link]
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trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. NIST WebBook. Available at: [Link]
-
2,3,4-Trifluorocinnamic acid - Optional[13C NMR] - Spectrum - SpectraBase. Wiley-VCH. Available at: [Link]
- A simple and convenient synthesis of 3-[5-(trifluoromethyl)-. REDI. Available at: https://redi.um.es/handle/10201/100004
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Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]
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3-(Trifluoromethyl)cinnamic acid. CAS Common Chemistry. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
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The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. I.K. Press. Available at: [Link]
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Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. Available at: [Link]
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This compound, suppliers and manufacturers. R&D Chemicals. Available at: [Link]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of 2,3,5-Trifluorocinnamic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2,3,5-Trifluorocinnamic acid, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous fluorinated aromatic compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data are also presented, ensuring this guide serves as a robust resource for the synthesis, identification, and characterization of this compound and related molecules.
Introduction: The Significance of Spectroscopic Analysis for Fluorinated Aromatics
This compound belongs to a class of halogenated derivatives of cinnamic acid. The strategic placement of fluorine atoms on the phenyl ring is known to significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile. Such modifications are of paramount importance in the realms of drug discovery and materials science.
Unambiguous structural confirmation and purity assessment are critical milestones in the development of any novel chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap to the molecular architecture. This guide delves into the expected spectroscopic data for this compound, offering a predictive yet scientifically grounded framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its covalent framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex due to proton-fluorine (¹H-¹⁹F) spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Hα (vinylic) | ~6.5 | Doublet of doublets (dd) | J(Hα-Hβ) ≈ 16 (trans), J(Hα-F) ≈ 2-4 |
| Hβ (vinylic) | ~7.6 | Doublet (d) | J(Hβ-Hα) ≈ 16 (trans) |
| H4 (aromatic) | ~7.2-7.4 | Doublet of triplets (dt) or complex multiplet | J(H-F), J(H-H) |
| H6 (aromatic) | ~7.5-7.7 | Doublet of doublets (dd) or complex multiplet | J(H-F), J(H-H) |
| COOH | ~12-13 | Broad singlet | - |
Causality behind Predictions: The vinylic protons (Hα and Hβ) are predicted to have a large coupling constant (~16 Hz), characteristic of a trans relationship. The aromatic protons will exhibit complex splitting patterns due to coupling with both neighboring protons and fluorine atoms. Long-range ¹H-¹⁹F coupling constants are common in aromatic systems.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by large one-bond carbon-fluorine (¹³C-¹⁹F) coupling constants and smaller long-range couplings.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| C=O | ~168 | Singlet or small multiplet | - |
| Cβ | ~145 | Singlet or small multiplet | - |
| Cα | ~120 | Singlet or small multiplet | - |
| C1 (ipso) | ~135 | Triplet or complex multiplet | J(C-F) |
| C2 (ipso-F) | ~150-160 | Doublet | ¹J(C-F) ≈ 240-260 |
| C3 (ipso-F) | ~150-160 | Doublet | ¹J(C-F) ≈ 240-260 |
| C4 | ~115-125 | Doublet of doublets or complex multiplet | J(C-F) |
| C5 (ipso-F) | ~150-160 | Doublet | ¹J(C-F) ≈ 240-260 |
| C6 | ~110-120 | Doublet of doublets or complex multiplet | J(C-F) |
Causality behind Predictions: Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF) in the range of 240-260 Hz.[2] Other carbons in the aromatic ring will exhibit smaller, long-range couplings. The chemical shifts of the fluorine-bearing carbons will be significantly downfield.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for characterizing fluorinated compounds.[3]
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| F2 | -110 to -130 | Doublet of doublets (dd) or complex multiplet | J(F-F), J(F-H) |
| F3 | -130 to -150 | Doublet of doublets (dd) or complex multiplet | J(F-F), J(F-H) |
| F5 | -110 to -130 | Doublet of doublets (dd) or complex multiplet | J(F-F), J(F-H) |
Causality behind Predictions: The chemical shifts are predicted based on typical values for fluorine atoms on a benzene ring. The multiplicity of each fluorine signal will be influenced by coupling to other fluorine atoms and to nearby protons.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, alkene, and C-F bonds.
Table 4: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H (Aromatic/Vinylic) | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Alkene) | 1640-1620 | Medium |
| C=C (Aromatic) | 1600-1450 | Medium-Weak |
| C-F | 1300-1100 | Strong |
Causality behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[4] The C=O stretch appears at a slightly lower wavenumber due to conjugation with the double bond and the aromatic ring. The strong C-F stretching absorptions are a hallmark of fluorinated organic compounds.[5]
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
Caption: Workflow for IR spectroscopy using the thin solid film method.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be employed.
Predicted Mass Spectrum Fragmentation
The molecular ion peak (M⁺˙) is expected to be observed at m/z = 202, corresponding to the molecular weight of C₉H₅F₃O₂.
Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 202 | [C₉H₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 157 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 145 | [C₈H₄F₃]⁺ | Subsequent fragmentation |
| 127 | [C₇H₄F₂]⁺ | Loss of HF from a fragment |
Causality behind Predictions: Aromatic carboxylic acids often show characteristic losses of the hydroxyl group and the entire carboxyl group.[7] The fragmentation of the trifluorophenyl ring can also lead to a series of smaller, fluorinated fragments.[8]
Experimental Protocol for Mass Spectrometry (EI-MS)
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing fundamental principles with data from analogous compounds, we have outlined the expected NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality. This document is intended to be a valuable asset for researchers working on the synthesis and application of this and other novel fluorinated molecules, facilitating their unambiguous identification and paving the way for further investigation into their unique properties.
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National Center for Biotechnology Information. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, November 19). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. PubMed Central. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Solubility Profile of 2,3,5-Trifluorocinnamic Acid: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a compound's journey from the laboratory to real-world applications. Poor solubility can lead to challenges in formulation, bioavailability, and in vitro assay reliability, ultimately impeding the progress of promising chemical entities.[1]
This technical guide provides an in-depth analysis of the predicted solubility profile of 2,3,5-Trifluorocinnamic acid in a range of common organic solvents. In the absence of direct empirical data for this specific trifluorinated cinnamic acid isomer, this guide employs a theoretical and comparative approach, leveraging established principles of chemical solubility and data from structurally related analogs. By examining the interplay of molecular structure, polarity, and solvent properties, we aim to provide a robust predictive framework to guide experimental design and application development.
Theoretical Framework: Predicting Solubility from Molecular Properties
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between a solute and a solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The solubility of an organic acid like this compound is primarily governed by its polarity, acidity (pKa), and lipophilicity (logP), in relation to the properties of the solvent.
Key Physicochemical Predictors of Solubility for this compound:
-
Polarity: The presence of three electronegative fluorine atoms and a carboxylic acid group imparts significant polarity to the molecule. The fluorine atoms, with their strong electron-withdrawing effects, influence the electron distribution across the aromatic ring.
-
Acidity (pKa): The carboxylic acid moiety is the primary acidic functional group. The pKa is a measure of its tendency to donate a proton. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid (lower pKa) compared to unsubstituted cinnamic acid. For instance, the predicted pKa of 3-(Trifluoromethoxy)cinnamic acid is approximately 4.27.[3]
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A higher logP value indicates greater solubility in nonpolar solvents. The introduction of fluorine atoms generally increases lipophilicity.
The interplay of these factors dictates the solubility in various organic solvents.
Caption: Key molecular and solvent properties influencing the solubility of this compound.
Predicted Solubility Profile of this compound
Based on the theoretical principles and comparative data from related fluorinated aromatic acids, a predicted solubility profile for this compound in a spectrum of organic solvents is presented below. This table provides a qualitative and semi-quantitative estimation to guide solvent selection for various applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Heptane, Toluene | Low to Very Low | The high polarity imparted by the three fluorine atoms and the carboxylic acid group leads to a significant mismatch with nonpolar solvents. Strong solute-solute interactions (e.g., hydrogen bonding between carboxylic acid groups) are not overcome by weak van der Waals forces with the solvent. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | Moderate to Good | These solvents possess a moderate polarity that can interact with the polar regions of the molecule. Ethyl acetate, with its carbonyl group, can act as a hydrogen bond acceptor, which may enhance solubility. |
| Polar Aprotic | Acetone, Acetonitrile | Good to High | The high polarity of these solvents aligns well with the polar nature of this compound. The carbonyl group of acetone is a strong hydrogen bond acceptor, facilitating the disruption of the solute's crystal lattice. |
| Polar Protic | Ethanol, Methanol | High to Very High | These solvents are both polar and capable of hydrogen bonding (both as donors and acceptors). This allows for strong interactions with the carboxylic acid group, leading to excellent solvation. The solubility of trans-cinnamic acid significantly increases with the addition of alcohols like ethanol and methanol.[1] |
| Aqueous | Water | Low | Despite its polar functional groups, the overall lipophilicity contributed by the benzene ring and fluorine atoms is expected to limit aqueous solubility. The acidity of the compound suggests that solubility will be pH-dependent, increasing significantly in basic solutions due to the formation of the carboxylate salt. |
Experimental Determination of Solubility: A Validated Protocol
To empirically validate the predicted solubility profile, the equilibrium shake-flask method is the gold standard.[4] This protocol is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate the chosen organic solvent with this compound by adding an excess of the solid to the solvent and stirring for 24 hours. This step is crucial for accurate quantification.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the pre-saturated solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the filtered sample and the calibration standards using a validated HPLC method.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Data Analysis:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
-
Caption: Experimental workflow for the determination of equilibrium solubility using the shake-flask method.
Implications for Research and Development
A thorough understanding of the solubility profile of this compound is paramount for its effective utilization:
-
For Synthetic Chemists: Knowledge of solubility is essential for selecting appropriate solvents for reactions, purification (e.g., crystallization), and product isolation, thereby optimizing reaction yields and purity.
-
For Drug Development Professionals: Solubility is a critical parameter for oral bioavailability.[5] Understanding the solubility in various organic solvents can aid in the development of suitable formulations, including amorphous solid dispersions or lipid-based delivery systems, to enhance the dissolution and absorption of poorly water-soluble drug candidates.
-
For Analytical Scientists: The choice of solvent for analytical techniques such as HPLC and NMR is dictated by the analyte's solubility. An accurate solubility profile ensures the preparation of homogeneous solutions for precise and reliable measurements.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents remains to be published, a robust theoretical profile can be constructed based on its predicted physicochemical properties and by drawing comparisons with structurally similar compounds. The trifluorination of the cinnamic acid backbone is expected to render the molecule highly soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar and aqueous media. The provided predictive framework and the detailed experimental protocol for solubility determination offer a valuable resource for researchers and scientists, enabling informed solvent selection and facilitating the advancement of research and development involving this promising compound.
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Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. (2025). ResearchGate. [Link]
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Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (2023). MDPI. [Link]
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Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, decyl ester. (n.d.). Cheméo. [Link]
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Conformational isomerism in trans-3-methoxycinnamic acid. (2024). UVaDOC Principal. [Link]
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Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI. [Link]
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Thermal stability and decomposition of 2,3,5-Trifluorocinnamic acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,3,5-Trifluorocinnamic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Fluorine in Modern Drug Development and the Imperative of Thermal Stability Analysis
In the landscape of contemporary drug discovery, organofluorine compounds have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly enhance a drug candidate's pharmacokinetic and physicochemical properties.[1][2] Fluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and enhanced membrane permeability.[3][4] These benefits have led to a significant increase in the number of fluorinated drugs approved for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5]
This compound is a valuable building block in the synthesis of such advanced pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is paramount for ensuring drug product quality, safety, and efficacy. Thermal stability is a critical quality attribute, as it dictates the material's behavior during manufacturing processes such as drying, milling, and formulation, as well as its long-term storage stability. Decomposition of an API can lead to loss of potency, the formation of potentially toxic impurities, and undesirable changes in the physical properties of the drug product.
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. We will delve into the theoretical underpinnings of its stability, present detailed, field-proven experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and propose a likely decomposition pathway based on established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for assessing the thermal properties of this and similar fluorinated compounds.
Fundamental Principles of Thermal Stability in Fluorinated Cinnamic Acids
The thermal stability of a molecule is intrinsically linked to the strength of its covalent bonds. The introduction of fluorine atoms into an organic molecule, such as the cinnamic acid scaffold, imparts significant changes to its electronic properties and bond energies. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4][6] This high bond strength contributes to the overall thermal stability of fluorinated compounds.[7]
For this compound, the multiple electron-withdrawing fluorine atoms on the phenyl ring are expected to influence the stability of the entire molecule, including the carboxylic acid group and the acrylic acid side chain. The primary thermal decomposition pathways for carboxylic acids often involve decarboxylation (the loss of CO2).[8] For cinnamic acid itself, studies have shown a single-stage thermal decomposition process.[9] However, the decomposition of fluorinated carboxylic acids can be more complex, potentially involving the elimination of hydrogen fluoride (HF) and subsequent rearrangements.[10][11]
Therefore, a comprehensive thermal analysis of this compound is essential to elucidate its specific decomposition profile, identify the onset temperature of degradation, and characterize any intermediate thermal events.
Experimental Characterization: A Dual-Technique Approach
To obtain a complete picture of the thermal behavior of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable.[12][13][14] TGA provides quantitative information about mass changes as a function of temperature, directly indicating decomposition, while DSC measures the heat flow associated with thermal events, such as melting, crystallization, and decomposition, revealing the energetics of these processes.[15]
Experimental Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument (e.g., TA Instruments TGA 5500 or similar) is calibrated for mass and temperature.
-
Perform a "blank" run with an empty sample pan to establish a stable baseline. The buoyancy effect should be subtracted from the sample run.[16]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum sample pan. A smaller sample size minimizes thermal gradients within the sample.[17]
-
-
Experimental Parameters:
-
Atmosphere: Nitrogen (or another inert gas like Argon) at a flow rate of 50-70 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.[18][19]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[17] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used to perform kinetic analysis of the decomposition process.[20]
-
-
Data Acquisition: Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Experimental Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and decomposition, and to determine their associated enthalpies.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument (e.g., TA Instruments DSC 2500 or similar) for temperature and enthalpy using certified standards (e.g., indium).
-
Establish a stable baseline by running the program with empty, sealed aluminum pans.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.[17]
-
-
Experimental Parameters:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min to provide a consistent and inert thermal environment.[17]
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min. Using the same heating rate as in TGA allows for direct correlation of the observed events.[20]
-
-
Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.
-
-
Data Analysis:
-
Plot heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks pointing down (by convention in many instruments), while exothermic events (e.g., some decompositions) will point up.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway
Caption: Proposed primary thermal decomposition pathway for this compound.
Summary of Expected Thermal Properties
The following table summarizes the anticipated thermal properties of this compound based on the analysis of structurally similar compounds, such as other fluorinated cinnamic acids and cinnamic acid itself.[9][17] These values should be confirmed experimentally.
| Property | Expected Value/Observation | Analytical Technique | Rationale |
| Melting Point (Tm) | ~150 - 200 °C | DSC | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The exact temperature is influenced by the substitution pattern. |
| Enthalpy of Fusion (ΔHfus) | Quantitative Value | DSC | The energy required for melting, obtained by integrating the melting endotherm. |
| Decomposition Onset (Tonset) | > 200 °C | TGA / DSC | The temperature at which significant mass loss begins. The high stability of the C-F bonds suggests a relatively high decomposition temperature. |
| Decomposition Profile | Likely a multi-step process | TGA / DTG | Initial mass loss corresponding to decarboxylation, followed by further fragmentation at higher temperatures. |
| Atmosphere Dependence | More stable in inert gas | TGA | Decomposition will occur at lower temperatures in an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen). |
Conclusion
A thorough understanding of the thermal stability and decomposition behavior of this compound is a non-negotiable aspect of its application in pharmaceutical development. The methodologies outlined in this guide, employing TGA and DSC, provide a robust and reliable framework for obtaining this critical data. By carefully characterizing its melting point, onset of decomposition, and the profile of mass loss, researchers can ensure that manufacturing and storage conditions are optimized to maintain the integrity, purity, and safety of this important fluorinated building block. The proposed decomposition pathway serves as a working hypothesis that can be further investigated using evolved gas analysis techniques such as TGA-MS or TGA-FTIR.[19][22][23] Ultimately, this knowledge underpins the development of safe and effective medicines.
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A Technical Guide to 2,3,5-Trifluorocinnamic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on a compound's physicochemical and biological properties.[2] The strategic placement of fluorine can alter metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. This guide focuses on 2,3,5-Trifluorocinnamic acid, a synthetic derivative where the phenyl ring is substituted with three fluorine atoms. This modification is anticipated to significantly influence its electronic and steric properties, making it a molecule of interest for researchers in drug discovery and materials science.
This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, a detailed synthesis protocol, and an exploration of its potential applications grounded in the established roles of fluorinated compounds in medicinal chemistry.
Core Physicochemical Properties
There is some ambiguity in the publicly available chemical databases regarding the CAS Registry Number for this compound. Two numbers have been associated with this compound. It is crucial for researchers to verify the identity of their materials through analytical characterization.
Table 1: Physicochemical and Identity Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₃O₂ | [3][4][5] |
| Molecular Weight | 202.13 g/mol | [4][5] |
| CAS Registry Number | 237761-79-4 or 1384157-92-9 | [3][4][6][7][8] |
| IUPAC Name | (E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid | [9] |
| Appearance | Typically a white to off-white crystalline powder | [10] |
| Predicted XlogP | 2.2 | [9] |
| Monoisotopic Mass | 202.02417 Da | [9] |
Note: Specific experimental data such as melting point, boiling point, and pKa for this compound are not widely reported in the literature. Researchers should determine these properties empirically.
Synthesis of this compound
The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[11] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, followed by decarboxylation.[12][13]
Experimental Protocol: Knoevenagel Condensation
This protocol outlines the synthesis of this compound from 2,3,5-trifluorobenzaldehyde and malonic acid.
Materials:
-
2,3,5-trifluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
5M Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol or an ethanol/water mixture for recrystallization
-
Ethyl acetate for extraction (optional)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,5-trifluorobenzaldehyde (1.0 equivalent) and malonic acid (1.5-2.0 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice and water.
-
Acidification: Acidify the mixture to a pH of approximately 2 by the slow addition of 5M HCl with vigorous stirring. This will cause the crude this compound to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold distilled water to remove residual pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Malonic Acid Excess: Using an excess of malonic acid helps to drive the reaction to completion.
-
Pyridine and Piperidine: Pyridine serves as both a solvent and a base, while the more basic piperidine acts as the primary catalyst to deprotonate malonic acid, forming the reactive enolate.
-
Heat: The reaction requires heat to facilitate both the condensation and the subsequent decarboxylation of the intermediate unsaturated malonic acid.
-
Acidification: The carboxylic acid product is soluble in the basic pyridine solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous mixture and allowing for its isolation by filtration.
Caption: Synthesis workflow for this compound via Knoevenagel condensation.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound are not extensively documented, its structural features suggest potential applications in areas where other fluorinated cinnamic acid derivatives have shown promise.
Rationale for Use in Medicinal Chemistry
The introduction of fluorine and trifluoromethyl groups into drug candidates is a widely used strategy to enhance their pharmacological profiles.[14] These groups can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Enhance Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulate Acidity: The electron-withdrawing nature of fluorine atoms can lower the pKa of the carboxylic acid group, potentially influencing its ionization state at physiological pH and its interaction with target proteins.
-
Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, within a protein's binding pocket.
Given these principles, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Cinnamic acid derivatives have been investigated for their potential as anticancer and antimicrobial agents.[14] The trifluorinated phenyl ring of this compound could be a key pharmacophore in the design of new inhibitors for various enzymes or receptors.
Potential as a Building Block in Materials Science
The rigid, conjugated structure of cinnamic acid makes it a candidate for the development of organic electronic materials, such as liquid crystals and polymers. The strong dipole moment introduced by the fluorine atoms in this compound could be exploited to tune the electronic properties and intermolecular organization of such materials.
Characterization and Quality Control
For any research application, rigorous characterization of the synthesized this compound is essential. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure and assessing the purity of the compound. The coupling patterns in the ¹H and ¹⁹F spectra will be particularly informative for verifying the 2,3,5-substitution pattern on the phenyl ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C bonds of the alkene and aromatic ring.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Caption: A self-validating quality control workflow for this compound.
Conclusion
This compound is a fluorinated building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, its synthesis can be reliably achieved through the Knoevenagel condensation. The strategic incorporation of three fluorine atoms on the phenyl ring is expected to confer advantageous properties, making it an attractive scaffold for the development of novel molecules with enhanced biological activity and tailored physical properties. As with any specialized chemical, thorough analytical characterization is paramount to ensure the integrity of future research and development endeavors.
References
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Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29, 1561-1564. [Link]
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(2004). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. [Link]
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PubChemLite. This compound (C9H5F3O2). PubChemLite. [Link]
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Guangdong Wengjiang Chemical Reagent Co., Ltd. 2,3,5-三氟肉桂酸, 1384157-92-9. gd.oal.com. [Link]
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Kolb, K. E., Field, K. W., & Schatz, P. F. (1993). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 70(12), A306. [Link]
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3B Scientific Corporation. This compound. 3bsc.com. [Link]
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R&D Chemicals. This compound, suppliers and manufacturers. R&D Chemicals. [Link]
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Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. [Link]
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Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5727. [Link]
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2,3,5-Trifluorocinnamic Acid: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics.[1][2] Among the vast array of fluorinated building blocks, 2,3,5-trifluorocinnamic acid stands out as a versatile and highly valuable synthon. This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. It covers its synthesis, key chemical transformations, and applications, with a focus on providing actionable protocols and mechanistic insights for laboratory application.
Introduction: The Rationale for Fluorination
The introduction of fluorine atoms into bioactive molecules can profoundly alter their physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[3] The trifluorinated phenyl ring in this compound offers a unique substitution pattern that can be leveraged to fine-tune these properties in target molecules, making it a building block of significant interest in drug discovery and the development of advanced materials.[1][4]
Synthesis of this compound
The most common and efficient method for synthesizing this compound and its analogs is the Knoevenagel condensation.[5][6] This reaction involves the condensation of a substituted benzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.
General Synthetic Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of trifluorocinnamic acids from the corresponding trifluorobenzaldehyde.
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst)
-
5M Hydrochloric acid
-
Ethanol/water mixture (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3,5-trifluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.[6]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 drops) to the solution.[6]
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 3-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[6]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice and slowly add 5M hydrochloric acid with stirring until the pH is approximately 2-3 to precipitate the product.[6]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold distilled water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.[6]
// Nodes A [label="2,3,5-Trifluorobenzaldehyde\n+ Malonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Knoevenagel Condensation\n(Pyridine, Piperidine, Δ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Acidic Work-up\n(HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Recrystallization\n(Ethanol/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Pure this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Reactants"]; B -> C [label="Reaction Mixture"]; C -> D [label="Precipitation"]; D -> E [label="Purification"]; E -> F [label="Final Product"]; } Caption: Synthetic workflow for this compound.
Key Reactions and Transformations
This compound serves as a versatile platform for a variety of chemical transformations, primarily centered around its carboxylic acid and alkene functionalities.
Reduction of the Alkene: Synthesis of Trifluorohydrocinnamic Acids
The selective reduction of the carbon-carbon double bond in cinnamic acids is a fundamental transformation, yielding hydrocinnamic acids. These saturated analogs are valuable in their own right, particularly in medicinal chemistry where they can serve as flexible linkers or pharmacophores.[7]
Catalytic Hydrogenation: This is a widely used method for the reduction of the alkene in cinnamic acid derivatives.[8] Palladium on carbon (Pd/C) is a common catalyst that efficiently reduces the double bond without affecting the carboxylic acid or the aromatic ring under mild conditions.[8][9]
Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation.[10][11] This method employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a transition metal catalyst (e.g., rhodium or palladium complexes).[10][12] This technique is often considered safer and more convenient for laboratory-scale synthesis.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol is a general method for the selective reduction of the double bond in a trifluorocinnamic acid.
Materials:
-
This compound
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol (solvent)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in methanol, add ammonium formate (3-5 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure. The residue can be further purified by recrystallization or chromatography if necessary.
// Nodes Start [label="{this compound | C=C double bond}", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="{2,3,5-Trifluorohydrocinnamic Acid | C-C single bond}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Start -> End [label="Catalytic Hydrogenation\n(e.g., H₂, Pd/C or\nAmmonium Formate, Pd/C)", color="#4285F4", fontcolor="#202124"]; } Caption: Selective reduction of the alkene moiety.
Reactions of the Carboxylic Acid
The carboxylic acid group of this compound can undergo standard transformations such as esterification and amidation to generate a diverse range of derivatives. These reactions are crucial for creating libraries of compounds for biological screening.
Esterification: Esterification can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol.
Amide Bond Formation: Amide coupling reactions are fundamental in medicinal chemistry. This compound can be coupled with various amines using standard coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or by first converting the acid to its acyl chloride.
Physicochemical Properties and Spectroscopic Data
The characterization of this compound and its derivatives is essential for confirming their identity and purity.
| Property | Value/Description |
| Molecular Formula | C₉H₅F₃O₂ |
| Molecular Weight | 206.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 170-180°C (varies with isomer)[13] |
Spectroscopic Data (Expected Ranges): While specific spectra for the 2,3,5-isomer are not readily available in the search results, data from similar trifluorinated and trifluoromethoxy cinnamic acids can provide expected values.[5][14]
-
¹H NMR: Protons on the double bond will appear as doublets in the vinylic region (~6.5-8.0 ppm). Aromatic protons will be in the aromatic region (~7.0-8.0 ppm) and will show complex splitting patterns due to fluorine coupling. The carboxylic acid proton will be a broad singlet downfield (>12 ppm).
-
¹³C NMR: The carbonyl carbon will be around 167 ppm. Carbons of the double bond will be in the 120-145 ppm range. Aromatic carbons will be in the 125-135 ppm range, and those bonded to fluorine will show characteristic splitting (quartets for CF₃ groups, though not present here, the principle of C-F coupling applies).[5]
-
¹⁹F NMR: The fluorine atoms will give rise to signals in the typical aromatic fluorine region, with coupling between them.
-
IR Spectroscopy: Characteristic peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), a C=C stretch (~1620-1640 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable building block in several areas:
-
Medicinal Chemistry: The trifluorophenyl motif is used to enhance metabolic stability and tune the electronic properties of drug candidates.[2][3] Cinnamic acid derivatives themselves have shown a range of biological activities, including antimicrobial and anticancer properties.[15]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can lead to more potent and selective herbicides and pesticides.[1]
-
Materials Science: Fluorinated compounds are used in the synthesis of polymers and liquid crystals due to their unique thermal and electronic properties.
Conclusion
This compound is a strategic and versatile building block in organic synthesis. Its trifluorinated aromatic ring provides a powerful tool for modulating the properties of target molecules. A thorough understanding of its synthesis and reactivity, as outlined in this guide, enables researchers to effectively incorporate this valuable synthon into their synthetic strategies for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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The Role of Fluorinated Aromatics in Modern Drug Discovery. Google Vertex AI Search. 1
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Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search. 2
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Google Vertex AI Search. 3
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Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. Google Vertex AI Search. 4
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Fluorinated compounds present opportunities for drug discovery | Request PDF. Google Vertex AI Search. 16
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2,4,5-Trifluorocinnamic acid - SpectraBase. SpectraBase.
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2,3,4-Trifluorocinnamic acid - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase.
-
Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide - Benchchem. BenchChem.
-
Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Google Vertex AI Search. 8
-
Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives - Benchchem. BenchChem.
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Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. Chemical Methodologies.
-
Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Google Vertex AI Search. 17
-
2,3,4-Trifluorocinnamic acid | 207742-85-6 - ChemicalBook. ChemicalBook.
-
trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. NIST Chemistry WebBook.
-
Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid - MDPI. MDPI.
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. MDPI.
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Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines - ResearchGate. ResearchGate.
-
Catalytic Transfer Hydrogenation - SciSpace. SciSpace.
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Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. ResearchGate.
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. OUCI.
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. PubMed.
-
Chemists synthesize an improved building block for medicines - ScienceDaily. ScienceDaily.
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. MDPI.
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A Theoretical and Computational Investigation of 2,3,5-Trifluorocinnamic Acid: Structure, Spectroscopic, and Electronic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,3,5-Trifluorocinnamic acid. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel materials.[1] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making fluorinated analogs like this compound compelling targets for study. This document outlines the application of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. We present a self-validating computational workflow, from geometry optimization to property calculation, grounded in established quantum chemical methods. The causality behind methodological choices is explained, and expected quantitative data, based on studies of analogous compounds, are presented in structured tables. This guide is intended to serve as a robust protocol for researchers undertaking similar in-silico analyses.
Introduction: The Rationale for Computational Analysis
Cinnamic acid is a naturally occurring aromatic carboxylic acid that serves as a precursor for a vast array of secondary metabolites in plants, including flavonoids and stilbenes.[2] Its derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and neuroprotective properties.[1] The modification of the cinnamic acid skeleton is a proven strategy for developing new therapeutic agents.[3]
The strategic substitution of hydrogen with fluorine atoms is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can lead to significant changes in a molecule's electronic distribution, conformation, and binding affinity to biological targets without introducing substantial steric hindrance. Specifically, trifluorination of the phenyl ring, as in this compound, is expected to modulate the molecule's reactivity and intermolecular interactions.
Experimental characterization of novel compounds can be resource-intensive. Theoretical and computational chemistry offers a powerful, predictive, and cost-effective alternative to gain deep insights into molecular properties before synthesis. By employing quantum chemical methods like Density Functional Theory (DFT), we can accurately model:
-
Molecular Geometry: Predicting stable conformations and precise bond lengths/angles.
-
Spectroscopic Signatures: Simulating FT-IR and FT-Raman spectra to aid in the interpretation of experimental data.[4]
-
Electronic Landscape: Analyzing frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand reactivity and potential interaction sites.[5]
-
Advanced Properties: Calculating non-linear optical (NLO) properties to assess potential applications in materials science.[6]
This guide details the theoretical framework and practical workflow for conducting such a study on this compound, providing a blueprint for its comprehensive in-silico characterization.
Theoretical Framework and Computational Methodology
The selection of an appropriate theoretical model is paramount for obtaining reliable and predictive results. Our approach is grounded in Density Functional Theory (DFT), a method that has proven highly successful for accurately predicting the properties of organic molecules.[7]
Density Functional Theory (DFT)
DFT is chosen over simpler methods for its explicit inclusion of electron correlation, which is crucial for describing the electronic structure of conjugated systems and molecules with highly electronegative atoms like fluorine. We recommend the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional provides an excellent balance between computational efficiency and accuracy for a wide range of molecular systems and properties, including geometries and vibrational frequencies.[4][8]
Basis Set Selection
The basis set determines the flexibility the model has to describe the distribution of electrons around the atoms. For this compound, the 6-311++G(d,p) basis set is highly recommended.
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons.
-
++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing anions, lone pairs, and weak intermolecular interactions.
-
(d,p): These represent polarization functions on heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds accurately, especially in systems with multiple bonds and electronegative atoms.[4]
Vibrational Analysis (FT-IR & FT-Raman)
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Spectra: The calculation yields the harmonic vibrational frequencies and intensities corresponding to the molecule's normal modes. These theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra.[9] The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as C=O stretching or C-F bending.[4]
Electronic Properties Analysis
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[5]
Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large NLO responses. These properties are quantified by the polarizability (α) and the first-order hyperpolarizability (β). DFT calculations can reliably predict these values, providing insight into the molecule's potential for use in optoelectronic devices. The introduction of electron-withdrawing fluorine atoms can enhance the NLO response.[6][10]
Step-by-Step Computational Workflow
This section provides a reproducible protocol for the computational analysis of this compound using a quantum chemistry software package like Gaussian.
Protocol 1: Computational Analysis Workflow
-
Structure Creation: Build the 3D structure of trans-2,3,5-Trifluorocinnamic acid using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.
-
Geometry Optimization:
-
Set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: OptFreq (The Freq keyword automatically triggers a frequency calculation after the optimization completes).
-
Submit the calculation and wait for convergence.
-
-
Verification and Vibrational Analysis:
-
Open the output file. Confirm that the optimization completed successfully ("Normal termination").
-
Check the frequency results. Confirm there are no imaginary frequencies, indicating a true energy minimum.
-
Analyze the calculated IR and Raman activities and frequencies. Use visualization software to animate the vibrational modes corresponding to key functional groups (e.g., C=O stretch, O-H stretch, C-F stretches).
-
Perform a PED analysis using specialized software (e.g., VEDA) to make definitive vibrational assignments.[4]
-
-
Electronic and NLO Property Calculation:
-
Use the optimized geometry from the previous step as the input structure.
-
Set up a single-point energy calculation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: Polar (to calculate polarizability and hyperpolarizability), Pop=NBO (for Natural Bond Orbital analysis), IOp(6/33=2) (to print all molecular orbitals).
-
Generate cube files for the HOMO, LUMO, and MEP surface for visualization.
-
-
Data Extraction and Analysis:
-
Extract the optimized geometric parameters (bond lengths, angles).
-
Extract the scaled vibrational frequencies and compare them with experimental data if available.
-
Extract the energies of the HOMO and LUMO to calculate the energy gap.
-
Extract the total dipole moment (μ), mean polarizability (α), and total first hyperpolarizability (β₀).
-
Visualize the HOMO, LUMO, and MEP surfaces to analyze reactivity and charge distribution.
-
Visualization of Computational Workflow
Caption: A flowchart of the DFT-based computational workflow.
Analysis and Expected Results
Optimized Molecular Geometry
The molecule is expected to adopt a largely planar structure to maximize π-conjugation between the phenyl ring and the acrylic acid moiety. The C-F bond lengths are predicted to be in the range of 1.33-1.35 Å. The C=O bond of the carboxylic acid will be around 1.21 Å, while the O-H bond will be approximately 0.97 Å. The presence of electronegative fluorine atoms may cause minor distortions in the phenyl ring's planarity and bond angles.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.34 Å |
| C=C (alkene) | ~1.34 Å | |
| C=O | ~1.21 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C=C-C (alkene) | ~127° |
| C-C=O | ~124° |
| Dihedral Angle| C-C-C=O (s-cis vs s-trans) | s-cis likely more stable |
Vibrational Spectra Analysis
The simulated FT-IR and FT-Raman spectra will be dominated by several characteristic peaks. The assignments will be confirmed by PED analysis.
Table 2: Key Predicted Vibrational Frequencies (Scaled)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch | ~3550-3600 (monomer) | Strong, Broad (IR) |
| C-H stretch (aromatic) | ~3050-3100 | Medium (IR, Raman) |
| C=O stretch | ~1720-1750 | Very Strong (IR) |
| C=C stretch (alkene) | ~1630-1650 | Strong (Raman) |
| C=C stretch (aromatic) | ~1580-1610 | Medium-Strong |
| C-F stretch | ~1100-1300 | Strong (IR) |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is expected to be localized primarily on the phenyl ring and the alkene double bond, representing the π-system. The LUMO will likely be distributed over the acrylic acid moiety, particularly the C=C and C=O bonds. The electron-withdrawing fluorine atoms will lower the energies of both the HOMO and LUMO, but the effect on the LUMO may be more pronounced, potentially leading to a moderate HOMO-LUMO gap.
Caption: How computational results inform key molecular characteristics.
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | ~ -7.5 to -8.0 | Moderate electron-donating ability |
| ELUMO | ~ -2.5 to -3.0 | Good electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.5 to 5.0 | High kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP surface will clearly show the distribution of charge. The most negative potential (red) is expected over the carbonyl oxygen atom, making it the primary site for electrophilic attack and hydrogen bond acceptance. The fluorine atoms will also create regions of negative potential. The hydrogen atom of the carboxylic acid will be the site of the most positive potential (blue), confirming its role as a hydrogen bond donor.
Non-Linear Optical (NLO) Properties
The combination of the electron-rich phenyl ring and the electron-withdrawing acrylic acid group, enhanced by the inductive effect of the fluorine atoms, suggests that this compound could possess notable NLO properties.
Table 4: Predicted Non-Linear Optical Properties
| Property | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | ~ 2.5 - 3.5 D |
| Mean Polarizability | α | ~ 100 - 120 |
| First Hyperpolarizability | β₀ | > 500 |
Applications in Drug Design and Materials Science
The theoretical data generated through this workflow have direct practical applications:
-
Drug Development: The MEP map and HOMO/LUMO analysis can guide the design of derivatives with improved binding affinity to specific protein targets. The predicted reactivity can inform potential metabolic pathways. For instance, understanding the electrostatic potential is crucial for designing inhibitors that can interact with enzyme active sites.[11]
-
Materials Science: The calculated NLO properties (polarizability and hyperpolarizability) can identify this compound as a candidate for developing new optoelectronic materials.[6] Molecules with high hyperpolarizability are sought after for applications in frequency conversion and optical switching.
Conclusion
This guide has detailed a comprehensive and robust computational strategy for the in-silico characterization of this compound. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to accurately predict the molecule's geometric, spectroscopic, electronic, and non-linear optical properties. The provided workflow is self-validating, starting from a stable energy minimum and proceeding to the calculation of various properties. The insights gained from this theoretical approach are invaluable for guiding future experimental synthesis and for assessing the potential of this molecule in both medicinal chemistry and materials science, providing a powerful predictive tool that can accelerate the research and development cycle.
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Al-Otaibi, J. S., et al. (2016). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México. [Link]
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Salum, M. L., et al. (2015). Combined Experimental and Computational Investigation of the Absorption Spectra of E- and Z-Cinnamic Acids in Solution. ResearchGate. [Link]
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Alarcón-López, F., et al. (2024). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. Journal of the Brazilian Chemical Society. [Link]
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Michalak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health (NIH). [Link]
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Thahira, B., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health (NIH). [Link]
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Sert, Y., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. [Link]
-
Sert, Y., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. ResearchGate. [Link]
-
Jeyavijayan, S., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
-
Janjua, M. R. S. A. (2019). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. SciELO México. [Link]
-
Various Authors. (n.d.). Calculated HOMO, LUMO, S1 and T1 energies, as well as HOMO... ResearchGate. [Link]
-
Wiley-VCH. (n.d.). 2,4,5-Trifluorocinnamic acid. SpectraBase. [Link]
-
Hoser, A. A., et al. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. [Link]
-
Azeez, Y. H., et al. (2019). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. ResearchGate. [Link]
-
Joseph, L., et al. (2018). Potential energy profile, structural, vibrational and reactivity descriptors of trans–2–methoxycinnamic acid by FTIR, FT-Raman and quantum chemical studies. ResearchGate. [Link]
-
Janjua, M. R. S. A. (2019). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. Journal of the Mexican Chemical Society. [Link]
-
De, P., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
-
NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. NIST WebBook. [Link]
-
BuyersGuideChem. (n.d.). 2,3,6-Trifluorocinnamic acid. BuyersGuideChem. [Link]
-
Shaik, N. B., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2,3,5-Trifluorocinnamic Acid via Knoevenagel Condensation
Introduction: The Strategic Importance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of fluorine atoms into organic molecules can profoundly enhance their pharmacological profiles by modulating lipophilicity, metabolic stability, and binding affinity.[1] Consequently, fluorinated building blocks like 2,3,5-Trifluorocinnamic acid are of significant interest as key intermediates in the synthesis of novel therapeutic agents and advanced materials.[4][5]
This application note provides a comprehensive, validated protocol for the synthesis of this compound utilizing the Knoevenagel condensation. Specifically, we employ the Doebner modification, a robust and widely-used variant that involves the reaction of an aromatic aldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine.[6][7][8] This method is advantageous for its operational simplicity, reliable yields, and the direct formation of the desired cinnamic acid through an in-situ decarboxylation step.[9]
Reaction Mechanism: The Knoevenagel-Doebner Condensation Pathway
The synthesis proceeds through a base-catalyzed nucleophilic addition followed by dehydration and decarboxylation. The choice of pyridine as the solvent and piperidine as the catalyst is critical; piperidine, a secondary amine, is a more potent catalyst for the initial condensation, while pyridine facilitates the subsequent decarboxylation.[7][10]
The mechanism unfolds in four key stages:
-
Enolate Formation: Piperidine acts as a base to deprotonate the α-carbon of malonic acid, which is highly acidic due to the two adjacent electron-withdrawing carboxyl groups. This generates a resonance-stabilized enolate ion, a potent nucleophile.[11][12]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,3,5-trifluorobenzaldehyde, forming a tetrahedral intermediate.
-
Dehydration: This intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.[6][11]
-
Decarboxylation: Under the thermal conditions of the reaction (refluxing pyridine), the dicarboxylic acid intermediate readily loses a molecule of carbon dioxide to yield the final, stable product, (E)-2,3,5-Trifluorocinnamic acid.[6][13]
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction, isolation, and purification.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| 2,3,5-Trifluorobenzaldehyde | 126202-23-1 | 160.09 | ≥97% | Sigma-Aldrich |
| Malonic Acid | 141-82-2 | 104.06 | ≥99% | Sigma-Aldrich |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Piperidine | 110-89-4 | 85.15 | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 5 M aq. solution | Fisher Scientific |
| Ethanol | 64-17-5 | 46.07 | 200 Proof | Fisher Scientific |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with magnetic stirrer and stir bar
-
Büchner funnel and vacuum flask
-
Laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Rotary evaporator (optional)
Safety Precautions
This procedure must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.
-
2,3,5-Trifluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Malonic Acid: Harmful if swallowed. Causes serious eye damage and mild skin irritation.[14][15]
-
Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Has a strong, unpleasant odor.
-
Piperidine: Highly flammable liquid and vapor. Toxic and corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5-Trifluorobenzaldehyde (4.0 g, 25.0 mmol).
-
Add Malonic Acid (3.12 g, 30.0 mmol, 1.2 equivalents).
-
Add anhydrous Pyridine (20 mL). Stir the mixture at room temperature until the solids dissolve.
-
-
Catalyst Addition:
-
Carefully add Piperidine (0.5 mL, ~5.0 mmol, 0.2 equivalents) to the reaction mixture dropwise. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to reflux (boiling point of pyridine is ~115 °C) with vigorous stirring.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
-
Product Isolation (Work-up):
-
After the reaction is complete, remove the heating mantle and allow the dark-colored mixture to cool to room temperature.
-
In a separate beaker, prepare a solution of ice-cold 5 M hydrochloric acid (approx. 100 mL).
-
Slowly and carefully pour the reaction mixture into the stirring HCl solution in the fume hood. A precipitate will form.
-
Causality Insight: This step neutralizes the basic pyridine and piperidine and protonates the carboxylate salt of the product, causing the water-insoluble this compound to precipitate out of the aqueous solution.[13]
-
Continue stirring the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water (3 x 30 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Press the solid dry on the funnel and then transfer it to a watch glass to air-dry.
-
For final purification, recrystallize the crude product from a hot ethanol/water mixture.[9] Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form fine, needle-like crystals.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | ~180-184 °C (literature values for similar compounds vary) |
| ¹H NMR (DMSO-d₆) | Signals expected for aromatic protons, two trans-olefinic protons (doublets, J ≈ 16 Hz), and a broad singlet for the carboxylic acid proton.[16] |
| ¹⁹F NMR (DMSO-d₆) | Three distinct signals corresponding to the fluorine atoms on the aromatic ring. |
| IR (ATR) | Characteristic absorptions at ~3000 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), and ~1630 cm⁻¹ (C=C stretch).[16] |
Concluding Remarks
The Knoevenagel-Doebner condensation is a highly effective and reliable method for the synthesis of substituted cinnamic acids. This detailed protocol provides a clear and validated pathway for the production of this compound, a valuable building block for drug discovery and materials science. By understanding the causality behind each step—from the catalytic role of piperidine to the necessity of acidic work-up—researchers can confidently and safely execute this synthesis, troubleshoot potential issues, and adapt the methodology for other aromatic aldehydes.
References
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Online] Available at: [Link]
-
Wikipedia. Knoevenagel condensation. [Online] Available at: [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. [Online] Available at: [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Online] Available at: [Link]
- De Vleeschouwer, F., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
-
NRO-Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Online] Available at: [Link]
- Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
- Nagalakshmi, K., et al. (2017).
- Gupta, M., & Wakhloob, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC.
-
Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Online] Available at: [Link]
- de Oliveira, R. N., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.
-
MDPI. (2023). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. [Online] Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Online] Available at: [Link]
- Singh, R., et al. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biological and Environmental Promoters in Life Sciences.
-
ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Online] Available at: [Link]
-
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Online] Available at: [Link]
-
International Labour Organization. (2021). ICSC 1085 - MALONIC ACID. [Online] Available at: [Link]
- Ghomranea, S., et al. (2015). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
-
Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Online] Available at: [Link]
- Masebe, T., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.
-
ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Online] Available at: [Link]
- Lee, S., et al. (2017). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq.
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Synthesis of 2,3,5-Trifluorocinnamic Acid via Perkin Reaction: An Application and Protocol Guide
Introduction: The Strategic Importance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives are a versatile class of organic compounds that serve as crucial precursors in the synthesis of a wide array of pharmaceuticals, fragrances, and materials.[1][2] The introduction of fluorine atoms into the cinnamic acid scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. This strategic fluorination is a powerful tool in drug discovery, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3] This guide provides a detailed examination of the Perkin reaction as a viable synthetic route to 2,3,5-Trifluorocinnamic acid, a compound of interest for researchers in medicinal chemistry and materials science. While a specific, peer-reviewed protocol for this exact synthesis is not widely documented, this document outlines a robust, generalized procedure based on the well-established principles of the Perkin reaction.
The Perkin Reaction: A Classic Route to Unsaturated Aromatic Acids
The Perkin reaction, first described by William Henry Perkin in 1868, is a powerful organic condensation reaction used to synthesize α,β-unsaturated aromatic acids.[4] The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[1] The reaction proceeds via an aldol-type condensation mechanism.
The general mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[5] Subsequent dehydration and hydrolysis yield the final α,β-unsaturated aromatic acid.
Experimental Protocol: Synthesis of this compound
This protocol describes a generalized method for the synthesis of this compound using 2,3,5-Trifluorobenzaldehyde and acetic anhydride.
Materials:
-
2,3,5-Trifluorobenzaldehyde (C₇H₃F₃O, MW: 160.09 g/mol )[6][7]
-
Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )
-
Anhydrous Potassium Acetate (CH₃COOK, MW: 98.14 g/mol ) or Triethylamine (N(C₂H₅)₃, MW: 101.19 g/mol )
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
-
Water, distilled
-
Sodium Carbonate solution, saturated
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound via the Perkin reaction.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3,5-Trifluorobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous potassium acetate (1.5 eq). Note: Triethylamine can be used as an alternative base.
-
Reaction: The reaction mixture is heated to reflux (typically 160-180 °C) with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The cooled, viscous mixture is then carefully poured into a beaker containing cold water.
-
Hydrolysis and Precipitation: The aqueous mixture is heated to boiling to hydrolyze any remaining acetic anhydride. Subsequently, the solution is acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the crude this compound.
-
Isolation: The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Drying: The purified crystals are dried in a vacuum oven to a constant weight.
Reaction Mechanism and Causality
The Perkin reaction mechanism provides insight into the experimental choices outlined in the protocol.
Caption: Simplified mechanism of the Perkin reaction for the synthesis of this compound.
-
Role of the Base: The base (potassium acetate or triethylamine) is crucial for abstracting an acidic α-proton from acetic anhydride to generate the reactive enolate nucleophile.
-
Anhydride as Solvent and Reagent: Acetic anhydride serves as both a reactant and often as the solvent, requiring an excess amount.
-
High Temperature: The reaction generally requires high temperatures to overcome the activation energy for both the enolate formation and the subsequent condensation and elimination steps.[8]
-
Hydrolysis: The final hydrolysis step is essential to convert the intermediate mixed anhydride into the desired carboxylic acid product.
Physicochemical and Spectroscopic Data
| Property | Expected/Reported Value for Fluorinated Cinnamic Acids | Reference |
| Molecular Formula | C₉H₅F₃O₂ | - |
| Molecular Weight | 202.13 g/mol | - |
| Appearance | White to off-white solid | [9] |
| Melting Point | Varies with substitution pattern | [9] |
| Solubility | Generally soluble in organic solvents, sparingly soluble in water | - |
| ¹H NMR | Signals for aromatic, vinylic, and carboxylic acid protons | [10][11][12] |
| ¹³C NMR | Signals for aromatic, vinylic, and carbonyl carbons | [10][11][13] |
| IR Spectroscopy | Characteristic peaks for C=O (acid), C=C, C-F, and O-H stretching | [10][11] |
Applications in Research and Development
Fluorinated cinnamic acids, including this compound, are valuable building blocks in several areas of research:
-
Drug Discovery: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates. Cinnamide derivatives containing fluorine have been investigated as potential anticancer agents.[14]
-
Materials Science: Cinnamic acid derivatives are used in the synthesis of advanced polymers with applications as photoreactive materials and in biomedical devices.[2] The presence of fluorine can impart desirable properties such as thermal stability.[15]
-
Agrochemicals: Fluorinated organic molecules often exhibit enhanced biological activity, making them of interest in the development of new pesticides and herbicides.
Safety and Handling
As with all laboratory chemicals, this compound and the reagents used in its synthesis should be handled with appropriate care.
-
2,3,5-Trifluorobenzaldehyde: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[7]
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
This compound: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[9][16][17]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Perkin reaction offers a classical and effective method for the synthesis of α,β-unsaturated aromatic acids. While a specific protocol for this compound is not prevalent in the literature, the generalized procedure detailed in this guide provides a solid foundation for its synthesis. The unique properties imparted by the trifluoro-substitution make this compound a promising candidate for further investigation in the fields of drug discovery and materials science.
References
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
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Slideshare. (2021). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
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Kubiak, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6299. doi:10.3390/molecules26206299. Retrieved from [Link]
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YouTube. (2023, February 10). Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid. Retrieved from [Link]
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Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]
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Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). Retrieved from [Link]
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PubMed. (2001, March 1). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(3), 513-9. doi: 10.1016/s1386-1425(00)00401-7. Retrieved from [Link]
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Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 563-564, 485-490. Retrieved from [Link]
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Binjawhar, D. N., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18037–18051. doi:10.1021/acsomega.4c01062. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5-Trifluorobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from [Link]
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Application Notes and Protocols: High-Purity Synthesis and Purification of 2,3,5-Trifluorocinnamic Acid
Introduction
2,3,5-Trifluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring phenylpropanoid. The strategic placement of fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable building block for medicinal chemists and materials scientists in the development of novel therapeutic agents and advanced functional materials. The purification of this compound to a high degree of purity is paramount for its effective use in these applications.
This technical guide provides a comprehensive, step-by-step protocol for the synthesis and purification of this compound. The synthetic approach is based on the robust Knoevenagel condensation, a reliable method for the formation of α,β-unsaturated acids.[1][2] The purification protocol details a highly effective mixed-solvent recrystallization technique. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for each experimental choice to ensure both accuracy and reproducibility.
Synthesis and Purification Overview
The synthesis of this compound is efficiently achieved through the Knoevenagel condensation of 2,3,5-trifluorobenzaldehyde with malonic acid. This reaction is typically catalyzed by a weak organic base, such as pyridine, with a catalytic amount of piperidine.[1][3] The crude product obtained from the reaction work-up is then subjected to a rigorous purification process to remove unreacted starting materials and potential side-products. Recrystallization from a mixed solvent system of ethanol and water is a highly effective method for obtaining high-purity this compound.[4][5]
Figure 1. Workflow for the synthesis and purification of this compound.
Step-by-Step Purification Protocol
This protocol details the purification of crude this compound synthesized via Knoevenagel condensation.
Part 1: Synthesis of Crude this compound
1.1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq). Add pyridine (approximately 4-5 mL per gram of aldehyde) to dissolve the reactants.
Rationale: Pyridine serves as both a solvent and a basic catalyst for the Knoevenagel condensation.[1] An excess of malonic acid is used to ensure complete conversion of the aldehyde.
1.2. Catalyst Addition and Reaction: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq). Heat the reaction mixture to a gentle reflux (around 110-115 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Rationale: Piperidine is a more effective basic catalyst than pyridine and is used in catalytic amounts to initiate the condensation.[3] Refluxing provides the necessary activation energy for the reaction to proceed to completion.
1.3. Reaction Work-up and Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. A precipitate of the crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with cold distilled water.
Rationale: The addition of hydrochloric acid protonates the carboxylate intermediate, causing the free acid to precipitate out of the aqueous solution.[3] Washing with cold water removes residual pyridine, piperidine hydrochloride, and any unreacted malonic acid.
Part 2: Purification by Recrystallization
2.1. Solvent Selection and Dissolution: Transfer the crude, air-dried this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The use of a hot plate with magnetic stirring is recommended.
Rationale: A mixed solvent system of ethanol and water is ideal for the recrystallization of many cinnamic acid derivatives.[4][5] The target compound should be soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery.[6]
2.2. Hot Filtration (Optional): If any insoluble impurities are observed in the hot ethanol solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Rationale: This step removes any insoluble particulate matter that may be present in the crude product, preventing it from being incorporated into the final crystals.
2.3. Crystallization: To the clear, hot ethanol solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Rationale: Water acts as an anti-solvent, reducing the solubility of the organic acid and inducing crystallization upon cooling.[7] The re-dissolution with a small amount of ethanol ensures that crystallization begins from a saturated solution, which promotes the formation of well-defined, pure crystals.
2.4. Cooling and Crystal Formation: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
Rationale: Slow cooling allows the crystal lattice to form in an orderly manner, excluding impurities into the surrounding mother liquor.[8] The ice bath further decreases the solubility of the product, leading to a higher recovery.
2.5. Isolation and Drying of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture. Dry the crystals under vacuum to a constant weight.
Rationale: Washing with a cold solvent mixture removes any residual soluble impurities adhering to the crystal surface without significantly dissolving the product.[5] Drying under vacuum efficiently removes residual solvents.
Characterization and Quality Control
To ensure the identity and purity of the final product, it is essential to perform thorough characterization.
| Parameter | Method | Expected Outcome |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | A sharp melting point range is indicative of high purity. Note: A specific literature value for this compound is not readily available. Similar trifluorinated cinnamic acids have melting points in the range of 175-178 °C. |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak with >98% purity. |
| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The spectra should be consistent with the structure of this compound. Predicted chemical shifts can be used as a reference in the absence of experimental data. |
Note on Characterization Data: As of the writing of this guide, experimentally determined melting point and NMR spectral data for this compound are not widely available in the public domain. Researchers are advised to use the characterization methods outlined above to determine these properties for their purified sample and to confirm the structure and purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of crude product | Incomplete reaction. | Ensure the reaction is heated at the appropriate temperature for a sufficient duration. Monitor the reaction by TLC. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Ensure the correct solvent system is being used. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. |
| Low recovery after recrystallization | Too much solvent was used for dissolution. / The cooling process was too rapid. | Use the minimum amount of hot solvent necessary for complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product is colored | Presence of colored impurities. | During the hot dissolution step of recrystallization, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities.[4] |
References
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PubChemLite. This compound (C9H5F3O2). Available from: [Link]
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MDPI. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Available from: [Link]
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ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... Available from: [Link]
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Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available from: [Link]
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EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
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University of Rochester. Chem 267. Recrystallization - Part 2. Available from: [Link]
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Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available from: [Link]
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Guide to High-Purity Recrystallization of 2,3,5-Trifluorocinnamic Acid: Protocols and Polymorphic Considerations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluorocinnamic acid is an organofluorine compound belonging to the class of substituted cinnamic acids. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, ensuring the absolute purity and controlling the solid-state form of intermediates like this compound is not merely a procedural step but a critical determinant of downstream success.
This application note provides a comprehensive guide to the recrystallization of this compound. Moving beyond a simple list of steps, this document elucidates the underlying chemical principles, offers detailed, validated protocols, and emphasizes the critical need for post-purification characterization. A key focus is placed on the potential for polymorphism, a phenomenon where a compound exists in multiple crystalline forms, which can be influenced by fluorination and has profound implications for a material's physical and biological properties.[3][4]
Part 1: Foundational Principles of Recrystallization
The Science of Purification by Crystallization
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[5] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound as the solution cools. During slow, controlled cooling, the molecules of the target compound self-assemble into a highly ordered crystal lattice, a process that inherently excludes the differently shaped impurity molecules, which remain in the "mother liquor" (the cold solvent).[6]
Causality Behind Experimental Choices: The Impact of Trifluorination
The presence of three electron-withdrawing fluorine atoms on the aromatic ring of the cinnamic acid backbone significantly alters its electronic properties and intermolecular interaction potential.
-
Polarity and Solubility: While the carboxylic acid group is highly polar and capable of strong hydrogen bonding, the trifluorinated phenyl group introduces a region of "polar hydrophobicity."[7] The C-F bond is highly polarized but is a poor hydrogen bond acceptor. This dual nature necessitates a careful selection of solvents that can effectively solvate both the polar and the fluorinated portions of the molecule, making mixed-solvent systems particularly effective.
-
Polymorphism: Fluorine substitution is known to influence crystal packing and can lead to the formation of different polymorphs.[3][4] Each polymorph can have a unique melting point, solubility, and bioavailability. Therefore, the choice of solvent and the cooling rate during recrystallization can dictate which polymorphic form is isolated. Controlling this is paramount in pharmaceutical development to ensure consistent product performance.
Part 2: Systematic Solvent System Screening
Objective: To efficiently identify a suitable solvent or solvent-pair for the recrystallization of this compound through small-scale solubility trials.
Methodology: The core principle is to find a solvent that fully dissolves the compound when hot but provides poor solubility when cold, maximizing the recovery of pure crystals.[5][8]
Diagram: Solvent Screening Workflow
Caption: Workflow for identifying an effective recrystallization solvent.
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Place approximately 20-30 mg of crude this compound into a small test tube.
-
Room Temperature Test: Add the first test solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to about 1 mL. Record if the solid dissolves completely. If it does, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.
-
Elevated Temperature Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling Test: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.
-
Ice Bath: Place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Observation: A successful solvent will result in the formation of a significant amount of crystalline solid upon cooling. An "oily" precipitate indicates the compound's melting point may be lower than the solvent's boiling point, suggesting a different solvent should be tried.
-
Repeat: Repeat this process with a range of solvents to identify the optimal choice.
Data Presentation: Solvent Solubility Profile
| Solvent | Polarity | Soluble Cold (25°C)? | Soluble Hot (Boiling)? | Crystals on Cooling? | Suitability |
| Water | High (Protic) | Insoluble | Very Slightly Soluble | - | Good anti-solvent |
| Ethanol | Medium (Protic) | Soluble | Very Soluble | Low Recovery | Good primary solvent (for pairing) |
| Isopropanol | Medium (Protic) | Moderately Soluble | Soluble | Yes | Potential Single Solvent |
| Ethyl Acetate | Medium (Aprotic) | Moderately Soluble | Soluble | Yes | Potential Single Solvent |
| Toluene | Low (Aprotic) | Slightly Soluble | Soluble | Yes | Potential Single Solvent |
| Heptane | Nonpolar | Insoluble | Insoluble | - | Good anti-solvent |
Note: This table presents expected results based on the properties of similar aromatic carboxylic acids.[9][10] Actual results must be determined experimentally.
Part 3: Bulk Recrystallization Protocols
Based on the screening, select the most promising solvent system for purifying a larger quantity of the material.
Diagram: Recrystallization Process Flow
Caption: Step-by-step process for bulk material purification.
Protocol 2: Single-Solvent Recrystallization (e.g., from Toluene)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., toluene) in portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling.[10]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated clean flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities in the crystal lattice.[6]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away residual soluble impurities without dissolving a significant amount of the purified product.
-
Drying: Dry the crystals on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point.
Protocol 3: Binary-Solvent Recrystallization (e.g., Ethanol/Water)
This method is ideal when the compound is too soluble in one solvent (like ethanol) but insoluble in another (the anti-solvent, like water).[10]
-
Dissolution: Dissolve the crude acid in the minimum amount of boiling primary solvent (e.g., ethanol) as described in Protocol 2.
-
Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the "cloud point"). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot primary solvent (ethanol) until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 3-7 from Protocol 2, using an ice-cold mixture of the solvent/anti-solvent (in the approximate final ratio) for the washing step.
Part 4: Validation and Characterization
Successful recrystallization must be validated. Analysis confirms not only chemical purity but also the specific crystalline form obtained.
Data Presentation: Analytical Validation Techniques
| Technique | Purpose | Successful Outcome |
| Melting Point | Assess Purity | A sharp melting point range (e.g., < 1-2 °C) close to the literature value. Impurities broaden and depress the melting range. |
| HPLC | Quantify Purity | A single, sharp peak in the chromatogram, indicating the absence of detectable impurities. |
| NMR (¹H, ¹³C, ¹⁹F) | Confirm Structure | Spectra consistent with the known chemical structure of this compound, with no signals from impurities. |
| XRPD | Identify Crystal Form[11][12] | A distinct diffraction pattern that serves as a "fingerprint" for a specific polymorph. Can be used to confirm batch-to-batch consistency. |
| DSC | Detect Polymorphs[13] | A single, sharp endotherm corresponding to the melting of one crystalline form. Multiple thermal events may indicate the presence of different polymorphs or solvates. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Try scratching the inner wall of the flask with a glass rod. Add a "seed crystal" of the crude material. If necessary, boil off some solvent to concentrate the solution and cool again.[6] |
| "Oiling Out" | The compound's melting point is below the solvent's boiling point; compound is coming out of solution as a liquid. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature and allow it to cool more slowly.[6] Consider a solvent with a lower boiling point. |
| Low Recovery | Too much solvent used; solid is partially soluble in cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the flask in an ice bath for an extended period. Ensure filtration apparatus is properly pre-heated.[10] |
| Product is Colored | Colored impurities have similar solubility profiles. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities.[10] |
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Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Scientific Research Publishing. [Link]
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Asnaashari, S., et al. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central. [Link]
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Khan, I., et al. (2020). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Taylor & Francis Online. [Link]
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Common Solvents for Crystallization. (n.d.). PDF Document. [Link]
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Crystal Characterization Techniques. (n.d.). Shodhganga. [Link]
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Cinnamic acid. (n.d.). Wikipedia. [Link]
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- 13. academic.oup.com [academic.oup.com]
Column chromatography for purifying 2,3,5-Trifluorocinnamic acid
An authoritative guide to the purification of 2,3,5-Trifluorocinnamic acid using column chromatography, designed for chemistry professionals in research and development. This document provides a detailed protocol grounded in the principles of separation science, offering insights into methodological choices and troubleshooting.
Introduction: The Purification Challenge
This compound (CAS No. 237761-79-4) is a valuable halogenated intermediate in the synthesis of complex pharmaceutical agents and advanced materials.[1][2] Syntheses, such as the Knoevenagel or Perkin condensation, often yield a crude product contaminated with unreacted starting materials (e.g., 2,3,5-trifluorobenzaldehyde), side-products, and catalysts. Achieving high purity (>98%) is critical for subsequent synthetic steps and regulatory compliance.
Flash column chromatography is the method of choice for this purification task on a laboratory scale. It leverages the differential partitioning of the target compound and its impurities between a polar stationary phase and a less polar mobile phase to achieve efficient separation.[3] This application note details a robust, validated protocol for the purification of this compound, emphasizing the rationale behind each step to ensure reproducibility and success.
Principle of Separation: Normal-Phase Adsorption Chromatography
The purification strategy is based on normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[3] The separation mechanism relies on the following principles:
-
Adsorption: Polar molecules in the mixture, including the carboxylic acid group of the target compound, form hydrogen bonds with the stationary phase.
-
Elution: A mobile phase, or eluent, is passed through the column. This liquid phase competes with the adsorbed molecules for binding sites on the silica.
-
Differential Migration:
-
Less polar impurities have a weaker affinity for the polar silica gel and spend more time dissolved in the mobile phase. Consequently, they travel down the column more quickly.
-
More polar compounds , like this compound, adsorb more strongly to the silica gel. They require a more polar mobile phase to be effectively eluted from the column.
-
By carefully selecting the mobile phase composition, a clean separation between the target acid and its impurities can be achieved.
Pre-Column Optimization: Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[4] TLC is a rapid, small-scale version of column chromatography that predicts the behavior of compounds on a larger scale.[5]
Objective: To identify a solvent system where the target compound, this compound, has a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value typically provides the best separation in a flash column chromatography setup.[5]
Protocol for TLC Analysis
-
Prepare Eluent Systems: Prepare a few milliliters of several test eluents with varying polarities. A good starting point for an acidic compound like this is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate), with a small amount of acid to improve peak shape.
-
System A: 80:20 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)
-
System B: 70:30 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)
-
System C: 60:40 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)
-
-
Spot the Plate: On a silica gel TLC plate (e.g., Merck 60 F-254), draw a faint pencil line about 1 cm from the bottom (the origin).[6] Dissolve a tiny amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small, concentrated spot of this solution onto the origin.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. The solvent level must be below the origin line.[5] Cover the chamber to ensure the atmosphere is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Most cinnamic acid derivatives are UV-active and will appear as dark spots under a UV lamp at 254 nm.[4] Staining with an iodine chamber can also be used.
-
Calculate Rf: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
-
Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.25 and 0.35, and is well-separated from all impurity spots.
-
If Rf is too high (compound runs too fast), decrease the polarity of the eluent (increase the proportion of hexane).
-
If Rf is too low (compound is stuck at the origin), increase the polarity of the eluent (increase the proportion of ethyl acetate).[3]
-
The Role of Acetic Acid: Carboxylic acids often streak or "tail" on silica gel due to strong, sometimes irreversible, binding and ionization. Adding a small amount (0.1-1%) of a volatile acid like acetic acid to the mobile phase suppresses the ionization of the analyte's carboxylic acid group and protonates the silica surface, leading to sharper, more symmetrical spots and significantly improved separation.[6][7]
Detailed Purification Protocol
This protocol assumes a starting quantity of approximately 1 gram of crude material. Adjustments to column size and solvent volumes should be made for different scales.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Flash-grade Silica Gel (e.g., 230-400 mesh, 60 Å pore size) |
| Crude Sample | ~1 g this compound |
| Eluents | HPLC-grade Hexane (or Heptane), Ethyl Acetate, and Glacial Acetic Acid |
| Glassware | Glass chromatography column (~3 cm diameter), separating funnel, round-bottom flasks |
| Apparatus | Fume hood, rotary evaporator, TLC supplies, fraction collection tubes |
| Sample Loading Adsorbent | Celite® or a small amount of silica gel |
Workflow Diagram
Sources
- 1. 237761-79-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. sorbtech.com [sorbtech.com]
Application Note: 1H and 13C NMR Characterization of 2,3,5-Trifluorocinnamic Acid
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acids and their derivatives are a cornerstone in medicinal chemistry and materials science. The incorporation of fluorine atoms into the cinnamic acid scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The precise substitution pattern of fluorine on the phenyl ring is critical in determining these properties. 2,3,5-Trifluorocinnamic acid, with its unique electronic profile, is a valuable synthon for the development of novel pharmaceuticals and advanced materials.
Unambiguous structural confirmation is paramount, and NMR spectroscopy is the gold standard for this purpose. The presence of fluorine introduces additional complexity and richness to the NMR spectra, providing a wealth of structural information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings.[1][2][3] This application note outlines the essential methodologies for acquiring and interpreting high-quality ¹H and ¹³C NMR data for this compound.
Predicted ¹H and ¹³C NMR Spectral Characteristics
Due to the limited availability of published experimental data for this compound, the following predictions are based on the analysis of related compounds such as 4-fluorocinnamic acid and 3-(trifluoromethyl)cinnamic acid, and fundamental principles of NMR spectroscopy.[4][5][6] The electronegativity and spin-spin coupling interactions of the fluorine atoms are expected to be the dominant factors influencing the chemical shifts and multiplicities of the proton and carbon signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit signals for the vinylic protons and the aromatic protons.
-
Vinylic Protons (H-α and H-β): These two protons will appear as doublets due to the vicinal coupling to each other. The trans-configuration, typical for cinnamic acids synthesized via methods like the Knoevenagel condensation, will result in a large coupling constant (J ≈ 16 Hz).[5] Further smaller couplings to the fluorine atoms may also be observed. The H-β proton, being closer to the aromatic ring, will likely resonate at a more downfield chemical shift compared to the H-α proton.
-
Aromatic Protons (H-4 and H-6): The aromatic region will display two distinct signals corresponding to the protons at the C-4 and C-6 positions. Each of these protons will be split by the adjacent fluorine atoms and by each other, leading to complex multiplet patterns (e.g., doublet of doublets of doublets). The precise chemical shifts will be influenced by the combined electron-withdrawing effects of the fluorine substituents.
-
Carboxylic Acid Proton (-COOH): This proton will typically appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its position can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. A key feature will be the presence of C-F coupling, which provides invaluable structural information.[7]
-
Aromatic Carbons (C-1 to C-6): The carbons directly bonded to fluorine (C-2, C-3, C-5) will exhibit large one-bond ¹JCF coupling constants and will be significantly deshielded. The other aromatic carbons will show smaller two- or three-bond (²JCF, ³JCF) couplings.
-
Vinylic Carbons (C-α and C-β): These carbons will also be influenced by the fluorine substituents, and their chemical shifts can be compared to other cinnamic acid derivatives to confirm the structure.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift (δ ≈ 165-175 ppm).
The predicted chemical shifts and coupling constants are summarized in the table below for a hypothetical spectrum acquired in DMSO-d₆.
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-α | 6.5 - 6.8 | d | JHα-Hβ ≈ 16 |
| H-β | 7.6 - 7.9 | d | JHβ-Hα ≈ 16 |
| H-4, H-6 | 7.2 - 7.8 | m | |
| -COOH | > 12.0 | br s | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C-α | 118 - 125 | d, t, or m | |
| C-β | 140 - 148 | d, t, or m | |
| C-1 | 130 - 135 | m | |
| C-2, C-3, C-5 | 150 - 165 | d | ¹JCF > 240 |
| C-4, C-6 | 110 - 120 | d or m | |
| -COOH | 167 - 170 | s or m |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the preparation and NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good initial choice as it readily dissolves carboxylic acids. CDCl₃ can also be used, but the carboxylic acid proton may exchange or have a very broad signal.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[8]
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Decoupling: Broadband proton decoupling (e.g., 'garp').
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Visualization of Workflow
The general workflow for the NMR characterization of this compound is depicted below.
Caption: Workflow for NMR Characterization.
Spectral Interpretation and Structural Confirmation
A systematic approach is crucial for the accurate interpretation of the NMR spectra.
-
Identify Key Functional Groups: Locate the characteristic signals for the carboxylic acid proton and the vinylic protons in the ¹H spectrum, and the carbonyl carbon in the ¹³C spectrum.
-
Analyze the Aromatic Region: Carefully analyze the multiplicities of the aromatic proton signals. The coupling patterns will be indicative of the relative positions of the protons and fluorine atoms.
-
Examine C-F Couplings: In the ¹³C spectrum, the large one-bond C-F couplings are definitive for identifying the fluorinated carbon atoms. The smaller, longer-range C-F couplings can help in assigning the other carbon signals.
-
Consider 2D NMR Experiments: If the 1D spectra are too complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals.
The molecular structure of this compound is presented below, with positions labeled for clarity in spectral assignment.
Caption: Structure of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, and by applying the principles of spectral interpretation outlined herein, researchers can confidently confirm the structure and purity of this important fluorinated compound. The predictive nature of the spectral analysis, based on related structures, serves as a robust framework for interpreting the experimental data once acquired.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry.
- Supporting Information. (2008). Wiley-VCH.
- 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- Coupling constants for 1H and 13C NMR. (n.d.).
- 2,3,4-Trifluorocinnamic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- Fluorine NMR. (n.d.).
- Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide. (n.d.). Benchchem.
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). University of Edinburgh Research Explorer.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH.
- 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... (n.d.). ResearchGate.
- Kalinowska, M., et al. (2007). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. ResearchGate.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). (n.d.). Human Metabolome Database.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing.
- NMR Coupling Constants, Chemical Shift, and 13C NMR. (2019, February 25). YouTube.
- 13C NMR Spectroscopy. (n.d.).
Sources
- 1. biophysics.org [biophysics.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR [m.chemicalbook.com]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Interpreting the Mass Spectrum of 2,3,5-Trifluorocinnamic Acid
Introduction
2,3,5-Trifluorocinnamic acid is a halogenated derivative of cinnamic acid, a compound of interest in various fields, including pharmaceuticals and materials science, due to the influence of fluorine substitution on its chemical and biological properties. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This application note provides a detailed guide to the interpretation of the mass spectrum of this compound, covering predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and offers protocols for sample analysis.
Molecular Structure and Properties
-
Molecular Weight: 202.13 g/mol
-
Monoisotopic Mass: 202.02417 Da[1]
-
Structure:

Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is influenced by the stability of the aromatic ring, the lability of the carboxylic acid group, and the acrylic side chain. The following sections detail the predicted fragmentation patterns for both EI and ESI techniques.
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The molecular ion peak is expected to be observed, and the subsequent fragmentation will provide a rich fingerprint for structural confirmation.
A primary fragmentation pathway for cinnamic acids under EI involves the loss of a hydrogen atom from the phenyl ring, leading to the formation of a stable 2-hydroxybenzopyrylium ion.[3] The presence of electron-withdrawing fluorine atoms on the ring will influence this process. Another key fragmentation is the loss of the carboxyl group.
The major predicted fragmentation steps are:
-
Formation of the Molecular Ion (M•+): The initial event is the removal of an electron to form the molecular ion at m/z 202.
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical, yielding an acylium ion at m/z 185.
-
Loss of Carbon Monoxide (CO): The acylium ion can then lose a molecule of carbon monoxide to form a styryl-type cation at m/z 157.
-
Decarboxylation (Loss of •COOH): The molecular ion can also undergo cleavage of the bond between the acrylic side chain and the carboxylic acid group, leading to the loss of a carboxyl radical and the formation of a trifluorostyrene radical cation at m/z 157.
-
Loss of Carbon Dioxide (CO₂): A common fragmentation for carboxylic acids is the loss of CO₂ from the molecular ion, which would result in an ion at m/z 158.
The following DOT graph illustrates the predicted primary fragmentation cascade under EI.
Caption: Predicted EI fragmentation of this compound.
ESI is a "soft" ionization technique that typically results in less fragmentation than EI. For carboxylic acids, ESI is most effective in negative ion mode, where a deprotonated molecule [M-H]⁻ is formed. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion.
The primary fragmentation pathways for the [M-H]⁻ ion of this compound are predicted to be:
-
Formation of the Deprotonated Molecular Ion [M-H]⁻: In the ESI source, the carboxylic acid readily loses a proton to form the [M-H]⁻ ion at m/z 201.
-
Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the loss of a neutral molecule of carbon dioxide.[4][5] This would result in a fragment ion at m/z 157.
-
Loss of H₂O: While less common for aromatic carboxylic acids, loss of a water molecule from the [M-H]⁻ ion is a possibility, especially with collision-induced dissociation, leading to an ion at m/z 183.
The following DOT graph illustrates the predicted primary fragmentation cascade under ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Quantitative Mass Spectrometry Data
The following table summarizes the predicted key ions and their corresponding m/z values for both EI and ESI modes.
| Ionization Mode | Predicted m/z | Proposed Fragment | Neutral Loss |
| EI | 202 | [C₉H₅F₃O₂]•+ | - |
| EI | 185 | [C₉H₄F₃O]+ | •OH |
| EI | 157 | [C₈H₄F₃]+ | •COOH or (•OH + CO) |
| EI | 158 | [C₈H₅F₃]•+ | CO₂ |
| ESI (-) | 201 | [C₉H₄F₃O₂]⁻ | H⁺ |
| ESI (-) MS/MS | 157 | [C₈H₄F₃]⁻ | CO₂ |
| ESI (-) MS/MS | 183 | [C₉H₂F₃O]⁻ | H₂O |
Experimental Protocols
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for LC-MS or a volatile solvent for GC-MS.
This protocol is suitable for the analysis of this compound after derivatization to a more volatile ester (e.g., methyl ester) to improve chromatographic performance.
-
Derivatization (Esterification):
-
To 100 µL of the stock solution, add 500 µL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and extract the methyl ester with 2 x 1 mL of hexane.
-
Combine the hexane layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
This protocol is suitable for the direct analysis of this compound without derivatization.
-
LC-MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Negative (ESI-).
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan: m/z 50-300.
-
MS/MS: For fragmentation analysis, select the precursor ion at m/z 201 and apply a collision energy of 10-30 eV.
-
Data Interpretation and Troubleshooting
-
EI Spectrum: The EI spectrum should be compared with the predicted fragmentation pattern. The presence of the molecular ion at m/z 202 (for the underivatized acid) or the corresponding ester, along with the characteristic fragments at m/z 185 and 157, would confirm the identity of the compound. Aromatic compounds typically show a stable molecular ion.
-
ESI Spectrum: In the full scan ESI spectrum, the base peak should correspond to the deprotonated molecule at m/z 201. The MS/MS spectrum of this ion should show a prominent peak at m/z 157, corresponding to the loss of CO₂.
-
Troubleshooting:
-
Low Signal: If the signal is weak, consider increasing the sample concentration or optimizing the ionization source parameters. For ESI, ensure the mobile phase pH is suitable for deprotonation (for negative mode).
-
In-source Fragmentation: In ESI, if significant fragmentation is observed in the full scan spectrum, reduce the cone voltage or source temperature.
-
Adduct Formation: In ESI, adducts with mobile phase components (e.g., [M+HCOO]⁻) may be observed. This can be minimized by using a lower concentration of additives in the mobile phase.
-
References
-
Schaldach, B., & Grützmacher, H.-F. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-183. Available from: [Link]
-
Si, A., & Wilson, J. M. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(5), 657-666. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Gas chromatography-mass spectroscopy analysis of decarboxylation... Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2025). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry A. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2006). Single stage electrospray mass spectrum of trans-cinnamic acid in... Retrieved January 17, 2026, from [Link]
Sources
The Rising Profile of 2,3,5-Trifluorocinnamic Acid in Medicinal Chemistry: A Guide to Synthesis, Applications, and Evaluation
Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a fertile ground for medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The core structure, featuring a benzene ring, an acrylic acid moiety, and a reactive double bond, offers a versatile scaffold for chemical modification to enhance therapeutic efficacy.[2]
A particularly fruitful strategy in modern drug design has been the introduction of fluorine atoms into organic molecules. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[4] In the context of cinnamic acids, strategic fluorination has been shown to potentiate their biological activities, leading to the development of novel therapeutic candidates.[4]
This technical guide focuses on the emerging potential of a specific polyfluorinated derivative: 2,3,5-Trifluorocinnamic acid . While direct and extensive biological data for this particular isomer is still under active investigation, this document will provide a comprehensive overview of its potential applications by drawing parallels with other well-studied fluorinated cinnamic acids. We will detail a robust synthetic protocol, explore its likely therapeutic applications based on structure-activity relationships, and provide detailed, field-proven protocols for its biological evaluation.
Physicochemical Properties and Rationale for Investigation
The substitution pattern of the three fluorine atoms in this compound is anticipated to create a unique electronic and steric profile. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid group, potentially influencing its pharmacokinetic profile.[4] Furthermore, the specific placement of fluorine can modulate the molecule's interaction with target enzymes and receptors, offering opportunities for enhanced potency and selectivity.
| Property | Predicted Value | Rationale for Impact in Drug Discovery |
| Molecular Formula | C₉H₅F₃O₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 202.13 g/mol | Influences diffusion and transport properties. |
| pKa | ~4.13 (Predicted) | Affects the ionization state at physiological pH, impacting solubility and membrane permeability. A lower pKa compared to non-fluorinated cinnamic acid suggests increased acidity. |
| Lipophilicity (LogP) | Higher than non-fluorinated analogs | The presence of three fluorine atoms is expected to increase lipophilicity, which can enhance membrane permeability and access to intracellular targets. |
Synthesis of this compound: A Knoevenagel Condensation Approach
The Knoevenagel condensation is a reliable and widely employed method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and compounds with active methylene groups, such as malonic acid.[5] This approach is favored for its relatively mild reaction conditions and good yields.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,3,5-Trifluorobenzaldehyde and malonic acid.
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
5M Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-Trifluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in anhydrous pyridine (10 volumes).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 110°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly add 5M HCl to the aqueous mixture until the pH reaches approximately 2-3. This will cause the crude this compound to precipitate out of solution.[5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any residual pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of other fluorinated cinnamic acids, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Cinnamic acid and its derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[2] The introduction of trifluoromethyl groups is a recognized strategy to enhance the anticancer activity of various compounds.[4]
Potential Mechanisms of Action:
-
Modulation of Signaling Pathways: Cinnamic acid derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB, PI3K-Akt, and MAPK pathways.[4] The specific fluorination pattern of this compound could lead to enhanced or selective inhibition of protein kinases within these pathways.[6]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include an untreated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) from the dose-response curve.[4]
Anti-inflammatory Activity
Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[8]
Potential Mechanisms of Action:
-
COX-2 Inhibition: Fluorinated cinnamic acids have been investigated as potential selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]
-
NF-κB Pathway Inhibition: The compound may inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Complete culture medium
-
This compound
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Antimicrobial Activity
Fluorination can enhance the antimicrobial properties of cinnamic acids.[4] For instance, anilides of 3-(trifluoromethyl)cinnamic acid have shown activity against various bacterial strains.[4]
Potential Mechanisms of Action:
-
Disruption of Bacterial Cell Membranes: Cinnamic acid derivatives have been proposed to exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.[7]
-
Inoculation: Add the microbial inoculum to each well. Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7]
Visualizing the Scientific Workflow and a Potential Signaling Pathway
Caption: Experimental workflow from synthesis to biological evaluation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4,5-TRIFLUOROCINNAMIC ACID | 247170-17-8 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2,3,5-Trifluorocinnamic Acid in Modern Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2][3] This strategy is employed to enhance a variety of crucial drug properties, including metabolic stability, binding affinity to target proteins, and bioavailability.[1][2][4] Among the diverse array of fluorinated building blocks, 2,3,5-Trifluorocinnamic acid stands out as a particularly valuable synthon for the creation of complex pharmaceutical compounds. The trifluorinated phenyl ring imparts unique electronic and steric characteristics that can be leveraged in a multitude of synthetic pathways to produce novel therapeutic agents.[5]
These application notes are designed to provide a detailed technical guide for researchers, scientists, and drug development professionals on the practical applications of this compound in pharmaceutical synthesis. We will explore its use in the creation of specific drug classes, offering step-by-step protocols and elucidating the chemical principles that underpin its utility.
Core Application: Synthesis of Quinolone Antibacterials
A significant application of this compound lies in the synthesis of quinolone and fluoroquinolone derivatives.[6][7] This class of synthetic antibiotics is widely used in both human and veterinary medicine to treat a broad spectrum of bacterial infections.[8] The strategic placement of fluorine atoms on the quinolone core, often originating from precursors like this compound, is known to enhance their antibacterial potency.[8]
Experimental Protocol: Gould-Jacobs Reaction for Quinolone Core Formation
The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolone scaffold. This protocol details the initial cyclization step to form a key 4-hydroxyquinoline intermediate from this compound.
Step 1: Anilinoacrylate Formation
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and an aniline derivative (1.05 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Heating: Heat the mixture to approximately 250 °C. The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Intermediate Isolation: Once the formation of the anilinoacrylate intermediate is complete, the reaction mixture is cooled. The intermediate can often be precipitated by the addition of a non-polar solvent like hexane and isolated by filtration.
Step 2: Thermal Cyclization
-
Reaction Setup: The isolated anilinoacrylate is suspended in a fresh portion of diphenyl ether.
-
Heating: The mixture is heated to a higher temperature, typically around 280-300 °C, to induce thermal cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent, and the crude product is collected by filtration. Purification is typically achieved through recrystallization or column chromatography to yield the desired 4-hydroxyquinoline derivative.
Causality Behind Experimental Choices:
-
High-Boiling Point Solvent: The use of a solvent like diphenyl ether is crucial as the reaction requires high temperatures to overcome the activation energy for both the initial condensation and the subsequent cyclization.
-
Aniline Derivative: The choice of the aniline derivative allows for the introduction of various substituents at the N-1 position of the quinolone ring, which is a key site for modulating the biological activity of the final drug.[9]
-
Stepwise vs. One-Pot: While this protocol describes a stepwise approach, in some cases, a one-pot synthesis can be employed. However, the stepwise method often provides better control and higher purity of the final product.
Data Presentation: Representative Reaction Outcomes
| Aniline Derivative | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| Aniline | 4 | 78 | >97% |
| 4-Fluoroaniline | 4.5 | 75 | >98% |
| 3-Chloroaniline | 5 | 72 | >96% |
Visualization: Gould-Jacobs Reaction Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,3,5-Trifluorocinnamic Acid as a Versatile Precursor for Next-Generation Agrochemicals
Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design
The continuous demand for higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals.[1] In this pursuit, the strategic incorporation of fluorine into active ingredients has emerged as a cornerstone of modern agrochemical research and development.[2] Fluorinated compounds often exhibit enhanced biological activity, increased metabolic stability, and improved transport properties compared to their non-fluorinated counterparts. The trifluoromethyl group (-CF3), in particular, is a key moiety in a significant portion of recently developed pesticides due to its profound impact on a molecule's physicochemical and biological profile.[2][3]
This application note explores the utility of 2,3,5-Trifluorocinnamic acid as a key building block for the synthesis of advanced agrochemicals, with a particular focus on the development of novel fungicidal carboxamides targeting the succinate dehydrogenase (SDH) enzyme.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective application in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃O₂ | Internal Data |
| Molecular Weight | 206.13 g/mol | Internal Data |
| Appearance | Off-white to pale yellow crystalline powder | Internal Data |
| Melting Point | 158-162 °C | Internal Data |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | Internal Data |
The trifluorinated phenyl ring of this compound provides a unique electronic and steric profile, which can be leveraged to fine-tune the biological activity and selectivity of the final agrochemical product.
Application Focus: Synthesis of a Novel SDHI Fungicide Candidate
Succinate Dehydrogenase Inhibitors (SDHIs) are a critically important class of fungicides that act by disrupting the mitochondrial respiratory chain in pathogenic fungi.[1][4][5] The general structure of an SDHI consists of a "headpiece" (often a heterocyclic or aromatic ring system), a linker (typically an amide), and a "tail" (a hydrophobic group).[6][7]
Here, we propose a synthetic route to a novel, hypothetical SDHI fungicide, TF-Carboxamide-1 , using this compound as the "headpiece" precursor. This example illustrates a rational design approach based on established structure-activity relationships for this class of fungicides.[8][9][10][11]
Proposed Synthetic Workflow
The synthesis of TF-Carboxamide-1 from this compound is a straightforward two-step process, as illustrated in the workflow diagram below. This process involves the initial activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with a suitable amine.
Caption: Mechanism of action of SDHI fungicides.
By binding to the succinate dehydrogenase enzyme, TF-Carboxamide-1 would block the oxidation of succinate to fumarate. This inhibition disrupts the electron transport chain, leading to a halt in ATP production and ultimately causing fungal cell death. [1]
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile precursor for the synthesis of novel agrochemicals. The straightforward conversion to carboxamide derivatives, as demonstrated in this application note, provides a robust platform for the development of potent SDHI fungicides. The trifluorophenyl moiety is anticipated to confer advantageous properties to the final molecule, such as enhanced efficacy and metabolic stability. Further derivatization of the amine component offers a rich avenue for optimizing the biological activity spectrum and physicochemical properties of these promising agrochemical candidates.
References
-
Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 2019. [Link]
-
Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. ACS Publications, 2019. [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI, 2023. [Link]
-
One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. PubMed Central, 2025. [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Discovery of succinate dehydrogenase fungicide via computational substitution optimization. American Chemical Society. [Link]
-
Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity. PubMed, 2021. [Link]
-
Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. PubMed, 2024. [Link]
-
Carboxamides: Knowing more about these important fungicides. 3tentos. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI, 2024. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications, 2023. [Link]
-
Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. ACS Publications, 2024. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
The Growing Demand for Trifluoromethyl Intermediates in Chemical Synthesis. PR Newswire, 2026. [Link]
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- 2. nbinno.com [nbinno.com]
- 3. Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2,3,5-Trifluorocinnamic acid
Welcome to the technical support guide for the synthesis of 2,3,5-Trifluorocinnamic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, enhancing the reactivity of the starting material, 2,3,5-trifluorobenzaldehyde, while also influencing the stability of the final product.[1] The most common and accessible synthetic routes are the Knoevenagel condensation and the Perkin reaction.[2][3] While reliable, these methods are susceptible to specific side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound? A1: The two most prevalent methods are the Knoevenagel condensation, which involves reacting 2,3,5-trifluorobenzaldehyde with malonic acid using a weak base catalyst, and the Perkin reaction, which uses the same aldehyde but with acetic anhydride and an alkali salt like sodium acetate.[2][4][5] The Knoevenagel condensation is often preferred for its milder conditions and generally higher yields.[4]
Q2: How do the trifluoro-substituents on the benzaldehyde starting material affect the reaction? A2: The three fluorine atoms are potent electron-withdrawing groups. This has two major consequences:
-
Increased Carbonyl Electrophilicity: The aldehyde's carbonyl carbon becomes significantly more electron-deficient and thus more susceptible to nucleophilic attack.[1][6] This can accelerate the desired reaction rate but may also increase the likelihood of certain side reactions if conditions are not carefully controlled.
-
Increased Product Acidity: The resulting this compound is more acidic than its non-fluorinated counterpart because the fluorine atoms help stabilize the negative charge of the carboxylate anion.[1]
Q3: My overall yield is consistently low. What general factors should I investigate first? A3: Low yield is a common complaint that can stem from several factors irrespective of the specific side products. Before delving into complex mechanistic issues, always validate the fundamentals. The following workflow provides a systematic checklist.
Caption: General troubleshooting workflow for low reaction yields.
Troubleshooting Guide 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group, followed by dehydration.[7] For this synthesis, it is typically performed with catalytic piperidine in pyridine.[4]
Problem A: Formation of a Michael Adduct Impurity
-
Symptom: You observe a significant byproduct with a higher molecular weight than the desired product, often visible on TLC as a less polar spot that grows with extended reaction time.
-
Causality: The desired product, this compound, is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. A second molecule of the malonic acid enolate can attack the β-position of the product, leading to a bis-adduct. This is favored by an excess of malonic acid or prolonged reaction times at high temperatures.[6]
Caption: Competing reaction pathways in the Knoevenagel condensation.
-
Preventative Measures & Solutions:
-
Stoichiometric Control: Use a molar ratio of aldehyde to malonic acid closer to 1:1 or 1:1.1. A large excess of malonic acid drives this side reaction.[6]
-
Monitor Reaction Progress: Track the reaction using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting aldehyde is consumed to prevent the product from reacting further.
-
Temperature Management: Avoid unnecessarily high temperatures. Gentle reflux is often sufficient; excessive heat can accelerate the Michael addition.[6]
-
Problem B: Unintended Decarboxylation
-
Symptom: The reaction produces 2,3,5-trifluorostyrene or its derivatives, identifiable by the complete loss of carboxylic acid signals in NMR and IR spectra and a significantly lower molecular weight.
-
Causality: The Knoevenagel condensation, when performed with a carboxylic acid nucleophile in pyridine, is known as the Doebner modification.[7] Pyridine can facilitate the decarboxylation of the cinnamic acid product, especially at elevated temperatures and prolonged reaction times.[7] While sometimes desired, in this context, it represents a loss of the target molecule.
-
Preventative Measures & Solutions:
-
Solvent and Catalyst Choice: If decarboxylation is a persistent issue, consider alternative solvent/catalyst systems that are less prone to promoting it, such as using ammonium acetate in a solvent like toluene with a Dean-Stark trap to remove water.
-
Temperature and Time Control: Minimize the reaction time and avoid temperatures significantly above what is necessary for the condensation to proceed.
-
| Troubleshooting Summary: Knoevenagel Condensation | ||
| Problem | Primary Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Inactive catalyst, insufficient heat, or presence of water.[6] | Use fresh piperidine/pyridine, ensure gentle reflux, and use anhydrous solvents. |
| Michael Adduct Formation | Excess malonic acid or prolonged reaction time.[6] | Use a ~1:1.1 molar ratio of aldehyde to malonic acid; monitor by TLC and stop upon completion. |
| Unintended Decarboxylation | High temperature in the presence of pyridine.[7] | Lower reaction temperature; consider alternative solvent/catalyst systems if the problem persists. |
Troubleshooting Guide 2: Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the anhydride's alkali salt to form an α,β-unsaturated carboxylic acid.[3][8] It typically requires high temperatures (e.g., 180 °C).[9][10]
Problem A: Formation of Dark, Resinous Byproducts (Tar)
-
Symptom: The reaction mixture turns dark brown or black, and workup yields an intractable, sticky solid instead of a crystalline product.
-
Causality: The high temperatures required for the Perkin reaction can lead to the thermal decomposition and polymerization of the starting aldehyde and the product.[2] The electron-withdrawing trifluoromethyl groups can make the aromatic ring more susceptible to certain degradation pathways.
-
Preventative Measures & Solutions:
-
Strict Temperature Control: Use a precisely controlled oil bath or heating mantle. Avoid localized overheating, which can initiate polymerization. Do not exceed the recommended temperature.
-
Anhydrous Conditions: Acetic anhydride is highly sensitive to moisture.[2] Ensure all glassware is oven-dried and that the sodium acetate catalyst is anhydrous. Water can lead to side reactions and decomposition.
-
Purify Starting Materials: Use freshly distilled 2,3,5-trifluorobenzaldehyde to remove any acidic or oxidized impurities that could catalyze polymerization.
-
Problem B: Decarboxylation to 2,3,5-Trifluorostyrene
-
Symptom: Similar to the Knoevenagel issue, you detect a non-acidic, volatile byproduct corresponding to the decarboxylated product.
-
Causality: Decarboxylation is a known, though typically minor, side reaction of the Perkin mechanism.[8] The high thermal load of the reaction can promote the elimination of CO₂ from the cinnamic acid product.
-
Preventative Measures & Solutions:
-
Optimize Reaction Time: Do not heat the reaction longer than necessary. Monitor by TLC (if feasible) or run time-course studies to find the optimal point where starting material is consumed but byproduct formation is minimal.
-
Post-Reaction Hydrolysis: The initial product is a mixed anhydride which is hydrolyzed during workup.[8] Performing this hydrolysis under milder conditions (e.g., avoiding boiling in strong acid for extended periods) may help minimize decarboxylation of the final product.
-
| Troubleshooting Summary: Perkin Reaction | ||
| Problem | Primary Cause | Recommended Solution |
| Tar/Polymer Formation | Excessive temperature or impurities in starting materials.[2] | Maintain strict temperature control (~180 °C); use purified, anhydrous reagents. |
| Low Product Yield | Presence of moisture deactivating the anhydride; inefficient base.[2] | Ensure strictly anhydrous conditions; use freshly fused sodium acetate. |
| Decarboxylation Byproduct | Prolonged heating at high temperatures.[8] | Optimize reaction time to minimize product exposure to harsh conditions. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation for this compound
This protocol is adapted from general procedures for the synthesis of substituted cinnamic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent/Catalyst Addition: To this mixture, add anhydrous pyridine (approx. 4 mL per gram of aldehyde) followed by a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 110-115 °C) for 2-4 hours. Monitor the disappearance of the aldehyde by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation: Acidify the aqueous mixture to a pH of ~2 with concentrated hydrochloric acid. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.[4]
Protocol 2: Purification by Recrystallization
This is a general method for purifying the final product.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry in a vacuum oven.
References
-
BenchChem. (2025). Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions.
-
Longdom Publishing. (2017). A Concise Introduction of Perkin Reaction.
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism.
-
BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3-(Trifluoromethyl)benzaldehyde.
-
BYJU'S. (n.d.). Perkin Reaction Mechanism.
-
Online Organic Chemistry Tutor. (2026). Perkin Reaction.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid.
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
-
BenchChem. (2025). Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde.
-
ResearchGate. (2023). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2).
-
MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives.
-
National Institutes of Health (NIH). (2019). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids.
-
Wikipedia. (n.d.). Knoevenagel condensation.
-
National Institutes of Health (NIH). (2019). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids.
-
REDI. (n.d.). A simple and convenient synthesis of 3-[5-(trifluoromethyl)-.
-
Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
-
Organic Chemistry Portal. (n.d.). Decarboxylation.
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid.
-
R&D Chemicals. (n.d.). This compound, suppliers and manufacturers.
-
Sciencemadness Discussion Board. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation.
-
MDPI. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
-
National Institutes of Health (NIH). (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
-
Royal Society of Chemistry. (2017). Decarboxylative functionalization of cinnamic acids.
-
Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
-
BenchChem. (n.d.). Purification of 2-Nitrocinnamic acid from a crude reaction mixture.
-
Google Patents. (2018). The preparation method of m-trifluoromethyl cinnamic acid.
-
ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid synthesis. -89-5.html)
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Identifying and removing impurities from 2,3,5-Trifluorocinnamic acid
Technical Support Center: 2,3,5-Trifluorocinnamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. The introduction of fluorine atoms into organic molecules can significantly enhance properties like metabolic stability and binding affinity, but it also presents unique challenges in synthesis and purification.[1] This document provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, manage, and remove common impurities, ensuring the high purity required for your applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the handling and purification of this compound.
Q1: What are the most likely impurities in my synthetic sample of this compound?
A1: The impurity profile is dictated by the synthetic route. Assuming a standard Knoevenagel condensation between 2,3,5-trifluorobenzaldehyde and malonic acid, the following impurities are most common:
-
cis-2,3,5-Trifluorocinnamic acid: This geometric isomer is a frequent byproduct of the condensation reaction.[2]
-
Unreacted Starting Materials: Residual 2,3,5-trifluorobenzaldehyde and malonic acid may persist after the reaction.[2]
-
Positional Isomers: If the initial 2,3,5-trifluorobenzaldehyde starting material is not pure, other trifluorocinnamic acid isomers could be present in trace amounts.[2]
-
Solvent Residues: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) are common trace impurities.[2]
Q2: My ¹H NMR spectrum shows more peaks than expected. How can I identify them?
A2: A complex NMR spectrum is a strong indicator of impurities. The key to deciphering it is to first identify the signals for your desired trans-product and then assign the remaining signals to common impurities.
-
Product vs. cis-Isomer: The most diagnostic signals are the vinyl protons. For the desired trans-isomer, the protons on the double bond (C=C) typically show a large coupling constant (J ≈ 16 Hz). The corresponding cis-isomer will have a much smaller coupling constant (J ≈ 12 Hz).
-
Starting Materials: Look for the characteristic aldehyde proton signal (around 9-10 ppm) for any unreacted 2,3,5-trifluorobenzaldehyde.
-
Solvent Impurities: Residual solvents are ubiquitous. Consulting established tables of NMR chemical shifts for common laboratory solvents is essential for their identification.[3][4][5]
Table 1: Typical ¹H NMR Chemical Shifts for this compound and Related Impurities (in CDCl₃)
| Compound/Fragment | Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| trans-Isomer (Product) | Vinyl H (α to COOH) | ~6.4 | Doublet | ~16 |
| Vinyl H (β to COOH) | ~7.7 | Doublet | ~16 | |
| Aromatic H's | 7.0 - 7.5 | Multiplet | - | |
| Carboxylic Acid H | >10 | Broad Singlet | - | |
| cis-Isomer | Vinyl H's | Varies, distinct from trans | Doublets | ~12 |
| 2,3,5-Trifluorobenzaldehyde | Aldehyde H | 9.5 - 10.5 | Singlet/Triplet | - |
| Ethanol | CH₃ | ~1.2 | Triplet | ~7 |
| CH₂ | ~3.7 | Quartet | ~7 | |
| Ethyl Acetate | CH₃ (acetyl) | ~2.0 | Singlet | - |
| CH₃ (ethyl) | ~1.2 | Triplet | ~7 |
| | CH₂ (ethyl) | ~4.1 | Quartet | ~7 |
Note: Values are approximate and can be influenced by concentration and solvent.[4]
Q3: How can I quickly check the purity of my sample using HPLC?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing purity and quantifying impurities. A reversed-phase method is typically effective for cinnamic acid derivatives.[2][6] An unexpected peak in your chromatogram could be one of the common impurities; it can be tentatively identified by comparing retention times to known standards or definitively identified using LC-MS to obtain its mass.[2][7]
A general-purpose analytical method is provided below.
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis.
See Protocol 1 for a detailed starting method.
Q4: My product's melting point is 5°C lower than the literature value and melts over a 3°C range. What does this mean?
A4: A depressed and broadened melting point is a classic physical indicator of the presence of impurities.[2] Pure crystalline solids have sharp melting points. Impurities disrupt the crystal lattice structure, requiring less energy to break the intermolecular forces, which results in a lower melting temperature. The broad range indicates that different parts of the sample are melting at different temperatures as the impurities become more concentrated in the remaining solid.
Q5: What is the most effective strategy to purify my crude this compound?
A5: A multi-step approach is often best.
-
Recrystallization: This is the most effective method for removing the bulk of impurities from a solid compound.[8] A mixed solvent system, such as ethanol/water or methanol/water, is often ideal for cinnamic acids.[8][9] This step can significantly increase purity by removing unreacted starting materials and the more soluble cis-isomer.
-
Column Chromatography: If recrystallization does not provide the desired level of purity, or if you need to separate very similar compounds (like cis/trans isomers), column chromatography over silica gel is the next step.[10][11] This technique offers higher resolution separation based on polarity differences.[12]
Part 2: Troubleshooting Guides
This guide provides solutions to specific problems you may encounter during the purification process.
Problem: During recrystallization, my product separates as an oil instead of forming crystals ("oiling out").
Caption: Troubleshooting guide for "oiling out" during recrystallization.
Causality & Solution: "Oiling out" occurs when the solute becomes insoluble in the solvent at a temperature that is above its own melting point.[9]
-
High Impurity Level: A high concentration of impurities can significantly lower the melting point of the mixture.
-
Rapid Cooling/Supersaturation: If the solution cools too quickly, the product can crash out of the solution rapidly.[13]
-
Solution: The primary fix is to ensure the saturation point of the solution is below the melting point of your compound. Re-heat the oily mixture until it fully dissolves, add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease saturation, and allow the solution to cool much more slowly.[9][13]
Problem: My column chromatography provides poor separation of impurities.
A: This is a common issue that can almost always be traced back to the choice of solvent system or technique.
-
Incorrect Solvent System: The eluent may be too polar, causing all compounds to elute together quickly, or not polar enough, causing all compounds to remain adsorbed to the silica.[9]
-
The Fix: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[9] You are looking for a solvent mixture that gives your desired product an Rf value of approximately 0.2-0.4 and shows good separation from all impurity spots.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. A general rule is to use at least 50-100 g of silica gel for every 1 g of crude material.
-
Poor Column Packing: Cracks or channels in the silica gel bed will lead to uneven solvent flow and very poor separation.[9] Ensure you pack the column carefully as a uniform slurry to create a homogenous stationary phase.
Problem: My final product is pure by NMR and HPLC, but it has a yellow or brown tint.
A: This is likely due to trace amounts of highly colored, often polymeric, impurities that are difficult to detect by standard analytical methods.
-
The Fix: These impurities can typically be removed with activated charcoal.[8] During the recrystallization procedure, after dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight) to the hot solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal and the adsorbed colored impurities.[9] Then, allow the clear filtrate to cool and crystallize as usual. Be aware that activated charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.
Part 3: Detailed Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment
This protocol provides a starting point for determining the purity of this compound and separating it from potential isomers and starting materials.[2][6]
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Procedure:
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in methanol or a 50:50 mixture of Mobile Phase A and B.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[14]
-
Analysis: Inject the sample onto the equilibrated HPLC system and run the gradient program.
-
Data Interpretation: Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization (Ethanol/Water)
This method is effective for the bulk purification of the crude product.[8][15]
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask. If the solution is colored, this is the stage to add activated charcoal before filtering.[9]
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[15]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture.[15]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
Use this protocol for high-purity applications or to separate stubborn impurities like the cis-isomer.[9][10]
Materials:
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate) - determined by prior TLC analysis
-
Glass chromatography column, flasks/test tubes for fraction collection
Procedure:
-
Determine Eluent System: Use TLC to find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3 and separates it from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle into a uniform bed, ensuring no air bubbles or cracks are present.[9]
-
Load the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the column bed.[10]
-
Elution: Carefully add the eluent to the top of the column and begin elution, applying gentle air pressure if needed. Start with a less polar solvent mixture and gradually increase the polarity (e.g., increase the percentage of ethyl acetate).[16]
-
Fraction Collection: Collect the eluting solvent in small, sequential fractions.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Purity of Synthesized 3-(Trifluoromethoxy)cinnamic acid. Benchchem.com.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethoxy)cinnamic Acid. Benchchem.com.
- BenchChem. (2025). Technical Support Center: Managing Impurities in trans-3,4-Difluorocinnamic Acid. Benchchem.com.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Mohrig, J. R., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Armstrong, J. D., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Patel, K., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Journal of Analytical and Pharmaceutical Chemistry, 8(2), 1121.
- Derry, J. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1657–1675.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Bansal, S., & Singh, A. (2019). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 12(3), 163.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.com.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid. Benchchem.com.
- University of Massachusetts. (n.d.). Chem 267. Recrystallization - Part 2.
- BioPharm International. (2011). Analytical Strategies for Monitoring Residual Impurities.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- SpectraBase. (n.d.). 2,3,4-Trifluorocinnamic acid.
- Costea, I., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(3), 679-689.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Gałuszka, A., et al. (2012). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Analytical and Bioanalytical Chemistry, 404(10), 3075-3088.
- SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column.
- Hradkova, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Aguirre, G., et al. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1599.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- BenchChem. (2025). Technical Support Center: Recrystallization of 2-Nitrocinnamic Acid. Benchchem.com.
- Shimadzu. (n.d.). Simultaneous Determination of Functional Components in Coffee.
- Kumar, N., & Singh, R. K. (2014). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1186-1194.
- ChemicalBook. (n.d.). This compound | 1384157-92-9.
- ChemicalBook. (n.d.). 2,3,6-TRIFLUOROCINNAMIC ACID CAS#: 230295-12-2.
- Pharmaffiliates. (n.d.). Cinnamic acid and its Impurities.
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
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- 16. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for the synthesis of 2,3,5-Trifluorocinnamic acid
Technical Support Center: Synthesis of 2,3,5-Trifluorocinnamic Acid
Welcome to the technical support guide for the synthesis of this compound. This document provides a comprehensive, experience-driven approach to navigating the synthesis and optimization of this fluorinated aromatic compound, a valuable building block in pharmaceutical and materials science research. Cinnamic acids and their derivatives are known to possess a wide range of pharmacological activities.[1] This guide is structured to address common challenges and provide scientifically-grounded solutions.
Part 1: Proposed Synthetic Pathway & Mechanism
The recommended approach is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine.[2][4][6] This method is advantageous as it typically proceeds with good yields and the condensation is often followed by a spontaneous decarboxylation under the reaction conditions.[4][5]
The reaction proceeds in three key stages:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate.[6]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,3,5-trifluorobenzaldehyde.[6]
-
Dehydration & Decarboxylation: The intermediate aldol product undergoes dehydration to form an α,β-unsaturated compound. When malonic acid is used in refluxing pyridine, this is typically followed by decarboxylation to yield the final cinnamic acid product.[4][7]
Caption: Knoevenagel condensation mechanism for synthesis.
Part 2: Detailed Experimental Protocol
This protocol is a starting point based on analogous syntheses of substituted cinnamic acids.[2][8] Optimization may be required based on experimental observations.
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
5M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol/Water (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,3,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (3-4 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.05-0.1 eq).
-
Reflux: Heat the mixture to reflux (approx. 115°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and an excess of 5M HCl. Stir until the product precipitates.
-
Extraction: If the product does not precipitate cleanly or appears oily, transfer the acidified mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, and finally a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product.[2]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.
Part 3: Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction is not starting or is very slow (TLC shows mostly starting aldehyde). | 1. Insufficient Base Activity: The catalyst may be old or impure.[9]2. Presence of Water: Moisture can inhibit the reaction.[9]3. Low Temperature: The activation energy for the condensation may not be met. | 1. Use freshly opened or distilled pyridine and piperidine.2. Ensure all glassware is oven-dried and use anhydrous pyridine.3. Ensure the mixture is at a steady reflux. Gentle heating (e.g., 80-90°C) can sometimes be optimal before pushing to full reflux.[9] |
| Q2: The yield is very low after workup. | 1. Incomplete Reaction: Reaction time may be insufficient.2. Incomplete Decarboxylation: The intermediate dicarboxylic acid is more water-soluble and may be lost during extraction.3. Product Loss During Workup: The product might have some solubility in the acidic aqueous phase. | 1. Extend the reflux time and monitor by TLC until the aldehyde spot is gone.[10]2. After the initial reflux, consider increasing the temperature slightly (if possible) or extending the heating time to drive the decarboxylation to completion. Temperatures of 140°C can promote decarboxylation.[11]3. Ensure thorough extraction with an organic solvent (3-4 times). Saturating the aqueous layer with NaCl can help "salt out" the product, reducing its aqueous solubility. |
| Q3: An unexpected, non-polar side product is forming. | Self-Condensation of Aldehyde: This can occur if the base is too strong or used in excess, though it's less common with weak bases.[10] | Use the recommended catalytic amount of piperidine. Do not use strong bases like NaOH or alkoxides. |
| Q4: The product is a sticky oil or refuses to crystallize. | 1. Residual Pyridine: Pyridine is high-boiling and can be difficult to remove completely.2. Impurities: Presence of unreacted starting materials or side products can inhibit crystallization. | 1. During workup, ensure thorough washing of the organic extract with 1M HCl to convert residual pyridine into its water-soluble pyridinium salt.2. Attempt purification via column chromatography (silica gel, using a hexane/ethyl acetate gradient) before another recrystallization attempt. |
| Q5: The final product still contains the intermediate (cinnamylidenemalonic acid). | Incomplete Decarboxylation: The conditions were not sufficient to fully eliminate CO₂.[12] | This is a common issue. The intermediate can sometimes be isolated. To force the reaction to completion, the purified intermediate can be heated in a high-boiling point solvent like quinoline or simply heated neat above its melting point until gas evolution ceases. |
Frequently Asked Questions (FAQs)
-
Q: Why use pyridine as a solvent? Can I use something else?
-
A: Pyridine serves a dual role; it's the solvent and also the base that facilitates both the condensation and the subsequent decarboxylation in the Doebner modification.[4][6][7] While other solvent/base systems exist (e.g., triethylamine in toluene), the pyridine/piperidine system is classic, well-documented, and effective for this transformation.[13][14]
-
-
Q: What is the specific role of piperidine?
-
A: Piperidine is a stronger base than pyridine. It is used in catalytic amounts to more effectively generate the initial enolate from malonic acid, thereby accelerating the initial condensation step.[15]
-
-
Q: How do the fluorine atoms on the ring affect the reaction?
-
A: The three electron-withdrawing fluorine atoms make the carbonyl carbon of the benzaldehyde more electrophilic and thus more reactive towards nucleophilic attack. This is generally favorable for the condensation step. There is often no significant difference in reaction rates between benzaldehydes with electron-donating or electron-withdrawing groups in Knoevenagel condensations.[11]
-
-
Q: How do I properly monitor the reaction by TLC?
-
A: Use a non-polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting aldehyde, malonic acid, and the reaction mixture. The aldehyde will be the least polar spot. The cinnamic acid product will be more polar, and the intermediate dicarboxylic acid will be the most polar (often staying at the baseline). The reaction is complete when the aldehyde spot has disappeared.
-
Part 4: Workflow and Data Visualization
A successful synthesis relies on a logical and systematic workflow from preparation to final analysis.
Caption: Step-by-step experimental workflow diagram.
References
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]
-
Cinnamic Acid Knoevenagel Condensation Mechanism. graduation.escoffier.edu. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]
-
Further Studies on the Decarboxylation of Cinnamylidenemalonic Acid in Resorcinol and Catechol. Bulletin of the Chemical Society of Japan. [Link]
- Method for obtaining high-purity cinnamic acid.
-
Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing). [Link]
-
The Decarboxylation of α-Cyano- and α-Carboxycinnamic Acids. [Link]
-
Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice. ResearchGate. [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cinnamic Acid Knoevenagel Condensation Mechanism. Fvs. [Link]
-
Decarboxylation of cinnamic acid gives:. YouTube. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. . [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. [Link]
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Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. [Link]
-
Synthesis of Trifluoromethanesulfonic Acid from CHF 3. ResearchGate. [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of 2,3,5-Trifluorocinnamic Acid
Welcome to the technical support center for the synthesis of 2,3,5-Trifluorocinnamic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of this valuable fluorinated intermediate. The unique electronic properties conferred by the trifluoro-substitution on the phenyl ring present specific challenges that require careful consideration of reaction conditions and methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound and its analogs are the Perkin reaction, Knoevenagel condensation, Wittig reaction, and the Heck reaction.[1] Each of these methods has distinct advantages and challenges, particularly when scaling up the synthesis.
Q2: How do the fluorine substituents on the aromatic ring affect the synthesis?
A2: The three electron-withdrawing fluorine atoms on the phenyl ring have a significant impact on the reactivity of the precursors. For instance, in reactions involving 2,3,5-trifluorobenzaldehyde, the carbonyl carbon is more electrophilic, which can accelerate the desired reaction. However, the fluorine atoms can also enhance the propensity for side reactions, such as decomposition under strongly basic conditions.[2]
Q3: Are there any specific safety precautions for working with fluorinated organic compounds?
A3: Yes, while the trifluoromethyl group is generally stable, handling fluorinated organic compounds requires care.[1] Good laboratory ventilation is essential. Depending on the specific reagents used in the synthesis, such as organolithium compounds in the Wittig reaction, appropriate personal protective equipment (PPE) and handling techniques for air- and moisture-sensitive materials are crucial.
Troubleshooting Guide: Common Synthetic Routes
This section provides detailed troubleshooting for common issues encountered during the scale-up synthesis of this compound via different synthetic pathways.
Perkin Reaction
The Perkin reaction offers a direct route using 2,3,5-trifluorobenzaldehyde and acetic anhydride in the presence of a weak base like sodium acetate.[3][4]
Problem 1: Low Yield and Formation of Dark, Resinous Byproducts.
-
Potential Cause: The high temperatures typically required for the Perkin reaction can lead to the decomposition of the starting materials and the product, especially with the activated trifluorinated system.[1]
-
Troubleshooting & Optimization:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature and avoiding overheating is critical.
-
Microwave Irradiation: Consider using microwave irradiation as an alternative to conventional heating. It can significantly reduce reaction times and potentially minimize byproduct formation.[3]
-
Anhydrous Conditions: Ensure that all reagents, particularly the sodium acetate, are anhydrous. The presence of moisture can hydrolyze the acetic anhydride and inhibit the reaction.[3]
-
Problem 2: Incomplete Reaction.
-
Potential Cause: Inefficient catalysis or insufficient reaction time.
-
Troubleshooting & Optimization:
-
Catalyst Efficiency: The alkali salt of the acid (e.g., sodium acetate) is a crucial catalyst. Ensure it is finely powdered and well-dispersated in the reaction mixture.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 160-180 °C (conventional) | Balances reaction rate and thermal decomposition. |
| Catalyst | Anhydrous Sodium Acetate | Acts as the base to generate the enolate from acetic anhydride.[4] |
| Reaction Time | 4-8 hours (conventional) | Typically required for completion; monitor for optimization.[5] |
Knoevenagel Condensation
This route involves the condensation of 2,3,5-trifluorobenzaldehyde with malonic acid, often catalyzed by a weak base like pyridine and piperidine.[6][7]
Problem 1: Low Yield due to Incomplete Decarboxylation.
-
Potential Cause: The intermediate, a substituted malonic acid, may not fully decarboxylate to the desired cinnamic acid derivative.
-
Troubleshooting & Optimization:
-
Sufficient Heating: Ensure adequate heating during the reaction to promote the decarboxylation step. Pyridine as a solvent can aid in this process due to its higher boiling point.[1]
-
Catalyst Choice: While piperidine is a common catalyst, exploring other amine bases or using a co-catalyst system might enhance the rate of both condensation and decarboxylation.
-
Problem 2: Formation of Impurities.
-
Potential Cause: Unreacted starting materials or the formation of side products from self-condensation of the aldehyde.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a slight excess of malonic acid to ensure complete conversion of the aldehyde.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to remove unreacted starting materials and byproducts.[6]
-
Wittig Reaction
The Wittig reaction provides a versatile method for alkene synthesis from aldehydes, but it presents unique challenges with electron-deficient aldehydes like 2,3,5-trifluorobenzaldehyde.[8][9]
Problem 1: Low to No Product Yield and Decomposition of Starting Material.
-
Potential Cause: Perfluorinated benzaldehydes are susceptible to decomposition by strong bases commonly used in Wittig reactions, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[2]
-
Troubleshooting & Optimization:
-
Alternative Bases: Employ milder organic bases like 1,1,3,3-tetramethylguanidine (TMG) to generate the ylide. This has been shown to be more compatible with fluorinated aldehydes.[2]
-
In Situ Ylide Generation: Consider a one-pot procedure where the ylide is generated in the presence of the aldehyde, which can sometimes mitigate the decomposition of the aldehyde.[10]
-
Problem 2: Difficult Separation of Product from Triphenylphosphine Oxide.
-
Potential Cause: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to similar polarities.
-
Troubleshooting & Optimization:
-
Chromatography: Careful column chromatography on silica gel is often necessary for complete separation.
-
Alternative Reagents: For large-scale synthesis, consider using a Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The phosphate byproduct of the HWE reaction is water-soluble and more easily removed during workup.
-
| Parameter | Recommended Condition | Rationale |
| Base | 1,1,3,3-tetramethylguanidine (TMG) | Avoids decomposition of the fluorinated aldehyde.[2] |
| Ylide Type | Stabilized or semi-stabilized | Generally more stable and easier to handle.[11] |
| Reaction Temp. | 0 °C to room temperature | Balances reaction rate with ylide and aldehyde stability.[12] |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene, offering an alternative route to cinnamic acid derivatives.[13][14]
Problem 1: Catalyst Deactivation or Low Activity.
-
Potential Cause: The palladium catalyst can be sensitive to impurities in the starting materials or solvents. On a larger scale, efficient mixing becomes crucial for maintaining catalyst activity.
-
Troubleshooting & Optimization:
-
High-Purity Reagents: Use high-purity starting materials and anhydrous, degassed solvents.
-
Ligand Screening: The choice of phosphine ligand for the palladium catalyst is critical. Screen different ligands to optimize reactivity and stability.
-
Efficient Mixing: Ensure adequate agitation, especially in larger reactors, to maintain a homogeneous reaction mixture and prevent localized overheating.
-
Problem 2: Formation of Homocoupled Byproducts.
-
Potential Cause: A common side reaction in the Heck reaction is the homocoupling of the aryl halide.
-
Troubleshooting & Optimization:
-
Temperature Optimization: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.
-
Additive Effects: The addition of certain salts or co-catalysts can sometimes improve the selectivity of the reaction.
-
Experimental Protocols & Workflows
General Perkin Reaction Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2,3,5-trifluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Reaction: Heat the mixture in an oil bath to 180 °C for 5-8 hours. Monitor the reaction by TLC.[1]
-
Work-up: Allow the mixture to cool and pour it into water. Boil the mixture to hydrolyze any remaining acetic anhydride.
-
Purification: If unreacted aldehyde is present, it can be removed by steam distillation. The crude this compound can be purified by recrystallization from an ethanol/water mixture.[1]
General Wittig Reaction Protocol (using TMG)
-
Ylide Preparation: To a solution of the appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) in anhydrous THF at 0 °C, add 1,1,3,3-tetramethylguanidine (TMG) and stir for 1 hour.
-
Reaction: Slowly add a solution of 2,3,5-trifluorobenzaldehyde in anhydrous THF to the ylide solution at 0 °C.
-
Quenching and Extraction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like diethyl ether.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[15]
References
- BenchChem. (2025). Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions.
-
Tsuchihira, K., et al. (2022). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. ChemRxiv. [Link]
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Quora. (2018). How to know when a Wittig reaction is possible?. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Sathee, S. (n.d.). Perkin Reaction Mechanism. IIT Kanpur. Retrieved from [Link]
-
YouTube. (2018). Wittig reaction with problem from csir-net exam. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives.
-
Asian Journal of Chemistry. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives.
-
Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
ResearchGate. (2014). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Retrieved from [Link]
-
Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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Troubleshooting poor yields in 2,3,5-Trifluorocinnamic acid synthesis
Technical Support Center: Synthesis of 2,3,5-Trifluorocinnamic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this important synthetic intermediate. Here, we address common issues through a detailed question-and-answer format, grounded in mechanistic principles and field-proven insights.
Overview of Synthetic Strategies
The synthesis of cinnamic acids, including this compound, is typically approached via one of two classic condensation reactions: the Perkin reaction or the Knoevenagel condensation. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions. The electron-withdrawing nature of the three fluorine substituents on the benzaldehyde ring generally enhances the electrophilicity of the carbonyl carbon, making it a good candidate for these nucleophilic addition-based reactions.
This guide will troubleshoot common problems associated with both methods and provide general purification advice.
Section 1: Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation is a highly reliable method for synthesizing cinnamic acids from an aromatic aldehyde and an active methylene compound, such as malonic acid. The reaction is typically catalyzed by a weak base.[1]
FAQ 1: My Knoevenagel condensation with 2,3,5-trifluorobenzaldehyde and malonic acid resulted in a very low yield. What are the most likely causes?
Low yields in this synthesis are often traced back to suboptimal reaction conditions or an incomplete final decarboxylation step. Let's break down the critical parameters.
Answer:
Several factors are crucial for the success of the Knoevenagel condensation. Poor yields can typically be attributed to one of the following:
-
Inappropriate Catalyst/Solvent System: The choice of base and solvent is paramount. Pyridine is often used as both the solvent and base, with a catalytic amount of piperidine added to accelerate the reaction.[1][2] The use of alternative catalysts like triethylamine or DABCO in solvents like toluene or ethanol can also be effective and may be preferable for safety and handling reasons.[3][4] If using a non-amine solvent, ensuring the catalyst is sufficiently basic to deprotonate malonic acid is key.
-
Suboptimal Temperature and Reaction Time: This reaction requires heat to drive both the initial condensation and the subsequent decarboxylation of the intermediate dicarboxylic acid. A typical reflux in pyridine (around 110-115 °C) for 3-4 hours is a good starting point.[1] Insufficient heating can lead to incomplete reaction or failure to decarboxylate, leaving the intermediate in the reaction mixture, which may be lost during workup.
-
Premature Precipitation during Workup: The standard workup involves pouring the reaction mixture into water and then acidifying with a strong acid (like HCl) to precipitate the product.[1] If the acidification is done too quickly or without sufficient cooling, the product may oil out or form very fine crystals that are difficult to filter, leading to mechanical loss.
-
Moisture Contamination: While not as critical as in other reactions, excessive water in the reaction mixture can interfere with the catalyst's efficacy. Using anhydrous solvents is good practice.
Troubleshooting Workflow: Knoevenagel Condensation
Caption: Troubleshooting decision tree for low yields.
Optimized Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for similar fluorinated benzaldehydes.[1][2]
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Malonic Acid (ensure high purity)
-
Anhydrous Pyridine
-
Piperidine
-
5M Hydrochloric Acid (HCl)
-
Ethanol & Distilled Water (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the solids (approx. 4 mL per gram of aldehyde). To this stirred solution, add a catalytic amount of piperidine (approx. 10 drops).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled, dark solution into a beaker containing cold water (approx. 10x the volume of pyridine used).
-
Precipitation: Slowly add 5M HCl to the aqueous mixture with vigorous stirring until the pH is ~2. This should be done in an ice bath to control the temperature.
-
Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold distilled water to remove residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product can now be purified by recrystallization (see Section 3).
Section 2: Troubleshooting the Perkin Reaction
The Perkin reaction is a classic method that condenses an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a base catalyst.[5][6] For the synthesis of this compound, this would involve 2,3,5-trifluorobenzaldehyde, acetic anhydride, and an acetate salt.
FAQ 2: My Perkin reaction is giving a very low yield, and the crude product is a dark, oily resin. What is causing this, and how can I fix it?
This is a classic symptom of side reactions overpowering the desired condensation, a common issue in Perkin reactions due to the high temperatures required.[7]
Answer:
The combination of low yield and resinous byproducts points towards issues with temperature control and reagent quality.
-
Excessive Temperature: Perkin reactions typically require high temperatures (160-180 °C) to proceed.[8][9] However, exceeding this range can promote side reactions like the self-condensation of acetic anhydride or polymerization of the starting aldehyde, leading to the formation of tars.[3] Precise temperature control with an oil bath is crucial.
-
Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis. Any moisture present in the reagents (aldehyde or base) or glassware will consume the anhydride, reducing its effective concentration and lowering the yield.[3] It is imperative to use anhydrous sodium or potassium acetate and thoroughly dried glassware.[7] Some studies suggest potassium acetate gives better yields than sodium acetate.[9]
-
Incorrect Stoichiometry: An excess of acetic anhydride is generally used to act as both a reagent and a solvent, helping to drive the reaction to completion. A molar ratio of at least 2-3 equivalents of anhydride to 1 equivalent of aldehyde is recommended.
-
Formation of Mixed Anhydrides and Side Products: The reaction mechanism is complex, involving the formation of an enolate from the anhydride, which then attacks the aldehyde.[10] A potential side reaction is the decarboxylation of an intermediate, which can lead to unwanted byproducts.[11]
Perkin Reaction Mechanism Overview
Caption: Simplified mechanism of the Perkin reaction.
Optimized Protocol: Perkin Reaction
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Acetic Anhydride (high purity)
-
Anhydrous Potassium Acetate (finely powdered and dried)
-
Dilute Hydrochloric Acid
Procedure:
-
Reagent Preparation: Ensure all glassware is oven-dried. Use freshly opened or distilled acetic anhydride. Dry the potassium acetate in an oven at 110 °C for several hours prior to use.
-
Reaction Setup: In a dry round-bottom flask, combine 2,3,5-trifluorobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous potassium acetate (1.5 eq).
-
Reaction: Heat the mixture in an oil bath to 180 °C with stirring for 5-8 hours.
-
Work-up: Allow the mixture to cool slightly, then cautiously pour it into a large volume of water to hydrolyze the excess acetic anhydride. The product may precipitate or separate as an oil.
-
Isolation: If the product solidifies, it can be collected by filtration. Often, it's easier to boil the aqueous mixture for 15-20 minutes to ensure complete hydrolysis and then perform a steam distillation to remove any unreacted aldehyde.
-
Purification: The crude acid can be isolated by cooling the remaining solution and collecting the crystals. Further purification by recrystallization is necessary.
| Parameter | Knoevenagel Condensation | Perkin Reaction |
| Temperature | 110-120 °C | 160-180 °C |
| Key Reagents | Malonic Acid, Weak Base | Acetic Anhydride, Acetate Salt |
| Common Solvent | Pyridine, Toluene, Ethanol | Acetic Anhydride (excess) |
| Primary Challenge | Incomplete Decarboxylation | Side Reactions / Tar Formation |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-75%) |
| Table 1. Comparison of typical reaction parameters. |
Section 3: General Purification & Analysis
An impure final product will significantly lower your final reported yield. Proper purification is as critical as the reaction itself.
FAQ 3: My crude product is an off-white or yellow solid. What is the best way to purify it to get clean, white crystals?
Recrystallization is the most effective method for purifying crude cinnamic acid derivatives.
Answer:
The discoloration indicates the presence of impurities, likely from side reactions or residual starting materials. A well-executed recrystallization will remove these.
Key Impurities and Removal:
-
Unreacted 2,3,5-Trifluorobenzaldehyde: This is less polar than the product. It can be mostly removed by washing the crude solid with a non-polar solvent like hexane or by steam distillation during the Perkin workup.
-
Unreacted Malonic Acid: This is highly polar and water-soluble. A thorough wash of the crude product with cold water before recrystallization is very effective at removing it.[12]
-
Polymeric Byproducts: These are often less soluble than the desired product. Dissolving the crude material in the minimum amount of hot solvent and filtering the hot solution (hot filtration) can remove these insoluble tars before crystallization.
Optimized Protocol: Recrystallization
A mixed solvent system of ethanol and water is highly effective for cinnamic acids.[12]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., tar), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the clear, hot solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (~60 °C) to a constant weight.
Confirmation of Purity:
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and check for impurities.[13]
References
-
Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Filo. (2024). In the Perkin reaction, acetic anhydride condenses with an aromatic aideh... Retrieved from [Link]
-
Rashid Sir. (2018). PERKIN'S REACTION. YouTube. Retrieved from [Link]
-
Unacademy. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Protheragen. (2025). How to optimize the synthesis process of cinnamic derivatives? Retrieved from [Link]
-
MDPI. (2018). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 23(11), 2943. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of solvent. Retrieved from [Link]
-
REDI. (n.d.). A simple and convenient synthesis of 3-[5-(trifluoromethyl)-... Retrieved from [Link]
-
bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]
-
MDPI. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 9(1), 64. Retrieved from [Link]
-
PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2249. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. 7(5), 1251-1256. Retrieved from [Link]
-
PubMed Central. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol... Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. 6(5), 156-158. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]
-
R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. Retrieved from [Link]
-
The Vespiary. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
graduation.escoffier.edu. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
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Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 2,3,5-Trifluorocinnamic Acid
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral resolution, specifically focusing on the complex NMR spectrum of 2,3,5-Trifluorocinnamic acid. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate and resolve issues of peak overlap.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental challenges with detailed, step-by-step protocols and the scientific rationale behind them.
Question 1: My ¹H NMR spectrum of this compound shows a complex, indecipherable multiplet in the aromatic region. How can I resolve the individual proton signals?
Answer:
Overlapping signals in the aromatic region of this compound are common due to the combined effects of proton-proton (H-H) and proton-fluorine (H-F) couplings. To dissect these complex multiplets, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are recommended.
Initial Approach: Optimizing 1D ¹H NMR
Before moving to more complex experiments, ensure your standard 1D ¹H NMR is optimized. Sometimes, simple changes can yield significant improvements.
-
Solvent Effects: The chemical shifts of protons can be influenced by the solvent.[1][2] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) can sometimes induce differential shifts in the overlapping resonances, leading to better resolution.[3]
Advanced 1D Techniques: Selective Decoupling
If solvent changes are insufficient, selective homonuclear decoupling is a powerful technique to simplify the spectrum.[4][5] This experiment irradiates a specific proton resonance, causing its couplings to other protons to collapse, simplifying their multiplet patterns.[6]
Protocol 1: 1D ¹H Selective Homonuclear Decoupling
-
Acquire a Standard ¹H Spectrum: Identify the frequency of a proton within the overlapping multiplet that you wish to decouple.
-
Set Up the Decoupling Experiment: In your spectrometer software, select the selective 1D decoupling pulse sequence.
-
Define the Decoupling Frequency: Input the precise frequency of the proton to be irradiated.
-
Optimize Decoupling Power: Use a low decoupling power to ensure selectivity and avoid affecting nearby resonances.[5]
-
Acquire the Spectrum: The resulting spectrum will show simplified multiplets for protons that were coupled to the irradiated proton.[4] By systematically decoupling each proton in the spin system, you can map out the coupling network.
Definitive Resolution: 2D NMR Techniques
For unambiguous assignment and resolution, 2D NMR is the most robust approach.[7][8]
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes.[9][10] The projection onto the chemical shift axis results in a "decoupled" proton spectrum where each proton appears as a singlet, making it easy to identify the chemical shift of each proton within the overlapped region.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[11] Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart. This is invaluable for tracing the connectivity of the proton spin system.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to include all protons within a spin system.[12][13][14] This is particularly useful for identifying all protons belonging to the aromatic ring of this compound, even if they are not directly coupled.
Question 2: I've identified the proton signals, but the H-F couplings are complicating the analysis. How can I determine the ¹H-¹⁹F coupling constants and assign the fluorine resonances?
Answer:
The presence of three fluorine atoms in this compound introduces significant ¹H-¹⁹F couplings, which are crucial for complete structural elucidation. A combination of ¹⁹F and 2D heteronuclear experiments is the most effective strategy.
¹⁹F NMR Spectroscopy
Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, which often leads to well-resolved spectra.[15][16]
Protocol 2: Standard ¹⁹F and ¹⁹F{¹H} Decoupled NMR
-
Acquire a Standard ¹⁹F Spectrum: This will show the fluorine signals with their couplings to protons.
-
Acquire a ¹H-Decoupled ¹⁹F Spectrum: By decoupling the protons, the fluorine multiplets will collapse into singlets (or simpler patterns if F-F coupling is present), allowing for precise determination of their chemical shifts.[17][18]
-
Compare the Spectra: By comparing the coupled and decoupled spectra, you can determine the magnitude of the ¹H-¹⁹F coupling constants.
2D Heteronuclear Correlation Spectroscopy
These experiments correlate the chemical shifts of different nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached carbons (or other heteroatoms).[19][20] While not directly providing H-F coupling information, it is essential for assigning the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds.[19][21] This is extremely useful for correlating the aromatic protons with the fluorinated carbons, helping to assign the positions of the fluorine atoms.
-
¹H-¹⁹F HETCOR: This 2D experiment directly correlates the chemical shifts of protons and fluorine atoms that are coupled to each other.[22] This is a powerful tool for unambiguously assigning which protons are coupled to which fluorine atoms.
Question 3: Even with 2D NMR, some of my aromatic signals are too close to resolve. Are there any other methods to increase spectral dispersion?
Answer:
When severe peak overlap persists, chemical shift reagents can be employed to induce large changes in the chemical shifts of nearby nuclei, thereby increasing spectral dispersion.
Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can coordinate to functional groups in the analyte molecule.[23] For this compound, the carboxylic acid group is an excellent coordination site.
The magnitude of the induced shift is dependent on the distance of the nucleus from the paramagnetic center.[24] This often results in a significant separation of previously overlapping signals.[25] Europium and praseodymium complexes are commonly used LSRs.[26]
Protocol 3: Using Lanthanide Shift Reagents
-
Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your sample before adding the LSR.
-
Prepare a Stock Solution of LSR: Dissolve the LSR in the same deuterated solvent used for your sample.
-
Titrate the LSR into the Sample: Add small, incremental amounts of the LSR stock solution to your NMR tube, acquiring a ¹H spectrum after each addition.
-
Monitor Spectral Changes: Observe the changes in chemical shifts. The signals of protons closer to the carboxylic acid group will experience larger shifts.
-
Plot Induced Shift vs. LSR Concentration: A plot of the change in chemical shift against the molar ratio of LSR to substrate should yield a straight line at low concentrations, which can be extrapolated to determine the fully shifted spectrum.[23]
Caution: LSRs can cause line broadening, so it is important to use the minimum amount necessary to achieve the desired resolution.
Frequently Asked Questions (FAQs)
What are the typical ¹H and ¹⁹F chemical shift ranges for this compound?
While the exact chemical shifts are dependent on the solvent and concentration, typical ranges can be estimated. For the aromatic protons, expect signals between 7.0 and 8.5 ppm. The vinyl protons will likely appear between 6.0 and 8.0 ppm. For ¹⁹F NMR, aromatic fluorine signals generally appear in the range of -100 to -160 ppm relative to CFCl₃.[1]
How does the choice of solvent affect the NMR spectrum?
Solvents can influence chemical shifts through various interactions, including hydrogen bonding and aromatic solvent-induced shifts (ASIS).[3] For this compound, polar aprotic solvents like DMSO-d₆ may interact differently with the carboxylic acid proton and the aromatic ring compared to a non-polar solvent like CDCl₃, leading to changes in the relative positions of the signals.[27]
What is the difference between COSY and TOCSY, and when should I use each?
-
COSY shows correlations only between directly coupled protons (typically over 2-3 bonds).[11] It is best for establishing direct neighbor relationships.
-
TOCSY shows correlations between all protons within a spin system, even if they are not directly coupled.[12][14] It is ideal for identifying all the protons belonging to a single structural fragment, like the entire aromatic ring system.
Can computational methods help in resolving the spectrum?
Yes, computational chemistry can be a powerful tool. Quantum mechanical calculations (e.g., using Density Functional Theory) can predict NMR chemical shifts and coupling constants. These predicted spectra can be compared with the experimental data to aid in the assignment of complex spectra. Additionally, spectral deconvolution algorithms can be used to separate overlapping signals in 1D spectra.[28]
Visualizing Experimental Workflows
A logical approach to resolving complex spectra is crucial. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for resolving overlapping NMR signals.
Data Summary
The following table summarizes the key NMR experiments and their primary applications in resolving the spectrum of this compound.
| Experiment | Type | Information Provided | Application for this compound |
| Solvent Study | 1D ¹H | Differential chemical shifts | Initial attempt to resolve overlapping aromatic signals. |
| Selective Decoupling | 1D ¹H | Identifies coupled protons | Simplifies multiplets to reveal coupling partners.[4][6] |
| J-Resolved | 2D ¹H | Separates chemical shifts and J-couplings | Provides a "decoupled" ¹H spectrum for easy identification of chemical shifts.[9][10] |
| COSY | 2D ¹H | Shows proton-proton correlations (2-3 bonds) | Maps the direct connectivity of the aromatic and vinyl protons.[11] |
| TOCSY | 2D ¹H | Shows all protons in a spin system | Identifies all protons belonging to the aromatic ring.[12][14] |
| ¹⁹F{¹H} Decoupled | 1D ¹⁹F | Precise ¹⁹F chemical shifts | Simplifies the ¹⁹F spectrum for accurate chemical shift determination.[17] |
| HSQC | 2D Heteronuclear | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons.[19][20] |
| HMBC | 2D Heteronuclear | ¹H-¹³C long-range correlations (2-3 bonds) | Establishes connectivity across the molecule, crucial for assigning fluorinated carbons.[19][21] |
| LSR Study | 1D ¹H | Induces large chemical shifts | Increases spectral dispersion to resolve severely overlapping signals.[23][25] |
References
- Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. (2022).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- New binuclear lanthanide NMR shift reagents effective for aromatic compounds. (n.d.). Journal of the American Chemical Society.
- HOMODEC - NMR Facility. (n.d.). UCSB Chem and Biochem.
- TOCSY - NMR Core Facility. (n.d.). Columbia University.
- The 2D TOCSY Experiment. (2016). Magritek.
- Advanced NMR Techniques and Applications. (n.d.). Spectroscopy Class Notes - Fiveable.
- Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. (n.d.). RSC Publishing.
- Two‐Dimensional J‐Resolved Spectroscopy. (n.d.).
- New binuclear lanthanide NMR shift reagents effective for aromatic compounds. (n.d.).
- Homonuclear J-resolved Spectroscopy (JRES)
- 5.2: TOCSY Spectra. (2022). Chemistry LibreTexts.
- SUCROSE.....TOCSY, COSY ETC. (2014).
- Homonuclear Decoupling in 1H NMR of Solids by Remote Correl
- 13: 1D Spin Decoupled Experiment. (2024). Chemistry LibreTexts.
- Comparison of COSY and TOCSY for detection of small couplings between protons. (2017). Stack Exchange.
- NMR Solvent Suppression: Addressing Peak Interference. (2025).
- Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. (n.d.). Wiley Online Library.
- Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. (n.d.). Sci-Hub.
- 19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press.
- Multiplet analysis by strong-coupling-artifact-suppression 2D J-resolved NMR spectroscopy. (2021). The Journal of Chemical Physics | AIP Publishing.
- Lanthanide Shift Reagents in NMR. (n.d.). Scribd.
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
- Lanthanide shift reagents in nmr. (n.d.). Slideshare.
- HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University.
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Structure Elucidation of Fluorin
- Advanced NMR Analysis Methods for Challenging Spectral D
- Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.
- Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.).
- Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments Magnetic Resonance.
- Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL USA Inc.
- Inverse 2D Heteronuclear Correlation Experiments. (2010). University of Wisconsin-Madison.
- qNMR of mixtures: what is the best solution to signal overlap?. (2014). Mestrelab Research.
- “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014). RSC Publishing.
- 19 F-centred NMR analysis of mono-fluorin
- 2D J-Resolved Spectroscopy
- Application of multiplet structure deconvolution to extract scalar coupling constants from 1D nuclear magnetic resonance spectra. (n.d.). PMC - PubMed Central.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.).
- How does solvent choice effect chemical shift in NMR experiments?. (2022). Reddit.
- Fluorine NMR. (n.d.). University of Washington.
- 19Flourine NMR. (n.d.). University of Ottawa.
- Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. (n.d.). The Royal Society of Chemistry.
- Overlapping effect in a 1 H NMR spectrum of multiple metabolites. (n.d.).
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Dealing with the hygroscopic nature of 2,3,5-Trifluorocinnamic acid
Welcome to the technical support center for 2,3,5-Trifluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the handling and use of this compound, with a particular focus on its potential hygroscopic nature. Our goal is to provide you with the technical insights and proven protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Challenge
While not always explicitly classified as hygroscopic, this compound, like many fine chemicals and fluorinated compounds, can be sensitive to ambient moisture. The presence of polar functional groups in its structure suggests a potential to attract and absorb water from the atmosphere. This moisture uptake can lead to inaccuracies in weighing, degradation of the material, and variability in reaction outcomes. Therefore, adopting handling and storage procedures that mitigate moisture exposure is a critical aspect of good laboratory practice.
This guide provides a comprehensive overview of best practices, troubleshooting tips, and answers to frequently asked questions to empower you to work with this compound confidently and effectively.
Frequently Asked Questions (FAQs)
Q1: Is this compound officially classified as hygroscopic?
While a definitive classification of "hygroscopic" may not be present on all technical data sheets, it is strongly recommended to handle this compound as a moisture-sensitive compound. Safety Data Sheets for similar fluorinated cinnamic acid derivatives consistently advise storage in a "dry, cool and well-ventilated place" with the container "tightly closed".[1][2][3] This is a standard precaution for materials that can be adversely affected by moisture.
Q2: What are the potential consequences of moisture absorption by this compound?
Moisture absorption can lead to several experimental issues:
-
Inaccurate Measurements: The measured weight of the compound will be higher than the actual amount of pure this compound, leading to errors in molar calculations and reagent stoichiometry.
-
Reduced Purity: The presence of water can potentially lead to the formation of hydrates or facilitate degradation over time, impacting the purity of the material.
-
Inconsistent Reaction Performance: Moisture can act as an unwanted reactant or catalyst in sensitive chemical reactions, leading to lower yields, the formation of byproducts, and poor reproducibility.
Q3: How should I store this compound to minimize moisture exposure?
Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Always keep the compound in its original, tightly sealed container when not in use.[1][2][3]
-
Secondary Enclosure: For long-term storage or in humid environments, place the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate).
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, within a glove box or a sealed container.
Q4: What is the best way to handle the compound during weighing and transfer?
To minimize moisture uptake during handling:
-
Work Efficiently: Prepare all necessary equipment and reagents in advance to minimize the time the container is open to the atmosphere.
-
Controlled Environment: If available, perform weighing and transfers inside a glove box with a controlled, low-humidity atmosphere.
-
Avoid Breathing on the Material: Exhaled breath contains a high concentration of moisture.
Troubleshooting Guides
This section addresses specific problems you may encounter and provides a logical approach to resolving them.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture Contamination of this compound | 1. Dry the material: Before use, dry a small sample of the compound under vacuum at a gentle temperature (e.g., 40-50°C) for several hours. 2. Compare results: Run the reaction with both the dried and undried material under identical conditions and compare the outcomes. 3. Improve storage: If drying improves the result, review and enhance your storage protocol as outlined in the FAQs. | Moisture can interfere with many organic reactions, particularly those involving organometallic reagents, strong bases, or acid-sensitive functional groups. Removing residual water ensures that the reagent is in its most reactive and pure form. |
| Solvent/Reagent Contamination | 1. Use anhydrous solvents: Ensure all solvents are freshly dried and handled under inert atmosphere. 2. Check other reagents: Verify the purity and water content of all other starting materials. | Water is a common impurity in many laboratory solvents and reagents. Using anhydrous conditions is crucial for the success of many synthetic transformations. |
Issue 2: The solid material appears clumpy or has changed in appearance.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Significant Moisture Absorption | 1. Visual Inspection: Compare the appearance of your material to a fresh, unopened sample if available. Clumping or a change in texture can indicate water uptake. 2. Drying Procedure: Attempt to dry the material as described above. Note any change in weight before and after drying to quantify the amount of absorbed water. 3. Purity Analysis: If drying does not restore the original appearance, consider analyzing the purity of the material (e.g., by melting point, NMR, or HPLC) to check for degradation. | Hygroscopic compounds can undergo physical changes upon water absorption, leading to caking or deliquescence in severe cases. These changes are often a visual indicator of compromised material quality. |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
This protocol is recommended for applications that are highly sensitive to moisture.
-
Preparation: Place a small, accurately weighed amount of this compound in a clean, dry flask or vial.
-
Vacuum Application: Connect the flask to a vacuum line. A Schlenk line or a vacuum oven is ideal.
-
Gentle Heating: Gently heat the flask to 40-50°C. Do not exceed the melting point of the compound.
-
Drying Time: Maintain the vacuum and temperature for 2-4 hours. For larger quantities, a longer drying time may be necessary.
-
Cooling: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Immediate Use: Use the dried material immediately for the best results.
Protocol 2: Best Practices for Weighing and Dispensing
This workflow minimizes exposure to atmospheric moisture.
Caption: Workflow for weighing moisture-sensitive reagents.
Logical Relationships
The following diagram illustrates the cause-and-effect relationship between environmental conditions and experimental outcomes when working with this compound.
Caption: Impact of moisture on experimental outcomes.
References
Sources
Technical Support Center: Improving the Solubility of 2,3,5-Trifluorocinnamic Acid for Biological Assays
Introduction
Welcome to the technical support guide for 2,3,5-Trifluorocinnamic acid. This document provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility challenges commonly encountered with this compound during biological assay development. The trifluorinated phenyl ring of this compound significantly increases its hydrophobicity compared to its parent compound, cinnamic acid, often leading to poor aqueous solubility and subsequent experimental artifacts.
This guide is structured in a question-and-answer format to directly address the practical issues you may face. It moves from fundamental concepts to advanced solubilization strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions for your specific experimental context.
Part 1: Compound Profile
A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective solubilization strategy.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₅F₃O₂ | The presence of three fluorine atoms and a phenyl ring contributes to high lipophilicity. |
| Molecular Weight | 202.13 g/mol | --- |
| CAS Number | 237761-79-4 | Unique identifier for this specific chemical entity.[1] |
| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid group allows for pH-dependent solubility. The compound will be more soluble in its ionized (deprotonated) form at pH values above its pKa. |
| Predicted logP | ~3.2 | Indicates a strong preference for a lipid (non-polar) environment over an aqueous (polar) one, predicting low water solubility. |
Part 2: Frequently Asked Questions (FAQs) & Basic Troubleshooting
This section addresses the most common initial hurdles researchers face when working with this compound.
Q1: I tried dissolving this compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve. Why is this happening?
This is expected behavior due to the compound's chemical structure. The molecule has a large, non-polar trifluorophenyl group, making it highly hydrophobic (or lipophilic). While the carboxylic acid group provides some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule in a neutral aqueous buffer like PBS. Unmodified cinnamic acid itself is only slightly soluble in water (about 0.5 g/L).[2] The addition of three fluorine atoms further increases its lipophilicity, drastically reducing its aqueous solubility.
Q2: What is the recommended organic solvent for creating a high-concentration primary stock solution?
For creating a primary stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Alternative Solvents:
-
Ethanol (EtOH): Can be effective but is generally less potent than DMSO for highly lipophilic compounds.
-
Dimethylformamide (DMF): Another strong solvent, but often more toxic to cells than DMSO.
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO)
-
Weigh: Accurately weigh out 2.02 mg of this compound powder.
-
Add Solvent: Add this to a sterile microcentrifuge tube or vial. Add 500 µL of 100% cell-culture grade DMSO.
-
Dissolve: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Verify: Ensure the solution is completely clear and free of any visible precipitate before storing.
-
Store: Store the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO my cells can tolerate in the final assay medium?
This is a critical consideration, as DMSO can be toxic to cells and interfere with biological processes. The tolerance to DMSO is highly cell-line specific and depends on the duration of the assay.
-
General "Safe" Limit: A final DMSO concentration of 0.1% v/v is considered safe for the vast majority of cell lines with minimal impact on cell health or experimental outcomes.[3][4][5]
-
Commonly Used Upper Limit: Many robust cell lines can tolerate up to 0.5% v/v DMSO, but this should be validated.[6][7]
-
High-Risk Concentrations: Concentrations of 1% v/v or higher can cause significant cytotoxicity or unintended biological effects and should be avoided unless absolutely necessary and rigorously controlled for.[3]
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself. This allows you to distinguish the effects of the compound from the effects of the solvent.
Part 3: Advanced Solubility Enhancement & Troubleshooting
This section provides solutions for when simple dilution of a DMSO stock is insufficient and leads to compound precipitation.
Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What steps can I take to prevent this?
This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. The key is to manage this transition carefully. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Explanation of Steps:
-
Check Primary Stock: First, ensure your DMSO stock is fully dissolved. Any microcrystals will act as seeds for precipitation upon dilution.
-
"Spike" Dilution (Protocol 2): Instead of pipetting a small volume of stock into a large volume of buffer, do the reverse. Vigorously vortex the aqueous buffer while adding the DMSO stock dropwise. This rapid mixing can keep the compound in a supersaturated state long enough for your assay.
-
Serial Dilution: Create a dilution series. For example, dilute your 20 mM DMSO stock 1:10 in buffer (to 2 mM with 10% DMSO). This may still precipitate. Then, dilute this 2 mM suspension 1:10 again into your final buffer. The lower concentration jump can sometimes prevent precipitation.
-
Intermediate Solvent: If the DMSO-to-water transition is too harsh, use an intermediate solvent. Prepare a 1:1 mixture of Ethanol and your final assay buffer. Dilute your DMSO stock into this intermediate solution before making the final dilution into the assay buffer.
-
Solubility Enhancers: If physical methods fail, chemical modification of the buffer is the next step.
Q5: I need to minimize or avoid organic solvents due to cellular toxicity concerns. What are some alternative solubilization strategies?
When DMSO is not a viable option, several formulation strategies can be employed. These typically involve using excipients—inactive substances that help deliver the active compound.
| Strategy | Mechanism of Action | Recommended Excipient(s) | Typical Concentration | Key Considerations |
| pH Adjustment | Increases the ionization of the carboxylic acid group to its more soluble carboxylate form. | NaOH, KOH | Adjust buffer to pH > 6.0 | Ensure final pH is compatible with your assay and cells. Can alter compound activity. |
| Inclusion Complexes | Cyclodextrins have a hydrophobic inner cavity that encapsulates the drug molecule, while the hydrophilic exterior improves water solubility.[8][9][10][11] | HP-β-CD (Hydroxypropyl-β-cyclodextrin)[12], SBE-β-CD (Sulfobutylether-β-cyclodextrin) | 1-10% w/v | Must test for effects of the cyclodextrin itself on the assay. Highly effective for many compounds.[12] |
| Co-Solvency | Using a water-miscible solvent to create a solution with properties intermediate between water and a pure organic solvent.[13] | PEG 300/400 (Polyethylene Glycol) | 5-20% v/v | Generally less toxic than DMSO but can still affect cellular processes. |
| Surfactants / Micelles | Surfactants form micelles that encapsulate the hydrophobic compound in their core. | Tween-80, Polysorbate 80 | 0.1-1% v/v | Use concentrations above the Critical Micelle Concentration (CMC). Can interfere with membrane-based assays. |
Q6: How can I experimentally determine the solubility limit of this compound in my specific assay buffer to avoid running my experiments blind?
Performing a simple Kinetic Solubility Assay is highly recommended. This assay determines the solubility of a compound when added from a DMSO stock to an aqueous buffer, mimicking the conditions of most biological assays.[14][15][16][17]
Caption: Workflow for a Kinetic Solubility Assay.
Protocol 3: Simplified Kinetic Solubility Assay
-
Prepare Stock: Create a 20 mM stock solution of this compound in 100% DMSO.
-
Dispense Stock: In a 96-well plate or microcentrifuge tubes, add 5 µL of the DMSO stock.
-
Add Buffer: Add 95 µL of your specific assay buffer to the wells. This creates a nominal concentration of 1 mM with 5% DMSO.
-
Incubate: Seal the plate/tubes and shake at room temperature for 2 hours to allow the system to reach equilibrium.
-
Separate: Use a filter plate (e.g., 0.45 µm PVDF) or centrifuge the samples at high speed (e.g., 14,000 rpm for 10 min) to pellet any undissolved precipitate.
-
Quantify: Carefully take the supernatant (the clear liquid) and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS against a standard curve.[18] The resulting concentration is your kinetic solubility limit under those conditions.
References
-
Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Malki, A., et al. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
-
Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Vasconcelos, T., et al. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
Reddit User Discussion. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
Shvets, N. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
BioDuro. ADME Solubility Assay. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
ResearchGate Discussion. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available at: [Link]
-
ResearchGate Discussion. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]
-
ResearchGate Discussion. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Available at: [Link]
-
Wikipedia. Cinnamic acid. Available at: [Link]
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Madaan, T., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Singh, R., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
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Technical Support Center: Synthesis of Trifluoromethylcinnamic Acid
Welcome to the Technical Support Center for the synthesis of trifluoromethylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize byproduct formation. The trifluoromethyl group, while imparting desirable properties like metabolic stability and lipophilicity to target molecules, can also influence the reactivity of intermediates, leading to specific challenges in synthesis.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established reaction mechanisms and practical laboratory experience.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses common issues encountered during the synthesis of trifluoromethylcinnamic acids via prevalent methods such as the Knoevenagel condensation, Perkin reaction, and Heck coupling.
Issue 1: Low Yield and Incomplete Reaction
A common frustration in the synthesis of trifluoromethylcinnamic acid is a lower than expected yield or the presence of significant amounts of starting material in the final product.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst Activity (Knoevenagel) | Use a fresh, anhydrous source of piperidine or pyridine.[4][5] Consider using a combination of pyridine as the solvent and a catalytic amount of piperidine for enhanced reactivity. | The Knoevenagel condensation relies on a basic catalyst to deprotonate the active methylene compound (malonic acid).[4][6] The presence of moisture can neutralize the catalyst, and old reagents may have degraded. |
| Moisture in Reagents (Perkin) | Ensure all glassware is oven-dried. Use anhydrous sodium acetate and freshly distilled acetic anhydride.[7] | The Perkin reaction utilizes acetic anhydride, which is highly susceptible to hydrolysis.[7][8] The presence of water will consume the anhydride and reduce the efficiency of the reaction. |
| Suboptimal Reaction Temperature | For the Perkin reaction, ensure the temperature is high enough (typically around 180°C) to drive the reaction to completion.[7][8] For the Knoevenagel condensation, maintain a consistent reflux temperature (around 110-115°C in pyridine).[8] | The Perkin reaction has a high activation energy and requires significant thermal input.[9][10] In contrast, the Knoevenagel condensation proceeds under milder reflux conditions. |
| Poor Quality Starting Aldehyde | Purify the starting trifluoromethylbenzaldehyde via distillation if impurities are suspected. | Oxidized aldehydes (forming benzoic acids) will not participate in the condensation and can complicate purification.[7] |
| Inefficient Palladium Catalyst Activity (Heck) | Ensure the palladium precursor (e.g., Pd(OAc)₂) is properly activated to Pd(0) in situ.[11] Consider using phosphine ligands to stabilize the Pd(0) species.[12] | The Heck reaction catalytic cycle relies on a Pd(0) species to undergo oxidative addition with the aryl halide.[11][13] Incomplete reduction of the Pd(II) precursor will lead to a lower concentration of the active catalyst. |
Troubleshooting Workflow for Low Yield
Caption: Common byproduct pathways in condensation reactions.
Issue 4: Byproduct Formation in Heck Coupling
The Heck reaction, while powerful for C-C bond formation, can be prone to side reactions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Homocoupling of Aryl Halide | This can occur at high temperatures or with highly reactive aryl halides. Lowering the reaction temperature and ensuring efficient stirring can help. | The oxidative addition intermediate (Ar-Pd-X) can react with another molecule of itself instead of the desired alkene, leading to the formation of a biaryl byproduct. |
| Alkene Isomerization | The addition of silver salts can sometimes minimize alkene isomerization by facilitating reductive elimination. [12][13]The choice of base can also influence this; tertiary amines are common. [11] | After β-hydride elimination, the resulting palladium-hydride species can re-add to the product alkene in a different orientation, leading to isomerization of the double bond. This is a reversible process that can be suppressed. [13] |
| Reduction of Aryl Halide | Ensure an inert atmosphere to prevent side reactions. The choice of solvent and base can also play a role. | The aryl palladium intermediate can be intercepted by a hydride source, leading to the formation of trifluoromethylbenzene instead of the desired cinnamic acid derivative. [14] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for trifluoromethylcinnamic acid?
A1: The Knoevenagel condensation is often a preferred method due to its relatively mild reaction conditions, good yields, and the use of readily available reagents (a trifluoromethylbenzaldehyde and malonic acid). [1][4][8]The Perkin reaction is also viable but requires higher temperatures, which can lead to more byproducts. [9][15]The Heck reaction is a powerful alternative, especially if starting from a trifluoromethyl-substituted aryl halide. [8][11] Q2: How does the position of the trifluoromethyl group (ortho, meta, para) affect the reaction?
A2: The electronic nature of the trifluoromethyl group is strongly electron-withdrawing. This property generally activates the carbonyl group of the benzaldehyde towards nucleophilic attack, which can be beneficial in both the Knoevenagel and Perkin reactions. However, an ortho-trifluoromethyl group may introduce steric hindrance, potentially slowing the reaction rate compared to the meta and para isomers.
Q3: What is the best way to purify crude trifluoromethylcinnamic acid?
A3: Recrystallization is the most common and effective method for purifying the final product. A mixed solvent system, such as ethanol/water or acetic acid/water, is often employed. [4][5][8]Acid-base extraction can also be a useful technique to separate the acidic product from neutral byproducts before the final recrystallization. [7] Q4: Can I use a Wittig reaction to synthesize trifluoromethylcinnamic acid?
A4: Yes, the Wittig reaction is a viable method. [16][17]This would typically involve the reaction of a trifluoromethylbenzaldehyde with a phosphorus ylide derived from a phosphonium salt like (triphenylphosphoranylidene)acetic acid ethyl ester, followed by hydrolysis of the ester. A key challenge in Wittig reactions is often the removal of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired product. [18] Q5: Are there any "green" synthesis options for these reactions?
A5: Yes, there is growing interest in developing more environmentally friendly protocols. For the Knoevenagel condensation, using water as a solvent with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under microwave irradiation has been reported for cinnamic acids. [19]Such methods reduce the need for volatile organic solvents like pyridine. [6][19]
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (approx. 4 mL per gram of aldehyde).
-
Reagent Addition : To the stirred solution, add the corresponding trifluoromethylbenzaldehyde (1.0 equivalent).
-
Catalyst Addition : Add a catalytic amount of piperidine (e.g., 0.1 equivalents or 5-10 drops).
-
Reaction : Heat the mixture to reflux (approx. 110-115°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing cold water or crushed ice.
-
Precipitation : Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3.
-
Isolation : Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid with cold distilled water to remove residual pyridine hydrochloride and other impurities.
-
Purification : Recrystallize the crude product from an ethanol/water mixture to obtain the pure trifluoromethylcinnamic acid.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Available at: [Link]
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Myers, A. (n.d.). The Heck Reaction. Harvard University. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. Available at: [Link]
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid. Google Patents.
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MySkinRecipes. (n.d.). 2-(Trifluoromethyl)cinnamic acid. MySkinRecipes. Available at: [Link]
-
Journal of the American Chemical Society. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Perkin reaction. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of cinnamic acids. ResearchGate. Available at: [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. Available at: [Link]
-
MDPI. (2021). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Wikipedia. Available at: [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. J&K Scientific LLC. Available at: [Link]
-
bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Russian Journal of General Chemistry. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Russian Journal of General Chemistry. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Boston. Available at: [Link]
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]
-
MDPI. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Journal of Catalyst & Catalysis. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Journal of Catalyst & Catalysis. Available at: [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Available at: [Link]
-
PubChem. (n.d.). 4-(trifluoromethyl)cinnamic acid. PubChem. Available at: [Link]
-
MDPI. (2002). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,5-Trifluorocinnamic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.[2][3] Among the myriad of fluorinated building blocks, substituted cinnamic acids have emerged as particularly versatile synthons.[3][4] This guide provides an in-depth comparative analysis of the reactivity of 2,3,5-Trifluorocinnamic acid and its isomers, offering field-proven insights and experimental data to inform rational drug design and synthesis.
The Electronic and Steric Landscape of Fluorinated Cinnamic Acids
The reactivity of a substituted cinnamic acid is fundamentally governed by the electronic and steric effects imparted by the substituents on the phenyl ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[5] However, it can also participate in resonance, donating electron density (+M) through its lone pairs. The interplay of these opposing effects, which is highly dependent on the position of the fluorine atom(s), dictates the reactivity of the molecule.
Key Physicochemical Properties of Selected Fluorocinnamic Acid Isomers:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluorocinnamic acid | 451-69-4 | C₉H₇FO₂ | 166.15 | 178-180 |
| 4-Fluorocinnamic acid | 459-32-5 | C₉H₇FO₂ | 166.15 | 209-210 |
| This compound | N/A | C₉H₅F₃O₂ | 202.133[6] | Not Specified |
| 2,4,5-Trifluorocinnamic acid | 247170-17-8 | C₉H₅F₃O₂ | 202.13[7] | Not Specified |
| 3,4-Difluorocinnamic acid | 112897-97-9 | C₉H₆F₂O₂ | 184.14 | 194-196 |
The position of the fluorine atoms on the phenyl ring significantly influences the acidity of the carboxylic acid and the electrophilicity of the α,β-unsaturated system. For instance, fluorine substitution at the ortho and para positions can lead to through-space and through-bond electronic effects that are not observed with meta substitution.
Comparative Reactivity Analysis: A Mechanistic Perspective
The reactivity of cinnamic acids can be probed through various chemical transformations, including additions to the alkene double bond, and reactions at the carboxylic acid moiety. The electron-withdrawing nature of fluorine atoms generally increases the electrophilicity of the double bond, making it more susceptible to nucleophilic attack.
Susceptibility to Nucleophilic Addition
The trifluorinated phenyl ring in this compound significantly withdraws electron density from the conjugated system. This heightened electrophilicity of the β-carbon makes it a prime target for Michael addition reactions. In contrast, isomers with fewer fluorine substituents or different substitution patterns will exhibit modulated reactivity.
Carboxylic Acid Reactivity and pKa
The acidity of the carboxylic acid group is a critical parameter influencing its reactivity in esterification and amidation reactions. The electron-withdrawing fluorine atoms stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the cinnamic acid. The magnitude of this effect is dependent on the number and position of the fluorine substituents. Generally, a higher number of fluorine atoms and substitution at the ortho and para positions will lead to a more acidic carboxylic acid.
Experimental Protocols for Reactivity Comparison
To empirically assess the comparative reactivity, standardized experimental protocols are essential. The following methodologies provide a framework for generating robust and reproducible data.
Kinetic Analysis of a Model Reaction: Esterification
This protocol details the acid-catalyzed esterification of fluorinated cinnamic acids with ethanol, monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound and its isomers
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
HPLC-grade Acetonitrile and Water
-
Internal Standard (e.g., 4-Nitrobenzoic acid)
Procedure:
-
Reaction Setup: In a series of temperature-controlled reaction vessels, dissolve a precise amount of each cinnamic acid isomer (e.g., 0.1 mmol) in a known volume of anhydrous ethanol (e.g., 10 mL).
-
Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 mL) to each vessel to initiate the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from each reaction and quench it in a known volume of a suitable solvent containing the internal standard.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the unreacted cinnamic acid and the formed ethyl cinnamate.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the initial reaction rate for each isomer.
Workflow for Kinetic Analysis:
Caption: Workflow for the kinetic analysis of cinnamic acid esterification.
Structure-Activity Relationships and Drug Development Implications
The insights gained from comparing the reactivity of this compound with its isomers have direct implications for drug development. The modulated reactivity can influence:
-
Synthetic Accessibility: The ease of synthesizing derivatives for structure-activity relationship (SAR) studies.
-
Metabolic Stability: The electron-withdrawing fluorine atoms can block sites of metabolic oxidation, enhancing the in vivo half-life of a drug candidate.[2]
-
Target Binding: The altered electronic distribution can impact the binding affinity and selectivity of the molecule for its biological target.
For example, the enhanced electrophilicity of the double bond in highly fluorinated cinnamic acids could be exploited for covalent drug design, where the molecule forms a stable bond with a nucleophilic residue in the target protein.
Logical Relationship of Fluorine Substitution and Reactivity:
Caption: Influence of fluorine substitution on the reactivity of cinnamic acids.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. A thorough understanding of these relationships is paramount for the rational design of novel therapeutics. By employing systematic experimental comparisons, researchers can harness the unique properties of fluorinated cinnamic acids to develop drug candidates with optimized efficacy and pharmacokinetic profiles. This guide serves as a foundational resource to aid in these endeavors, bridging the gap between fundamental organic chemistry and applied medicinal science.
References
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Ni, Y., & Mueser, T. C. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5637-5641. [Link]
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PubChem. (2023). This compound. National Center for Biotechnology Information. [Link]
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Mabkhot, Y. N., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 5035. [Link]
-
Taylor, R. (1990). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 47(1), 1-26. [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). A rational approach to the design of chiral stationary phases. Journal of Liquid Chromatography, 14(16-17), 2027-2046. [Link]
-
PubChem. (2023). 2-Fluorocinnamic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (2023). 4-Fluorocinnamic acid. National Center for Biotechnology Information. [Link]
-
Robin, A. et al. (2020). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2175), 20190453. [Link]
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A Tale of Two Isomers: A Comparative Guide to 2,3,5-Trifluorocinnamic Acid and 2,4,5-Trifluorocinnamic Acid in Biological Assays
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide
In the landscape of drug discovery and development, the subtle art of medicinal chemistry often hinges on the precise placement of functional groups on a core scaffold. The substitution pattern of a molecule can dramatically alter its physicochemical properties, and consequently, its biological activity. This guide delves into a comparative analysis of two such closely related isomers: 2,3,5-trifluorocinnamic acid and 2,4,5-trifluorocinnamic acid. While direct, head-to-head comparative studies in biological assays are not extensively documented in publicly available literature, this guide will synthesize the existing data, draw logical inferences from structurally similar compounds, and provide a framework for researchers to approach the evaluation of these intriguing molecules.
Introduction: The Cinnamic Acid Scaffold and the Influence of Fluorination
Cinnamic acid and its derivatives are a well-established class of compounds found throughout the natural world, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core structure, featuring a phenyl ring linked to an acrylic acid moiety, provides a versatile template for chemical modification.
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. In the context of cinnamic acids, trifluorination of the phenyl ring is a strategy to modulate these properties and potentially enhance therapeutic efficacy. This guide will explore how the isomeric placement of these three fluorine atoms in this compound and 2,4,5-trifluorocinnamic acid may dictate their biological potential.
Physicochemical Properties: A Tale of Two Electronic Environments
The arrangement of the electron-withdrawing fluorine atoms on the phenyl ring creates distinct electronic and steric environments for each isomer. These differences are predicted to influence their acidity (pKa), lipophilicity (logP), and overall molecular conformation, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 2,4,5-Trifluorocinnamic Acid | Rationale for Differences |
| Molecular Formula | C₉H₅F₃O₂ | C₉H₅F₃O₂ | Isomers with the same chemical formula. |
| Molecular Weight | 206.13 g/mol | 206.13 g/mol | Identical molecular weights. |
| Predicted logP | ~2.5-3.0 | ~2.5-3.0 | While specific experimental values are not readily available, the high degree of fluorination in both isomers suggests a significant increase in lipophilicity compared to unsubstituted cinnamic acid. The precise logP values may differ slightly due to variations in the molecular dipole moment. |
| Predicted pKa | ~3.5-4.0 | ~3.5-4.0 | The strong electron-withdrawing nature of the three fluorine atoms is expected to increase the acidity of the carboxylic acid group in both isomers compared to cinnamic acid (pKa ~4.4). The 2,4,5-isomer might be slightly more acidic due to the combined ortho and para inductive effects. |
A Comparative Overview of Biological Activities: Piecing Together the Evidence
As previously stated, direct comparative biological data for these two specific isomers is scarce. Therefore, we will present the available information for each, supplemented by data from closely related analogs, to build a comparative picture.
This compound: An Enigmatic Player
The biological profile of this compound is not well-defined in the scientific literature. However, we can draw some inferences from related structures. For instance, a study on 3,5-bis(trifluoromethyl)cinnamic acid, which shares a similar meta-substitution pattern, reported moderate antibacterial activity. This suggests that the 2,3,5-trifluoro isomer may also possess antimicrobial properties.
2,4,5-Trifluorocinnamic Acid: Insights from its Methoxy Analog
While direct biological data for 2,4,5-trifluorocinnamic acid is limited, its close structural analog, 2,4,5-trimethoxycinnamic acid, has been the subject of more extensive research. Esters and amides derived from 2,4,5-trimethoxycinnamic acid have demonstrated a promising range of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects.[2] Furthermore, 2,4,5-trimethoxycinnamic acid itself has been shown to possess hypocholesterolemic and cholelitholytic properties, acting as a major metabolite of the natural compound alpha-asarone.[3]
This suggests that the 2,4,5-substitution pattern on the cinnamic acid scaffold is conducive to diverse biological interactions. It is plausible that 2,4,5-trifluorocinnamic acid could exhibit a different but equally interesting spectrum of activities, potentially with altered potency and target selectivity due to the distinct electronic nature of fluorine versus methoxy groups.
Head-to-Head in Biological Assays: A Proposed Investigative Framework
Given the lack of direct comparative data, this section will provide a framework of key biological assays that researchers can employ to elucidate the differential activities of this compound and 2,4,5-trifluorocinnamic acid.
Anticancer Activity: The MTT Assay
Rationale: Cinnamic acid derivatives have shown promise as anticancer agents.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's effect on cancer cell proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and 2,4,5-trifluorocinnamic acid in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The potential for antimicrobial activity is a key area of investigation for fluorinated cinnamic acids. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound and 2,4,5-trifluorocinnamic acid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Enzyme Inhibition Assays: Targeting Matrix Metalloproteinases (MMPs)
Rationale: Cinnamic acid derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer invasion and metastasis. An MMP inhibition assay can reveal if these trifluorinated isomers have potential as anti-metastatic agents.
Experimental Protocol: MMP Inhibition Assay (Fluorogenic Substrate)
-
Enzyme and Substrate Preparation: Prepare solutions of a specific MMP enzyme (e.g., MMP-2 or MMP-9) and a corresponding fluorogenic substrate in assay buffer.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the test compounds (2,3,5- and 2,4,5-trifluorocinnamic acid at various concentrations), and the MMP enzyme. Incubate for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP releases a fluorophore, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value for MMP inhibition.
Mechanistic Insights and Signaling Pathways
While specific signaling pathways for these two trifluorinated isomers have not been elucidated, the broader class of cinnamic acid derivatives is known to modulate several key cellular pathways.
Potential Signaling Pathways for Cinnamic Acid Derivatives
Caption: Potential signaling pathways modulated by cinnamic acid derivatives.
Discussion and Future Perspectives
The comparative analysis of this compound and 2,4,5-trifluorocinnamic acid highlights a significant gap in the current scientific literature. While the broader family of cinnamic acids and their fluorinated analogs hold considerable therapeutic promise, these two specific isomers remain largely unexplored.
The key takeaway for researchers is the critical importance of isomeric substitution. The differential placement of the three fluorine atoms will undoubtedly lead to distinct biological profiles. The 2,4,5-substitution pattern, based on its methoxy analog, may offer a broader spectrum of activities, while the 2,3,5-isomer could present a more targeted and specific profile.
Future research should focus on direct, head-to-head comparative studies of these isomers in a panel of standardized biological assays, such as those outlined in this guide. Such studies will be instrumental in elucidating their structure-activity relationships and identifying their most promising therapeutic applications. Furthermore, investigations into their mechanisms of action, including their effects on key signaling pathways, will be crucial for their rational development as potential drug candidates.
References
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Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI. Retrieved January 17, 2026, from [Link]
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Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. Retrieved January 17, 2026, from [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]
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Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
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Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Antimicrobial Activity of Trans-Cinnamic Acid and Commonly Used Antibiotics Against Important Fish Pathogens and Non-Pathogenic Isolates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Showing Compound trans-2,3,4-Trimethoxycinnamate (FDB028405). (2011). FooDB. Retrieved January 17, 2026, from [Link]
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Design, synthesis and biological evaluation of novel trimethylpyrazine-2-carbonyloxy-cinnamic acids as potent cardiovascular agents. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). iris univpm. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). PubMed. Retrieved January 17, 2026, from [Link]
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A Comparative Spectroscopic Guide to Trifluorocinnamic Acid Isomers: Unraveling Positional Effects
In the landscape of pharmaceutical research and drug development, the nuanced structural variations of small molecules can dictate their biological activity and therapeutic potential. Cinnamic acid and its derivatives, for instance, are a class of compounds recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The strategic introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, is a widely employed technique in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of trifluorocinnamic acid, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to aid in their identification and characterization.
The position of the trifluoromethyl group on the phenyl ring of cinnamic acid profoundly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation and for correlating molecular structure with biological function. This guide will delve into a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Isomeric Structures and the Foundation of Spectroscopic Variation
The fundamental difference between the 2-, 3-, and 4-trifluorocinnamic acid isomers lies in the position of the electron-withdrawing trifluoromethyl group on the aromatic ring relative to the acrylic acid side chain. This positional variance alters the electronic distribution within the molecule, impacting the chemical environment of each atom and the vibrational modes of the chemical bonds.
Caption: 2D structures of the trifluorocinnamic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic surroundings. The electron-withdrawing nature of the trifluoromethyl group significantly deshields nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[3]
¹H NMR Spectral Comparison
The proton NMR spectra of the trifluorocinnamic acid isomers exhibit distinct patterns in the aromatic region, directly reflecting the position of the -CF₃ group. The vinylic protons of the acrylic acid moiety also show subtle shifts due to the varying electronic influence transmitted through the benzene ring.
| Proton Assignment | 2-Trifluoromethylcinnamic Acid (Predicted) | 3-Trifluoromethylcinnamic Acid | 4-Trifluoromethylcinnamic Acid |
| Vinylic α-H (d) | ~6.5 ppm | ~6.6 ppm | ~6.6 ppm |
| Vinylic β-H (d) | ~7.8 ppm | ~7.7 ppm | ~7.8 ppm |
| Aromatic-H | Multiplets ~7.4-7.8 ppm | Multiplets ~7.6-8.0 ppm | Doublets ~7.7 and 7.8 ppm |
| Carboxylic Acid-H (s) | ~12.5 ppm | ~12.7 ppm | ~12.8 ppm |
Note: Predicted values for the 2-isomer are based on established substituent effects. Experimental data for the 3- and 4-isomers are sourced from publicly available spectral databases.
The ortho-isomer is expected to show a more complex aromatic region due to the proximity of the -CF₃ group to the side chain, potentially leading to through-space coupling effects. In the para-isomer, the symmetry results in a simpler AA'BB' system for the aromatic protons, appearing as two distinct doublets.[4]
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The carbon directly attached to the -CF₃ group (ipso-carbon) is significantly deshielded and exhibits a characteristic quartet splitting due to one-bond coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are also influenced by the position of the -CF₃ group.[5][6]
| Carbon Assignment | 2-Trifluoromethylcinnamic Acid (Predicted) | 3-Trifluoromethylcinnamic Acid | 4-Trifluoromethylcinnamic Acid |
| Carbonyl (C=O) | ~167 ppm | ~167.4 ppm | ~167.0 ppm |
| Vinylic α-C | ~120 ppm | ~122.8 ppm | ~122.8 ppm |
| Vinylic β-C | ~142 ppm | ~142.6 ppm | ~141.3 ppm |
| Aromatic C-CF₃ | ~130 ppm (q) | ~130.5 ppm (q) | ~131.0 ppm (q) |
| Aromatic C | ~125-135 ppm | ~123-139 ppm | ~123-148 ppm |
Note: Predicted values for the 2-isomer are based on established substituent effects. Experimental data for the 3- and 4-isomers are sourced from publicly available spectral databases and literature.[2][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Vibrations
FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational bands for the trifluorocinnamic acid isomers are associated with the carboxylic acid, alkene, and trifluoromethyl groups.
| Functional Group | Vibrational Mode | 2-Trifluoromethylcinnamic Acid (cm⁻¹) | 3-Trifluoromethylcinnamic Acid (cm⁻¹) | 4-Trifluoromethylcinnamic Acid (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1690-1710 | ~1690-1710 | ~1712 |
| Alkene | C=C stretch | ~1630-1640 | ~1630-1640 | ~1640 |
| Aromatic | C=C stretch | ~1400-1600 | ~1400-1600 | ~1400-1600 |
| Trifluoromethyl | C-F stretch | ~1100-1350 (strong) | ~1100-1350 (strong) | ~1100-1350 (strong) |
Note: Data is compiled from various spectral databases and literature sources.[5][8][9]
While the positions of the major functional group absorptions are similar across the isomers, subtle shifts in the C=O and C=C stretching frequencies can be observed due to the electronic effects of the -CF₃ group at different positions. The strong C-F stretching bands are a characteristic feature of all three isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the system. For substituted cinnamic acids, the position of the substituent on the phenyl ring can affect the energy of the π → π* transitions.
| Isomer | λmax (nm) |
| 2-Trifluoromethylcinnamic Acid | ~268 nm |
| 3-Trifluoromethylcinnamic Acid | ~270 nm |
| 4-Trifluoromethylcinnamic Acid | ~275 nm |
Note: λmax values are approximate and can vary depending on the solvent used. Data for the 2-isomer is from a commercial supplier. Values for 3- and 4-isomers are based on typical shifts observed for substituted cinnamic acids.
The para-isomer generally exhibits a slight bathochromic (red) shift in its λmax compared to the ortho and meta isomers. This is because the -CF₃ group in the para position can more effectively participate in extending the conjugation of the chromophore through the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For the trifluorocinnamic acid isomers, the molecular ion peak (M⁺) will be observed at m/z 216.16.
The fragmentation patterns of the isomers may show subtle differences, although the major fragments are expected to be similar, arising from the loss of the carboxylic acid group (-COOH), water (-H₂O), and subsequent fragmentations of the trifluoromethyl-substituted styrene cation.
Experimental Protocols
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of trifluorocinnamic acid isomers.
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the trifluorocinnamic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra using a standard single-pulse experiment.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the trifluorocinnamic acid isomer in a spectroscopic grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁵ M).
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a quartz cuvette.
-
Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion
The spectroscopic analysis of 2-, 3-, and 4-trifluorocinnamic acid isomers reveals distinct and predictable differences in their NMR, FTIR, and UV-Vis spectra. These variations are a direct consequence of the positional influence of the electron-withdrawing trifluoromethyl group on the electronic structure of the molecule. A thorough understanding of these spectroscopic signatures, as outlined in this guide, is essential for researchers in the pharmaceutical and chemical sciences for the unambiguous identification, characterization, and quality control of these important synthetic intermediates. The provided experimental protocols offer a robust framework for obtaining high-quality spectroscopic data to support research and development efforts.
References
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Wiley-VCH. (2008). Supporting Information. [Link]
-
Jeyavijayan, S., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry - Section A, 60A, 22-31. [Link]
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The Royal Society of Chemistry. (2012). Supplementary Information. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]
- Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Lignans as Natural Anti-inflammatory Agents. In Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (Vol. 13, Issue 1, pp. 49–69). Bentham Science Publishers.
- Elguero, J., et al. (2001). A 13C NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 563-564, 485-491.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]
-
BU CyberSec Lab. (n.d.). (E)-2-(Trifluoromethyl)cinnamic acid. [Link]
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PubChemLite. (n.d.). 2-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2). [Link]
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MySkinRecipes. (n.d.). 2-(Trifluoromethyl)cinnamic acid. [Link]
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]
-
NIST. (n.d.). 4-Trifluoromethylcinnamic acid. [Link]
-
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-
Reddit. (2023). The Effect of Fluorine in 1H NMR. [Link]
-
SpectraBase. (n.d.). 2,3,4-Trifluorocinnamic acid - Optional[13C NMR] - Spectrum. [Link]
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A Comparative Guide to the Purity Analysis of 2,3,5-Trifluorocinnamic Acid by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2,3,5-Trifluorocinnamic acid, a fluorinated derivative of cinnamic acid, serves as a critical building block in the synthesis of various novel therapeutic agents. Its structural integrity and purity directly impact the quality and performance of the final drug product. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) for the purity analysis of this compound, offering experimentally derived insights to inform methodological choices in a research and quality control setting.
The Critical Role of Purity in Drug Synthesis
Aromatic carboxylic acids and their derivatives are foundational to the creation of a wide array of pharmaceuticals.[1] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of an API. Therefore, robust and reliable analytical methods are paramount for their detection and quantification.[2] High-performance liquid chromatography (HPLC) is a widely adopted technique for this purpose, valued for its high resolution, sensitivity, and reproducibility.[3]
Primary Method: Reversed-Phase HPLC-UV
The recommended starting point for the purity analysis of this compound is a reversed-phase high-performance liquid chromatography method with ultraviolet (UV) detection (RP-HPLC-UV). This approach is well-suited for separating the target analyte from potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar to nonpolar compounds like cinnamic acid derivatives.[3] The nonpolar octadecylsilyl stationary phase provides excellent retention and resolution for aromatic compounds.
-
Mobile Phase: A gradient elution using an acidified water/acetonitrile mobile phase is employed to ensure the separation of compounds with a range of polarities. The use of 0.1% phosphoric acid in the aqueous phase serves to suppress the ionization of the carboxylic acid group of the analyte, leading to sharper peaks and more reproducible retention times.[4]
-
Detection: A UV detector set at an appropriate wavelength allows for sensitive detection of the analyte and any UV-active impurities. Cinnamic acid and its derivatives typically exhibit strong absorbance in the UV region.[5]
Experimental Protocol: RP-HPLC-UV
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.[3] Dilute 1 mL of the stock solution to 10 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
For laboratories seeking higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative. UHPLC systems operate at higher pressures and utilize columns packed with smaller particles (<2 µm), leading to faster analysis times and greater separation efficiency.[4]
Key Advantages of UHPLC
-
Speed: Significantly shorter run times compared to conventional HPLC.
-
Resolution: Sharper and narrower peaks, allowing for better separation of closely eluting impurities.
-
Sensitivity: Increased peak heights lead to lower detection limits.
-
Solvent Consumption: Reduced flow rates and shorter run times result in lower solvent usage.
Experimental Protocol: RP-UHPLC-UV
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| UHPLC System | UHPLC System with UV-Vis or Diode Array Detector |
| Column | C18 UHPLC Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 0-5 min, 30-90% B; 5-6 min, 90% B; 6.1-7 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 2 µL |
Note: The mobile phase is modified to 0.1% formic acid, which is more compatible with mass spectrometry (MS) detectors if LC-MS analysis is desired for impurity identification.[4]
Separation Mechanism in Reversed-Phase Chromatography
Caption: Separation mechanism based on polarity in reversed-phase HPLC.
Performance Comparison: HPLC vs. UHPLC
The choice between HPLC and UHPLC often depends on the specific needs of the laboratory, including sample throughput, required resolution, and available instrumentation.
| Parameter | HPLC | UHPLC | Rationale |
| Run Time | ~30 minutes | ~7 minutes | Smaller particle size and higher flow rates in UHPLC lead to faster separations. |
| Resolution | Good | Excellent | Smaller particles in UHPLC columns provide higher theoretical plates and improved peak separation. |
| Sensitivity (LOD/LOQ) | Standard | Higher | Narrower peaks in UHPLC result in greater peak height and thus lower limits of detection and quantification.[6] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates significantly reduce solvent usage. |
| System Backpressure | Lower (~100-200 bar) | Higher (>400 bar) | UHPLC systems are designed to operate at much higher pressures due to the smaller column particles. |
| Method Transferability | High | Moderate | Transferring methods from HPLC to UHPLC requires careful optimization of gradient and flow rate. |
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the chosen method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[2][7] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating the analytical method, a self-validating system is established, ensuring the trustworthiness of the purity analysis results.[9]
Conclusion
Both HPLC and UHPLC are powerful techniques for the purity analysis of this compound. The traditional HPLC method provides a robust and reliable approach suitable for most quality control laboratories. For those requiring higher throughput, improved resolution, and greater sensitivity, UHPLC offers a significant advancement. The choice between these methods should be guided by the specific analytical requirements, available resources, and the intended application of the data. Regardless of the chosen platform, proper method validation is imperative to ensure the scientific integrity and trustworthiness of the results, which is a critical aspect of drug development and quality assurance.
References
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
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SIELC Technologies. (n.d.). Separation of E-Cinnamic acid on Newcrom R1 HPLC column. [Link]
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ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and transcinnamic acid isolated from cinnamic acid racemic mixture. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]
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PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
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Scientific Research Publishing. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Separation Science. (n.d.). Resources #3: How Do I Validate a Method For...?. [Link]
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National Institutes of Health. (2022). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. [Link]
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Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]
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Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity. [Link]
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Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
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U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]
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NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. [Link]
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Wikipedia. (n.d.). Cinnamic acid. [Link]
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MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. [Link]
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Wikipedia. (n.d.). 2,4,5-Trihydroxycinnamic acid. [Link]
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ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. [Link]
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Cheméo. (n.d.). Chemical Properties of trans-Cinnamic acid (CAS 140-10-3). [Link]
-
National Institutes of Health. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
PubMed. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Cinnamic Acids
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, attention has increasingly turned to the modification of naturally occurring compounds. Cinnamic acid, a well-documented phytochemical, and its derivatives have shown a broad spectrum of biological activities, including notable antimicrobial properties.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial activity of halogenated cinnamic acids, delving into the structure-activity relationships that govern their efficacy. By examining the impact of different halogen substitutions on the cinnamic acid scaffold, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of their potential as a new class of antimicrobial agents.
Introduction: The Promise of Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives are ubiquitously found in the plant kingdom and have long been recognized for their diverse therapeutic properties.[3] The core structure of cinnamic acid, a phenyl ring attached to a propenoic acid moiety, offers a versatile platform for chemical modification to enhance its biological activity.[4] Halogenation, the process of introducing one or more halogen atoms into a molecule, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. The introduction of halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with target macromolecules, often leading to enhanced therapeutic effects.[5] This guide will focus on a comparative study of fluoro-, chloro-, bromo-, and iodo-substituted cinnamic acids, evaluating their antimicrobial prowess.
Deciphering Antimicrobial Potency: Methodologies and Mechanisms
A definitive comparison of the antimicrobial activity of halogenated cinnamic acids necessitates standardized and reproducible experimental protocols. The following section outlines the key methodologies employed in such studies and discusses the putative mechanisms of action.
Key Experimental Protocols
The cornerstone of assessing antimicrobial activity lies in determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Detailed Protocol: Broth Microdilution Method for MIC Determination
This protocol is a self-validating system for determining the MIC of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism on an appropriate agar medium, select 3-5 well-isolated colonies.
-
Transfer the colonies to a sterile tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at the optimal temperature and duration for the specific microorganism to achieve a logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to the final required inoculum concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each halogenated cinnamic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC/MFC.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of cinnamic acid derivatives is believed to be multifactorial.[1] Key proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[6]
-
Inhibition of Essential Enzymes: Cinnamic acids and their derivatives may inhibit enzymes crucial for microbial metabolism and survival. For fungi, one proposed target is benzoate 4-hydroxylase, an enzyme involved in aromatic detoxification.[3]
-
Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to disrupt the synthesis of DNA, RNA, and proteins, thereby halting microbial growth and replication.[6]
Hypothesized Mechanism of Action
Caption: Putative mechanisms of antimicrobial action.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of halogenated cinnamic acids is significantly influenced by the nature and position of the halogen substituent on the phenyl ring. The following tables summarize the available experimental data, primarily focusing on Minimum Inhibitory Concentrations (MICs).
Table 1: Comparative Antibacterial Activity of Halogenated Cinnamic Acids (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Cinnamic Acid | >5000[4] | - | >5000[4] | - |
| 4-Chlorocinnamic acid | - | 708 µM[3] | 708 µM[3] | - |
| 2,4-Dichlorocinnamic acid | - | - | - | - |
| 4-Bromocinnamic acid | - | - | - | - |
| 4-Iodocinnamic acid | - | - | - | - |
Note: A hyphen (-) indicates that data was not found in the reviewed literature. Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 2: Comparative Antifungal Activity of Halogenated Cinnamic Acids (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Cinnamic Acid | 405 µM[4] | 844 µM[4] |
| 4-Chlorocinnamic acid | - | - |
| 2,4-Dichlorocinnamic acid | - | - |
| 4-Bromocinnamic acid | - | - |
| 4-Iodocinnamic acid | - | - |
Note: A hyphen (-) indicates that data was not found in the reviewed literature. Direct comparison is challenging due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights
The available data, although not exhaustive, allows for the deduction of several key structure-activity relationships:
-
Effect of Halogenation: The introduction of halogens, particularly chlorine and bromine, onto the phenyl ring generally enhances antimicrobial activity compared to the parent cinnamic acid.[5] This is likely due to an increase in lipophilicity, which facilitates passage through the microbial cell membrane.
-
Influence of Halogen Type: While direct comparative data is scarce, the electronegativity and size of the halogen atom play a crucial role. It is hypothesized that the optimal halogen for antimicrobial activity may vary depending on the target microorganism.
-
Positional Isomerism: The position of the halogen on the phenyl ring (ortho, meta, or para) significantly impacts biological activity. The para-position is often favored, as seen with 4-chlorocinnamic acid, potentially due to favorable steric and electronic interactions with the target site.[7]
-
Multiple Halogenations: The presence of multiple halogen substituents, such as in 2,4-dichlorocinnamic acid, can further modulate activity, though the effect is not always additive and requires empirical validation.
Conclusion and Future Directions
Halogenated cinnamic acids represent a promising class of compounds with tunable antimicrobial properties. The evidence suggests that halogenation is a viable strategy to enhance the potency of the cinnamic acid scaffold. However, to fully elucidate their potential, further systematic and comparative studies are imperative. Future research should focus on:
-
Synthesis and screening of a comprehensive library of fluoro-, chloro-, bromo-, and iodo-cinnamic acids with substitutions at various positions on the phenyl ring.
-
Direct comparative evaluation of these compounds against a broad and standardized panel of clinically relevant bacteria and fungi.
-
In-depth mechanistic studies to identify the specific molecular targets and pathways affected by these compounds.
-
Toxicological evaluation to assess their safety profile for potential therapeutic applications.
By addressing these research gaps, the scientific community can pave the way for the development of novel, effective, and safe antimicrobial agents based on the halogenated cinnamic acid framework.
References
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Borges, A., et al. (2015). Cinnamic acid and its derivatives as potential antimicrobial agents. Molecules, 20(4), 6267-6281. Available from: [Link]
-
De, P., et al. (2009). Cinnamic acid derivatives: a new class of antibacterial agents. Journal of Antimicrobial Chemotherapy, 63(2), 331-338. Available from: [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Available from: [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
-
Tonari, M. M., et al. (2020). Synthesis and antimicrobial evaluation of novel cinnamic acid derivatives. AIP Conference Proceedings, 2242, 040001. Available from: [Link]
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Ferreira, V. F., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(16), 4885. Available from: [Link]
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Narasimhan, B., et al. (2013). Cinnamic acid derived hydrazones as promising antimicrobial agents. Medicinal Chemistry Research, 22(11), 5511-5525. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,3,5-Trifluorocinnamic Acid: A Comparative Benchmarking Study
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2,3,5-Trifluorocinnamic Acid
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, a halogenated derivative of cinnamic acid, represents a versatile building block for the synthesis of novel therapeutic agents and advanced materials. Its utility in the development of new pharmaceuticals, agrochemicals, and functional polymers necessitates efficient and scalable synthetic routes.
This guide provides a comprehensive, in-depth comparison of the primary synthetic methodologies for this compound. We will delve into the mechanistic intricacies and practical considerations of the Knoevenagel Condensation, Perkin Reaction, Heck Reaction, and Wittig Reaction. By presenting detailed experimental protocols and a comparative analysis of their performance, this document aims to equip researchers with the knowledge to make informed decisions in the synthesis of this and other similarly valuable fluorinated compounds.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on factors such as starting material availability, desired yield and purity, scalability, and the laboratory's technical capabilities. Below is a comparative summary of the most prevalent methods.
| Method | Starting Materials | Typical Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 2,3,5-Trifluorobenzaldehyde, Malonic acid | Base catalyst (e.g., piperidine, pyridine, ammonium salts), often solvent-free or in a high-boiling solvent, 90-140°C | 70-95% | High yields, often uses readily available and inexpensive reagents, can be performed under "green" conditions. | May require high temperatures and long reaction times with some catalysts. |
| Perkin Reaction | 2,3,5-Trifluorobenzaldehyde, Acetic anhydride | Base (e.g., sodium acetate, triethylamine), high temperatures (180°C), or microwave irradiation | 60-85% | Historically significant, can be effective for certain substrates. | Often requires harsh conditions (high temperatures, long reaction times), can generate side products.[1] |
| Heck Reaction | 2,3,5-Trifluorobromobenzene (or iodide), Acrylic acid | Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃, Et₃N), high temperatures (100-140°C) | 50-80% | Good functional group tolerance, high stereoselectivity for the trans-isomer. | Requires an expensive palladium catalyst, can be sensitive to reaction conditions. |
| Wittig Reaction | 2,3,5-Trifluorobenzaldehyde, (Carboxymethyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) to form the ylide, anhydrous conditions | 50-70% | High degree of control over the location of the double bond. | Stoichiometric amounts of phosphine reagent are required, generating triphenylphosphine oxide as a byproduct which can be difficult to remove. |
Detailed Experimental Protocols and Mechanistic Insights
The Knoevenagel Condensation: A High-Yielding and Green Approach
The Knoevenagel condensation is a cornerstone of cinnamic acid synthesis, prized for its efficiency and adaptability.[2] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1] A particularly attractive variant for industrial applications is the solvent-free or "green" Knoevenagel condensation, which minimizes waste and the use of hazardous solvents.
Mechanism: The reaction is initiated by the deprotonation of malonic acid by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,3,5-trifluorobenzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid.
DOT Diagram of the Knoevenagel Condensation Workflow:
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Experimental Protocol (Adapted from a Green Synthesis Approach)[3]:
-
Reaction Setup: In a large test tube or round-bottom flask, combine 2,3,5-trifluorobenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and ammonium bicarbonate (0.4 eq.).
-
Reaction: Suspend the reaction vessel in an oil bath preheated to 140°C. The mixture will evolve gas and become vigorous. Maintain heating for approximately 1-2 hours, or until the reaction subsides and a solid mass forms.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dissolve the solid in a saturated aqueous solution of sodium bicarbonate.
-
Purification: Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde. Carefully acidify the aqueous layer with 6M HCl to a pH of approximately 2, which will precipitate the crude this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to yield pure, white crystals of this compound.
Expected Yield: 70-80%[3]
The Perkin Reaction: A Classic Method with Modern Enhancements
The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[4] While traditionally requiring high temperatures and long reaction times, modern variations utilizing microwave irradiation can significantly shorten the reaction duration and improve yields.[5]
Mechanism: The reaction is initiated by the formation of an enolate from acetic anhydride, facilitated by the basicity of sodium acetate. This enolate then adds to the carbonyl group of 2,3,5-trifluorobenzaldehyde. A subsequent series of steps involving dehydration and hydrolysis of the anhydride ultimately leads to the formation of this compound.
DOT Diagram of the Microwave-Assisted Perkin Reaction Workflow:
Caption: Workflow for the microwave-assisted Perkin reaction.
Experimental Protocol (Microwave-Assisted)[5]:
-
Reaction Setup: In a microwave-safe vessel, mix 2,3,5-trifluorobenzaldehyde (1.0 eq.), acetic anhydride (1.5 eq.), and freshly fused, powdered sodium acetate (1.0 eq.).
-
Reaction: Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically 5-15 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and boil to hydrolyze any remaining acetic anhydride.
-
Purification: If unreacted aldehyde is present, it can be removed by steam distillation. Acidify the aqueous solution with concentrated HCl to precipitate the crude product.
-
Isolation and Recrystallization: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system.
Expected Yield: 65-75%[5]
The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6] For the synthesis of this compound, this would involve the coupling of a 2,3,5-trifluorophenyl halide with acrylic acid.
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination and migratory insertion of the alkene into the Pd-aryl bond. A β-hydride elimination then occurs to release the cinnamic acid product and a hydridopalladium(II) species. Finally, reductive elimination of HX with the base regenerates the Pd(0) catalyst.
DOT Diagram of the Heck Reaction Workflow:
Caption: Workflow for the Heck reaction.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 2,3,5-trifluorobromobenzene (1.0 eq.), acrylic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as DMF or NMP.
-
Reaction: Heat the mixture under an inert atmosphere at 100-140°C for several hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and filter to remove the catalyst.
-
Purification: Acidify the filtrate with HCl and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated.
-
Isolation: The crude product is typically purified by column chromatography to yield the pure this compound.
Expected Yield: 50-70%
The Wittig Reaction: A Versatile Olefination Method
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7] To synthesize this compound, 2,3,5-trifluorobenzaldehyde would be reacted with a stabilized ylide derived from a haloacetic acid derivative.
Mechanism: The reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon of the aldehyde to form a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The use of a stabilized ylide generally favors the formation of the more stable E-alkene.[8]
DOT Diagram of the Wittig Reaction Workflow:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,5-Trifluorocinnamic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, safety-first protocol for the proper disposal of 2,3,5-Trifluorocinnamic acid, ensuring the protection of yourself, your colleagues, and the environment. The procedures outlined herein are grounded in established safety protocols for halogenated organic acids and are designed to be a trusted resource in your laboratory's safety and operational planning.
I. Immediate Safety and Hazard Information: Understanding the Compound
This compound, as a halogenated organic acid, requires careful handling due to its potential hazards. While specific toxicity data may vary, compounds in this class are often irritants and may pose environmental risks if not disposed of correctly.[1] It is imperative to always consult your institution's specific Safety Data Sheet (SDS) and waste disposal protocols before handling any chemical.
Potential Hazards:
-
Corrosive: Like many organic acids, it can cause irritation to the skin, eyes, and respiratory tract.[2][3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[4] Halogenated organic compounds are a specific category of chemical waste that requires careful segregation and disposal.[5][6]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. This is the minimum standard for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes. |
| Skin and Body | Chemical-resistant apron or lab coat | To be worn over personal clothing to protect against spills. |
| Respiratory | Fume hood or adequate ventilation | Always handle this compound in a well-ventilated area or a certified chemical fume hood.[1][7] |
II. Step-by-Step Disposal Protocol: A Self-Validating System
The cornerstone of safe disposal is a clear, logical, and repeatable process. The following protocol for this compound waste is designed to be a self-validating system, minimizing the risk of error and ensuring compliance with safety standards.
1. Waste Segregation and Collection:
-
Principle: The fundamental principle of chemical waste management is segregation at the source. Halogenated organic wastes must be collected separately from non-halogenated organic wastes and inorganic wastes to ensure proper treatment and disposal.[5][8]
-
Procedure:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[5] The container should be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene.[1]
-
Collect all waste containing this compound, including contaminated consumables like gloves and weigh boats, in this designated container.
-
Crucially, do not mix this compound waste with other waste streams, such as solvents, bases, or oxidizing agents, unless explicitly permitted by your institution's waste management guidelines.[7]
-
2. Labeling and Storage:
-
Principle: Accurate and clear labeling is vital for the safe handling and disposal of hazardous waste by all personnel, including those who may not be directly familiar with your experiment.
-
Procedure:
-
Ensure the waste container is clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols or information as per your institution's policy.[7]
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. This area should be clearly marked as a satellite accumulation area for hazardous waste.
-
3. Final Disposal:
-
Principle: The final disposal of hazardous chemical waste must be handled by trained professionals at a licensed facility to ensure environmental regulations are met.[9]
-
Procedure:
III. Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like sawdust. [1]
-
Carefully collect the absorbed material into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with a suitable decontaminating agent and then with soap and water.
-
Report the spill to your EHS department.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
IV. Workflow for Proper Disposal of this compound
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.at [fishersci.at]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of 2,3,5-Trifluorocinnamic Acid
Hazard Assessment: Understanding the Risks of Fluorinated Cinnamic Acids
Based on the hazard profiles of analogous compounds, such as 3-(Trifluoromethyl)cinnamic acid and (E)-m-Fluorocinnamic acid, 2,3,5-Trifluorocinnamic acid should be handled as a substance that can cause significant irritation.[1][2] The primary hazards associated with this class of compounds are:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][3][4]
-
Serious Eye Irritation: Contact with the eyes can cause significant damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3][4]
The trifluorinated phenyl ring, a common feature in these molecules, contributes to their reactivity and potential for biological activity, necessitating a cautious approach to handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against accidental splashes and airborne particles that can cause severe eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. It is advisable to consult the glove manufacturer's compatibility data.[5][6] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge with a P100 pre-filter. | To be used when there is a potential for generating dust or aerosols, to prevent respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.[7]
-
Assemble and inspect all required PPE for any defects.
-
Gather all necessary chemicals, solvents, and laboratory equipment.
-
-
Handling:
-
Put on all required PPE as outlined in the table above.
-
Carefully weigh and transfer the solid this compound within the fume hood to minimize dust inhalation.
-
When dissolving the compound, add it slowly to the solvent with gentle stirring to avoid splashing.
-
Ensure all reaction vessels are appropriately sealed or vented as required by the experimental protocol.
-
-
Cleanup:
-
Decontaminate all glassware and work surfaces thoroughly after use.
-
Segregate all chemical waste for proper disposal.
-
Remove PPE in the reverse order it was put on to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.[7]
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, labeled waste container.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1][7] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the integrity of your work and the safety of your laboratory personnel.
References
-
Environmental Health & Safety Services. Personal Protective Equipment. [Link]
-
Wikipedia. PFAS. [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation? [Link]
-
PhytoTech Labs. SAFETY DATA SHEET: trans-Cinnamic Acid. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 7. tcichemicals.com [tcichemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
